4-[(2-Fluorobenzyl)Oxy]-N'-Hydroxybenzenecarboximidamide
Description
BenchChem offers high-quality 4-[(2-Fluorobenzyl)Oxy]-N'-Hydroxybenzenecarboximidamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(2-Fluorobenzyl)Oxy]-N'-Hydroxybenzenecarboximidamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-[(2-fluorophenyl)methoxy]-N'-hydroxybenzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O2/c15-13-4-2-1-3-11(13)9-19-12-7-5-10(6-8-12)14(16)17-18/h1-8,18H,9H2,(H2,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DERUIUDHMPNFNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)C(=NO)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)/C(=N/O)/N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-[(2-Fluorobenzyl)Oxy]-N'-Hydroxybenzenecarboximidamide synthesis pathway
An In-Depth Technical Guide to the Synthesis of 4-[(2-Fluorobenzyl)Oxy]-N'-Hydroxybenzenecarboximidamide
Abstract
This guide provides a comprehensive, technically-grounded pathway for the synthesis of 4-[(2-Fluorobenzyl)Oxy]-N'-Hydroxybenzenecarboximidamide, a molecule of interest for researchers in medicinal chemistry and drug development. The outlined synthetic strategy is a robust two-step process commencing from commercially available starting materials: 4-hydroxybenzonitrile and 2-fluorobenzyl bromide. The synthesis involves an initial Williamson etherification to form a key nitrile intermediate, followed by the conversion of the nitrile moiety into the target N'-hydroxycarboximidamide (amidoxime) functional group. This document details the underlying chemical principles, step-by-step experimental protocols, mechanistic insights, and necessary analytical characterization, designed to be a self-validating resource for scientists and development professionals.
Strategic Analysis: A Retrosynthetic Approach
The synthetic strategy for the target molecule is best conceptualized through a retrosynthetic analysis. This process deconstructs the target molecule into simpler, readily available precursors, revealing a logical and efficient forward-synthesis plan.
The primary disconnections are identified at the ether linkage and the amidoxime group. The amidoxime can be reliably formed from a nitrile precursor. This is a well-established transformation involving the addition of hydroxylamine to the electrophilic carbon of the cyano group.[1][2][3] The ether bond, in turn, points to a classic Williamson ether synthesis, one of the most reliable methods for forming aryl ethers.[4][5][6] This involves the reaction of a phenoxide anion with an appropriate alkyl halide.
This analysis logically leads to a two-step forward synthesis starting from 4-hydroxybenzonitrile and 2-fluorobenzyl bromide.
Caption: Retrosynthetic analysis of the target molecule.
Synthesis Pathway and Mechanistic Discussion
The proposed forward synthesis is executed in two distinct, high-yielding steps. Each step is chosen for its reliability, scalability, and the use of standard laboratory reagents and techniques.
Step 1: Synthesis of 4-((2-Fluorobenzyl)oxy)benzonitrile (Intermediate I)
This step involves the formation of the critical ether linkage via a nucleophilic substitution reaction (SN2).
Reaction Scheme:
(Image of 4-hydroxybenzonitrile reacting with 2-fluorobenzyl bromide in the presence of K2CO3 and DMF to yield 4-((2-Fluorobenzyl)oxy)benzonitrile)
Mechanistic Insight: The reaction proceeds via the Williamson ether synthesis.[7] The base, potassium carbonate, deprotonates the phenolic hydroxyl group of 4-hydroxybenzonitrile to form a highly nucleophilic phenoxide anion. A polar aprotic solvent like N,N-Dimethylformamide (DMF) is selected for its ability to solvate the potassium counter-ion without forming a strong solvation shell around the phenoxide nucleophile, thus maximizing its reactivity.[8] The phenoxide then attacks the electrophilic methylene carbon of 2-fluorobenzyl bromide in an SN2 fashion, displacing the bromide ion and forming the desired ether product. The O-alkylation is strongly favored over C-alkylation under these conditions.[4][5]
Experimental Protocol: Step 1
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxybenzonitrile (1.0 eq), potassium carbonate (K₂CO₃, 1.5 eq), and N,N-Dimethylformamide (DMF, approx. 10 mL per gram of nitrile).
-
Stir the suspension at room temperature for 15 minutes.
-
Add 2-fluorobenzyl bromide (1.1 eq) dropwise to the mixture.
-
Heat the reaction mixture to 80-90 °C and maintain for 3-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water (approx. 50 mL). A precipitate will form.
-
Stir the aqueous suspension for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash thoroughly with water to remove DMF and inorganic salts.
-
Dry the crude product under vacuum. Recrystallization from an ethanol/water mixture can be performed for further purification if necessary.
Expected Characterization (Intermediate I):
-
Appearance: White to off-white solid.
-
¹H NMR: Signals corresponding to the benzylic protons (~5.2 ppm, singlet), and aromatic protons of both rings.
-
IR (cm⁻¹): Presence of a strong nitrile (C≡N) stretch (~2220-2230 cm⁻¹) and an ether (C-O-C) stretch (~1250 cm⁻¹).
Step 2: Synthesis of 4-[(2-Fluorobenzyl)Oxy]-N'-Hydroxybenzenecarboximidamide (Final Product)
The final step converts the nitrile intermediate into the target amidoxime.
Reaction Scheme:
(Image of 4-((2-Fluorobenzyl)oxy)benzonitrile reacting with hydroxylamine hydrochloride and a base to yield the final product)
Mechanistic Insight: This reaction is a nucleophilic addition of hydroxylamine to the carbon-nitrogen triple bond of the nitrile.[3] Hydroxylamine hydrochloride is used as a stable source of hydroxylamine. A base, such as sodium bicarbonate or triethylamine, is required to neutralize the hydrochloride salt and generate free hydroxylamine (NH₂OH) in situ. The lone pair on the nitrogen of free hydroxylamine attacks the electrophilic carbon of the nitrile group. A subsequent proton transfer and tautomerization yield the stable N'-hydroxycarboximidamide product.[3] Using a base is crucial to drive the reaction and suppress the formation of amide side-products.[1][9]
Experimental Protocol: Step 2
-
In a round-bottom flask, suspend the intermediate 4-((2-Fluorobenzyl)oxy)benzonitrile (1.0 eq) in ethanol (EtOH, approx. 15 mL per gram of nitrile).
-
Add hydroxylamine hydrochloride (NH₂OH·HCl, 1.5 eq) and sodium bicarbonate (NaHCO₃, 1.5 eq) to the suspension.
-
Heat the mixture to reflux (approx. 78 °C) with vigorous stirring.
-
Maintain the reflux for 6-8 hours. Monitor the disappearance of the starting material by TLC.
-
After the reaction is complete, concentrate the mixture under reduced pressure to remove most of the ethanol.
-
To the resulting residue, add cold water (approx. 30 mL) to precipitate the product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Dry the final product thoroughly under vacuum. Purity can be assessed by NMR and melting point analysis.
Expected Characterization (Final Product):
-
Appearance: White crystalline solid.
-
¹H NMR: Disappearance of the nitrile signal in the IR spectrum. Appearance of new signals for the -NH₂ (~5.8 ppm, broad singlet) and -OH (~9.6 ppm, singlet) protons of the amidoxime group. The benzylic and aromatic protons will remain.
-
¹³C NMR: The nitrile carbon signal (~119 ppm) will be replaced by the amidoxime carbon signal (~150 ppm).
-
IR (cm⁻¹): Disappearance of the C≡N stretch. Appearance of broad N-H and O-H stretching bands.
Overall Workflow and Data Management
A streamlined workflow is essential for reproducible and efficient synthesis.
Sources
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Authored by a Senior Application Scientist
An In-depth Technical Guide to the Central Nervous System Mechanism of Action of PF-04447943
This guide provides a comprehensive technical overview of PF-04447943, a selective phosphodiesterase 9A (PDE9A) inhibitor. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of its core mechanism of action within the central nervous system (CNS), the preclinical evidence that supported its development, and the clinical findings that have shaped its current therapeutic landscape.
Introduction: The Rationale for Targeting PDE9A in the CNS
The cyclic guanosine monophosphate (cGMP) signaling pathway is a crucial second messenger system that regulates a wide array of physiological processes in the CNS, including synaptic plasticity, neuronal excitability, and neurogenesis.[1][2] Dysregulation of this pathway has been implicated in the pathophysiology of several neurological and psychiatric disorders, making it an attractive target for therapeutic intervention.[2][3]
Phosphodiesterases (PDEs) are a superfamily of enzymes that negatively regulate cyclic nucleotide signaling by catalyzing the hydrolysis of cAMP and/or cGMP.[3] PDE9A is a cGMP-specific PDE with the highest affinity for cGMP among all PDE families, positioning it as a critical regulator of cGMP signaling.[4][5] The expression of PDE9A is widespread throughout the brain, particularly in regions associated with cognitive function such as the hippocampus and cortex.[6]
PF-04447943 was developed as a potent and selective inhibitor of PDE9A.[7][8] The therapeutic hypothesis underpinning its development was that by inhibiting PDE9A, PF-04447943 would elevate intracellular cGMP levels in neurons, thereby enhancing synaptic function and providing a potential treatment for cognitive deficits observed in conditions like Alzheimer's disease.[7]
Core Mechanism of Action: Potentiating cGMP Signaling
The primary mechanism of action of PF-04447943 in the CNS is the competitive inhibition of the PDE9A enzyme. This inhibition leads to a reduction in the hydrolysis of cGMP to GMP, resulting in an accumulation of intracellular cGMP.[7]
The cGMP Signaling Cascade
The cGMP signaling pathway is initiated by the synthesis of cGMP from guanosine triphosphate (GTP) by guanylate cyclases (GCs).[1] In the CNS, both soluble guanylate cyclase (sGC), activated by nitric oxide (NO), and particulate guanylate cyclase (pGC), activated by natriuretic peptides, contribute to cGMP production.[1][9] Once synthesized, cGMP exerts its effects through three main classes of effector proteins: cGMP-dependent protein kinases (PKGs), cGMP-gated cation channels, and cGMP-regulated PDEs.[2]
The following diagram illustrates the central role of PDE9A in modulating the cGMP signaling pathway and the impact of PF-04447943.
Downstream Effects on Neuronal Function
By elevating cGMP levels, PF-04447943 is hypothesized to potentiate the activity of downstream effectors, primarily PKG. Activation of PKG can lead to the phosphorylation of various substrate proteins that are critically involved in synaptic plasticity.[2][10] One of the key mechanisms is the modulation of glutamate receptor function, particularly the AMPA and NMDA receptors, which are fundamental for learning and memory.[2]
Preclinical studies have demonstrated that PF-04447943 can enhance long-term potentiation (LTP), a cellular correlate of learning and memory, in hippocampal slices.[7] This effect is thought to be mediated by the PKG-dependent phosphorylation of proteins that regulate synaptic strength.[2] Furthermore, PF-04447943 has been shown to increase the phosphorylation of the GluR1 subunit of AMPA receptors in the hippocampus, a modification known to enhance synaptic efficacy.[7]
Preclinical Evidence Supporting the CNS Effects of PF-04447943
A substantial body of preclinical research in rodent models provided the foundational evidence for the potential of PF-04447943 as a cognitive enhancer. These studies demonstrated target engagement, modulation of synaptic plasticity, and improvements in cognitive performance.
In Vitro and In Vivo Target Engagement
PF-04447943 exhibits high affinity and selectivity for the PDE9A enzyme.[7] In vivo studies confirmed that systemic administration of PF-04447943 leads to a dose-dependent increase in cGMP levels in the cerebrospinal fluid (CSF) of rats and non-human primates, indicating successful penetration of the blood-brain barrier and engagement of its CNS target.[7][11][12]
| Species | Route of Administration | Dose Range | Outcome | Reference |
| Rat | p.o. | 1-30 mg/kg | Dose-dependent increase in CSF cGMP | [7] |
| Non-human primate | s.c. | 0.3-1.0 mg/kg | Time-dependent increase in CSF cGMP | [11] |
| Human | oral | single dose | Over 3-fold increase in CSF cGMP at 6 hours post-dose | [12] |
Enhancement of Synaptic Plasticity and Neuronal Structure
Key preclinical findings demonstrated the positive effects of PF-04447943 on synaptic function and neuronal morphology:
-
Facilitation of Long-Term Potentiation (LTP): At a concentration of 100 nM, PF-04447943 significantly facilitated LTP in rat hippocampal slices evoked by a weak tetanic stimulus.[7]
-
Increased Neurite Outgrowth and Synapse Formation: In cultured hippocampal neurons, low concentrations (30-100 nM) of PF-04447943 significantly increased neurite outgrowth and the expression of synapsin 1, a marker of synapses.[7]
-
Preservation of Dendritic Spines: In a transgenic mouse model of Alzheimer's disease (Tg2576), PF-04447943 prevented the decrease in dendritic spine density.[13]
Improvement in Cognitive Performance in Rodent Models
PF-04447943 demonstrated efficacy in several rodent models of cognition:
-
Mouse Y-Maze Spatial Recognition: Improved performance in a model of natural forgetting.[7]
-
Mouse Social Recognition: Enhanced memory in a model of natural forgetting.[7]
-
Rat Novel Object Recognition: Reversed cognitive deficits induced by scopolamine.[7]
The following diagram outlines a typical experimental workflow for evaluating the preclinical efficacy of PF-04447943.
Clinical Development and Outcomes in Alzheimer's Disease
Based on the promising preclinical data, PF-04447943 advanced to clinical trials for the treatment of cognitive impairment in Alzheimer's disease.
Phase 2 Clinical Trial in Mild to Moderate Alzheimer's Disease
A multicenter, double-blind, placebo-controlled Phase 2 study was conducted to evaluate the efficacy and safety of PF-04447943 in patients with mild to moderate probable Alzheimer's disease.[13]
-
Study Design: Patients were randomized to receive either 25 mg of PF-04447943 twice daily or a placebo for 12 weeks.[13]
-
Primary Outcome: The primary endpoint was the change from baseline on the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog).[13]
-
Results: After 12 weeks of treatment, there was no statistically significant difference between the PF-04447943 group and the placebo group on the ADAS-cog or on secondary outcome measures, including the Neuropsychiatric Inventory (NPI) and the Clinical Global Impression-Improvement (CGI-I) scale.[13]
-
Safety and Tolerability: PF-04447943 was generally safe and well-tolerated. The most common adverse events were gastrointestinal, including diarrhea and nausea.[13]
| Outcome Measure | PF-04447943 Mean Change (SE) | Placebo Mean Change (SE) | Treatment Difference (90% CI) | p-value | Reference |
| ADAS-cog | -1.91 (0.54) | -1.60 (0.50) | -0.31 (-1.52, 0.90) | Not significant | [13] |
| NPI | -2.86 (0.72) | -2.70 (0.67) | -0.16 (-1.78, 1.48) | Not significant | [13] |
Potential Reasons for Lack of Clinical Efficacy
The discrepancy between the robust preclinical findings and the negative results of the Phase 2 trial highlights the challenges of translating therapies for cognitive disorders. Several factors may have contributed to this outcome:
-
Complexity of Alzheimer's Disease Pathophysiology: The underlying pathology of Alzheimer's disease is multifaceted, involving amyloid-beta plaques, tau tangles, neuroinflammation, and synaptic dysfunction. Targeting a single signaling pathway may be insufficient to produce a clinically meaningful benefit.
-
Translational Gap between Animal Models and Human Disease: The animal models used in preclinical studies may not fully recapitulate the complexity of Alzheimer's disease in humans.
-
Dose and Duration of Treatment: The dose of 25 mg twice daily and the 12-week treatment duration may not have been optimal to elicit a therapeutic effect.[14]
Other Potential Therapeutic Applications
While the development of PF-04447943 for Alzheimer's disease was halted, research has explored its potential in other conditions where cGMP signaling is implicated.
Sickle Cell Disease
In sickle cell disease, impaired cGMP signaling contributes to vaso-occlusion, the hallmark of the disease.[15][16] Preclinical studies in a mouse model of sickle cell disease demonstrated that chronic administration of PF-04447943 reduced leukocyte-platelet aggregates and markers of endothelial activation.[16] A Phase 1b clinical trial in patients with stable sickle cell disease showed that PF-04447943 was generally well-tolerated and demonstrated pharmacodynamic effects suggestive of a protective effect against vaso-occlusion.[15][17]
Experimental Protocols
Measurement of cGMP Levels in CSF
-
Sample Collection: Collect CSF from anesthetized animals or human subjects via lumbar puncture at specified time points following drug administration.
-
Sample Processing: Immediately add a phosphodiesterase inhibitor (e.g., IBMX) to the CSF samples to prevent ex vivo cGMP degradation. Store samples at -80°C until analysis.
-
Quantification: Thaw samples on ice and quantify cGMP concentrations using a commercially available enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Express cGMP concentrations as pmol/mL and compare levels between treatment groups using appropriate statistical tests.
Rat Hippocampal Slice Electrophysiology for LTP
-
Slice Preparation: Rapidly decapitate a rat and dissect the brain in ice-cold artificial cerebrospinal fluid (aCSF). Prepare 400 µm thick transverse hippocampal slices using a vibratome.
-
Incubation: Allow slices to recover in an interface chamber continuously perfused with aCSF and saturated with 95% O2 / 5% CO2 at 32°C for at least 2 hours.
-
Recording: Place a slice in a recording chamber and perfuse with aCSF. Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recording: Establish a stable baseline of fEPSPs for at least 20 minutes by delivering single pulses at 0.033 Hz.
-
Drug Application: Perfuse the slice with aCSF containing PF-04447943 (e.g., 100 nM) or vehicle for a predetermined period.
-
LTP Induction: Induce LTP using a high-frequency stimulation protocol (e.g., a weak tetanus of 50 Hz for 1 second).
-
Post-Tetanic Recording: Continue recording fEPSPs for at least 60 minutes post-tetanus to assess the magnitude and stability of LTP.
-
Data Analysis: Express the fEPSP slope as a percentage of the pre-tetanus baseline. Compare the degree of potentiation between the drug-treated and vehicle-treated groups.
Conclusion
PF-04447943 is a well-characterized, potent, and selective PDE9A inhibitor that effectively elevates cGMP levels in the CNS. Its mechanism of action, centered on the potentiation of the cGMP signaling pathway, provided a strong rationale for its investigation as a cognitive enhancer. While preclinical studies demonstrated promising effects on synaptic plasticity and cognition, these findings did not translate into clinical efficacy in a Phase 2 trial for Alzheimer's disease. This outcome underscores the complexities of developing treatments for neurodegenerative disorders. Nevertheless, the exploration of PF-04447943 has significantly advanced our understanding of the role of PDE9A and cGMP signaling in the CNS and has paved the way for investigating its therapeutic potential in other diseases, such as sickle cell disease.
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PF-04447943: A Technical Guide to a Selective PDE9 Inhibitor
Executive Summary
This technical guide provides a comprehensive overview of PF-04447943, a potent and selective inhibitor of phosphodiesterase 9A (PDE9A). The document delves into the molecular rationale for PDE9A inhibition, the detailed biochemical and cellular characterization of PF-04447943, its pharmacokinetic and pharmacodynamic profile, and its evaluation in preclinical and clinical settings. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of modulating the cyclic guanosine monophosphate (cGMP) signaling pathway. We will explore the causality behind the experimental designs and provide detailed protocols for key assays, ensuring a thorough understanding of the scientific rigor underpinning the development of this compound.
The Rationale for PDE9A Inhibition: Targeting the cGMP Signaling Pathway
The second messenger molecule, cyclic guanosine 3',5'-monophosphate (cGMP), is a critical regulator of numerous physiological processes, including synaptic plasticity, cardiovascular homeostasis, and inflammation.[1] The intracellular concentration of cGMP is tightly controlled by its synthesis via guanylyl cyclases and its degradation by phosphodiesterases (PDEs).[1] The PDE superfamily comprises 11 families of enzymes that hydrolyze cyclic nucleotides.[2]
PDE9A is distinguished by its high affinity and selectivity for cGMP, with a Michaelis constant (Km) in the nanomolar range, making it a key regulator of cGMP levels, particularly in tissues where it is highly expressed, such as the brain, kidney, and gut.[3][4] Dysregulation of the cGMP signaling pathway has been implicated in the pathophysiology of various disorders, including neurodegenerative diseases like Alzheimer's disease and cardiovascular conditions such as heart failure.[5][6]
Inhibition of PDE9A presents a compelling therapeutic strategy to elevate cGMP levels, thereby amplifying the downstream signaling cascades mediated by cGMP-dependent protein kinases (PKGs), cyclic nucleotide-gated (CNG) ion channels, and other cGMP effectors.[1] This amplification can potentially restore normal cellular function, enhance synaptic plasticity, and mitigate disease progression.[7]
Signaling Pathway: The Role of PDE9A in cGMP Regulation
Caption: A streamlined workflow for determining the in vitro inhibitory activity of PF-04447943.
Pharmacokinetics and Pharmacodynamics
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the relationship between drug concentration and its pharmacological effect, is crucial for drug development.
Pharmacokinetic Profile
In a Phase Ib study in patients with stable sickle cell disease, plasma exposure to PF-04447943 was found to be dose-proportional. [8]The pharmacokinetic parameters were determined using noncompartmental analysis of plasma concentration-time profiles. [8]In rats, PF-04447943 exhibits desirable pharmacokinetic properties with a half-life (t1/2) of 4.9 hours and a time to maximum concentration (Tmax) of 0.3 hours after oral administration. [9] Table 2: Pharmacokinetic Parameters of PF-04447943 in Rats
| Parameter | Value |
| t1/2 (hours) | 4.9 |
| Tmax (hours) | 0.3 |
Data from Sigma-Aldrich.[9]
Pharmacodynamic Effects
Systemic administration of PF-04447943 in rats (1-30 mg/kg, p.o.) resulted in a dose-dependent increase in cGMP in the cerebrospinal fluid, indicating target engagement in the central nervous system. [10]In the Phase Ib study in sickle cell disease patients, twice-daily administration of 25 mg PF-04447943 led to a significant reduction in the number and size of circulating monocyte-platelet and neutrophil-platelet aggregates, as well as levels of soluble E-selectin, suggesting an inhibitory effect on pathways contributing to vaso-occlusion. [8]
Preclinical Efficacy in Models of Cognitive Function
The high expression of PDE9A in brain regions associated with learning and memory, such as the hippocampus and cortex, has made it an attractive target for cognitive enhancement. [11] PF-04447943 has demonstrated efficacy in several rodent models of cognitive function:
-
Enhanced Synaptic Plasticity: In cultured hippocampal neurons, PF-04447943 (30-100 nM) significantly increased neurite outgrowth and synapse formation. [10]It also facilitated hippocampal long-term potentiation (LTP), a cellular correlate of learning and memory, at a concentration of 100 nM. [10]* Improved Cognitive Performance: Oral administration of PF-04447943 (1-3 mg/kg) significantly improved performance in various cognitive tasks in both mice and rats, including the mouse Y-maze spatial recognition memory model, the mouse social recognition memory model, and the rat novel object recognition test under a scopolamine-induced deficit. [10] These preclinical findings provided a strong rationale for investigating the cognitive-enhancing effects of PF-04447943 in humans.
Clinical Development
Phase 2 Trial in Alzheimer's Disease
A multicenter, double-blind, placebo-controlled Phase 2 study was conducted to evaluate the efficacy and safety of PF-04447943 in patients with mild to moderate probable Alzheimer's disease. [12]Patients were randomized to receive 25 mg of PF-04447943 or a placebo twice daily for 12 weeks. [12] The primary outcome measure was the change from baseline in the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog). [12]The study found no statistically significant difference between the PF-04447943 and placebo groups on the ADAS-cog or on secondary outcome measures such as the Neuropsychiatric Inventory (NPI) and the Clinical Global Impression-Improvement scale (CGI-I). [12] While the trial did not meet its primary endpoint for cognitive improvement, PF-04447943 was generally safe and well-tolerated. [12]The most common adverse events were gastrointestinal, including diarrhea and nausea. [12]
Phase 1b Trial in Sickle Cell Disease
A Phase Ib randomized, placebo-controlled study evaluated PF-04447943 in patients with stable sickle cell disease. [8]The study assessed the safety, tolerability, pharmacokinetics, and pharmacodynamics of the drug. PF-04447943 was generally well-tolerated, with no treatment-related serious adverse events. [8]The pharmacodynamic findings suggested that PF-04447943 has beneficial effects that may help reduce parameters contributing to vaso-occlusion in these patients. [8]
Conclusion and Future Directions
PF-04447943 is a well-characterized, potent, and highly selective inhibitor of PDE9A with excellent drug-like properties, including oral bioavailability and brain penetrance. Preclinical studies have robustly demonstrated its ability to engage its target in the central nervous system and enhance synaptic plasticity and cognitive function in rodents.
While a Phase 2 trial in Alzheimer's disease did not show a significant cognitive benefit, the compound was found to be safe and well-tolerated. The positive pharmacodynamic findings in a study of sickle cell disease suggest that the therapeutic potential of PDE9A inhibition may extend beyond cognitive disorders. [8] Future research should continue to explore the therapeutic utility of selective PDE9A inhibitors in other indications where cGMP signaling is dysregulated. The development of highly selective inhibitors like PF-04447943 remains a top priority for advancing our understanding of the role of PDE9 in health and disease. [5]Further investigation into combination therapies and the exploration of clinical indications beyond neurological and cardiovascular diseases are also warranted. [5]
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Chemical properties of 4-[(2-Fluorobenzyl)Oxy]-N'-Hydroxybenzenecarboximidamide
An In-Depth Technical Guide to the Chemical Properties of 4-[(2-Fluorobenzyl)Oxy]-N'-Hydroxybenzenecarboximidamide
This guide provides a comprehensive technical overview of the chemical properties of 4-[(2-Fluorobenzyl)Oxy]-N'-Hydroxybenzenecarboximidamide, a molecule of significant interest to researchers, scientists, and professionals in the field of drug development. The content herein is structured to deliver not just data, but a deeper understanding of the causality behind its chemical behavior and the strategic considerations for its application in medicinal chemistry.
Molecular Overview and Strategic Importance
4-[(2-Fluorobenzyl)Oxy]-N'-Hydroxybenzenecarboximidamide is a small molecule that incorporates several key functional groups, each contributing to its unique chemical profile and potential as a drug candidate. The strategic inclusion of a fluorine atom, an ether linkage, and an N'-hydroxybenzenecarboximidamide moiety suggests a design aimed at optimizing pharmacokinetic and pharmacodynamic properties.
The N'-hydroxybenzenecarboximidamide group is a notable feature, often considered a bioisostere for carboxylic acids or other functional groups capable of engaging in hydrogen bonding and metal chelation. Bioisosterism is a fundamental strategy in drug design, allowing for the fine-tuning of a molecule's properties to enhance efficacy, reduce toxicity, or improve its metabolic profile.[1][2][3]
The presence of a 2-fluorobenzyl group is also a deliberate design choice. The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate physicochemical properties such as acidity, lipophilicity, and metabolic stability.[4][5][6] These modifications can lead to improved oral bioavailability, enhanced binding affinity for the target protein, and a more favorable overall pharmacokinetic profile.[7][8]
Physicochemical Properties: A Predictive Analysis
Precise experimental data for 4-[(2-Fluorobenzyl)Oxy]-N'-Hydroxybenzenecarboximidamide is not widely published. However, a robust understanding of its constituent parts allows for an expert prediction of its key physicochemical properties.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Range | Rationale and Expert Insights |
| Molecular Formula | C₁₄H₁₃FN₂O₂ | Derived from its chemical structure. |
| Molecular Weight | 260.26 g/mol | Calculated from the molecular formula.[9] |
| Melting Point | 138-139°C | Experimentally determined for the solid form.[9] |
| pKa (Acidity/Basicity) | Acidic pKa: ~9-10 Basic pKa: ~4-5 | The N'-hydroxy group is expected to be the primary acidic proton, with a pKa in the range of other N-hydroxyguanidines and amidoximes. The imidamide nitrogen can be protonated, exhibiting weak basicity. The 2-fluoro substitution on the benzyl ring will have a minor electron-withdrawing effect, slightly influencing the pKa values. The accurate determination of pKa is crucial as it governs the ionization state of the molecule at physiological pH, which in turn affects its solubility, permeability, and target interactions.[10][11] |
| Aqueous Solubility | Sparingly Soluble | The relatively large aromatic structure and the non-polar benzyl ether group suggest limited aqueous solubility. The molecule's ability to ionize at different pH values will influence its solubility. At pH values where the molecule is ionized, solubility is expected to increase. Poorly soluble compounds often present challenges in formulation and bioavailability.[12][13] |
| LogP (Lipophilicity) | 2.5 - 3.5 (Calculated) | The presence of two aromatic rings and the ether linkage contributes to its lipophilicity. The fluorine atom also increases lipophilicity compared to a hydrogen atom.[5][6] This moderate lipophilicity is often desirable for drug candidates, as it can facilitate membrane permeation. |
Proposed Synthesis Pathway
The synthesis of 4-[(2-Fluorobenzyl)Oxy]-N'-Hydroxybenzenecarboximidamide can be logically approached through a multi-step process, common for the preparation of N'-hydroxybenzenecarboximidamides.[14][15] The proposed pathway leverages the nucleophilic addition of hydroxylamine to a nitrile precursor.
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PF-04447943 CAS number and structure
An In-Depth Technical Guide to PF-04447943: A Selective PDE9A Inhibitor
This guide provides a comprehensive technical overview of PF-04447943, a potent and selective phosphodiesterase 9A (PDE9A) inhibitor. Developed for researchers, scientists, and drug development professionals, this document delves into the compound's core chemical identity, mechanism of action, pharmacokinetic profile, and its multifaceted therapeutic potential, grounded in preclinical and clinical research.
Core Compound Identification
PF-04447943 is a synthetic, cell-permeable, and blood-brain barrier-penetrant small molecule. Its unique structure underpins its high affinity and selectivity for the PDE9A enzyme.
| Identifier | Value |
| CAS Number | 1082744-20-4[1][] |
| IUPAC Name | 6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one[][3] |
| Molecular Formula | C₂₀H₂₅N₇O₂[1][][4] |
| Molecular Weight | 395.46 g/mol [][4] |
| SMILES | O=C1N=C([C@H]2CN(CC3=NC=CC=N3)C2)NC4=C1C=NN4C5CCOCC5[1] |
| InChI Key | IWXUVYOOUMLUTQ-CZUORRHYSA-N[1] |
Chemical Structure of PF-04447943
Caption: 2D representation of PF-04447943's chemical structure.
Mechanism of Action: Selective PDE9A Inhibition
PF-04447943's primary pharmacological activity is the potent and selective inhibition of phosphodiesterase 9A (PDE9A), an enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP).[4][5][6] PDE9A exhibits the highest affinity for cGMP among all phosphodiesterase families.[7] By inhibiting PDE9A, PF-04447943 prevents the degradation of cGMP, leading to its accumulation in tissues where PDE9A is expressed, such as the brain, neutrophils, and reticulocytes.[3][5][8] This elevation of intracellular cGMP modulates downstream signaling pathways, influencing a range of physiological processes from synaptic plasticity to cellular adhesion and inflammation.[3][9]
Selectivity Profile: The efficacy of PF-04447943 is significantly enhanced by its high selectivity for PDE9A over other PDE isoforms. This specificity minimizes off-target effects, a crucial attribute for a therapeutic agent.
| PDE Isoform | Inhibitory Constant (Kᵢ) or IC₅₀ |
| Human PDE9A | Kᵢ = 2.8 nM [][3] |
| Rhesus PDE9A | Kᵢ = 4.5 nM[][3] |
| Rat PDE9A | Kᵢ = 18 nM[][3] |
| PDE1 | Kᵢ = 8.6 µM |
| PDE5A | Kᵢ = 14.9 µM |
| Other PDEs (2-4, 6-8, 10-11) | Kᵢ or IC₅₀ > 5.3 µM[1] |
This table illustrates that PF-04447943 is thousands of times more selective for human PDE9A than for other phosphodiesterases.[1]
Signaling Pathway: The core mechanism involves the augmentation of the nitric oxide (NO)-soluble guanylate cyclase (sGC)-cGMP signaling cascade.
Caption: PF-04447943 inhibits PDE9A, increasing cGMP levels and downstream signaling.
Therapeutic Applications and Clinical Investigations
PF-04447943 has been investigated in distinct therapeutic areas, primarily focusing on central nervous system disorders and hematological diseases.
Alzheimer's Disease and Cognitive Function
The rationale for investigating PF-04447943 in Alzheimer's disease stems from the role of cGMP in synaptic plasticity and memory.[10]
-
Preclinical Evidence: In rodent models, PF-04447943 demonstrated significant cognitive benefits. It was shown to enhance synaptic plasticity, facilitate hippocampal long-term potentiation (LTP), and improve performance in various memory tasks.[3][11] Systemic administration led to a dose-dependent increase in cGMP in the cerebrospinal fluid, confirming target engagement in the central nervous system.[3][11] Furthermore, at specific concentrations (30-100 nM), it increased neurite outgrowth and synapse formation in cultured hippocampal neurons.[3][11]
-
Clinical Trial Outcome: Despite the promising preclinical data, a Phase 2, multicenter, double-blind, placebo-controlled trial in patients with mild to moderate Alzheimer's disease did not meet its primary endpoint.[5][12] After 12 weeks of treatment, PF-04447943 (25 mg twice daily) did not produce a statistically significant improvement in cognition (as measured by ADAS-cog) or global function compared to placebo.[5][12] While the drug was generally well-tolerated, this outcome led to the discontinuation of its development for this indication.[5][10]
Sickle Cell Disease (SCD)
A more promising application for PF-04447943 is in the prophylactic treatment of Sickle Cell Disease (SCD).[9] The pathophysiology of SCD involves vaso-occlusion driven by the adhesion of sickled red blood cells, leukocytes, and platelets to the vascular endothelium.[9] The cGMP pathway is known to regulate these adhesive processes.[13]
-
Preclinical and Mechanistic Insights: In mouse models of SCD, PF-04447943 was shown to reduce leukocyte-platelet aggregates and decrease the adhesion of neutrophils to the endothelium.[9] Chronic administration, both alone and in combination with hydroxyurea, led to a significant reduction in markers of endothelial activation, such as soluble E-selectin.[9]
-
Clinical Trial Evidence: A Phase 1b randomized, placebo-controlled study in stable SCD patients demonstrated that PF-04447943 was generally well-tolerated, with or without concomitant hydroxyurea therapy.[13][14][15] The study revealed significant pharmacodynamic effects suggestive of a protective role against vaso-occlusion.[14][15] Specifically, the 25 mg twice-daily dose significantly reduced the number and size of circulating monocyte-platelet and neutrophil-platelet aggregates and lowered levels of soluble E-selectin.[8][14][15]
Summary of Phase 1b SCD Trial Biomarker Changes (25 mg dose) [14]
| Biomarker | Change from Baseline |
| Monocyte-Platelet Aggregates (Number) | ↓ 52% |
| Neutrophil-Platelet Aggregates (Number) | ↓ 46% |
| Soluble E-selectin | ↓ 11% |
These findings support the continued clinical development of PDE9A inhibitors as a novel therapeutic strategy for mitigating vaso-occlusive crises in SCD.[9][13]
Pharmacokinetics and Experimental Protocols
Understanding the pharmacokinetic profile and the methodologies used to study PF-04447943 is critical for its application in research.
Pharmacokinetic Profile
-
Absorption and Distribution: PF-04447943 is orally bioavailable and demonstrates dose-proportional plasma exposure in humans.[8][14][15] It is designed to be brain-penetrant, with cerebrospinal fluid levels reaching approximately 50% of brain tissue levels in rats.[16]
-
Metabolism and Elimination: In rats, PF-04447943 exhibits a desirable pharmacokinetic profile with a half-life (t₁/₂) of 4.9 hours.
Key Experimental Protocols
Protocol 1: In Vitro PDE Enzyme Inhibition Assay
This protocol is fundamental for determining the potency and selectivity of an inhibitor.
-
Enzyme Source: Utilize full-length recombinant human PDE enzymes (e.g., PDE9A, PDE1, PDE5) expressed and purified from a suitable system (e.g., baculovirus/Sf9 cells).
-
Assay Principle: Employ a validated method, such as the PDE-Glo™ Phosphodiesterase Assay. This assay quantifies the amount of 5'-AMP produced from the enzymatic hydrolysis of a cyclic nucleotide (cGMP for PDE9A) in a two-step process.
-
Procedure: a. Serially dilute PF-04447943 in an appropriate buffer (e.g., containing DMSO). b. In a 96-well plate, combine the PDE enzyme, the diluted inhibitor, and the cGMP substrate. c. Incubate at 37°C for a defined period (e.g., 30 minutes). d. Stop the reaction and add the detection reagents according to the manufacturer's instructions. e. Measure the resulting luminescence, which is proportional to PDE activity.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value. Ki values can be calculated using the Cheng-Prusoff equation if the substrate concentration and Km are known.
Protocol 2: In Vivo Assessment of Vaso-Occlusion in a Sickle Cell Mouse Model
This protocol, using intravital microscopy, directly visualizes the effects of the inhibitor on the microvasculature.
-
Animal Model: Use an established SCD mouse model, such as the Townes model (expressing human α- and sickle β-globin).[9]
-
Drug Administration: Dose mice orally with PF-04447943 (e.g., 10 mg/kg) or vehicle twice daily for a specified period (e.g., 4 weeks).[9]
-
Surgical Preparation: Anesthetize the mouse and surgically expose the cremaster muscle, a thin tissue with a well-defined microvasculature, to induce a mild inflammatory response that provokes vaso-occlusive events.[9]
-
Intravital Microscopy: a. Mount the mouse on the stage of an upright microscope equipped for intravital imaging. b. Continuously superfuse the exposed cremaster muscle with warmed physiological saline. c. Visualize and record video of post-capillary venules.
-
Data Analysis: a. Leukocyte Adhesion: Count the number of leukocytes that remain stationary on the venular endothelium for >30 seconds. b. Leukocyte Rolling: Measure the velocity of rolling leukocytes along the endothelium. c. Cellular Aggregates: Quantify the number and size of circulating leukocyte-platelet aggregates.
-
Statistical Analysis: Compare the measured parameters between the vehicle-treated and PF-04447943-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
Caption: Workflow for in vivo evaluation of PF-04447943 in a sickle cell disease model.
Conclusion
PF-04447943 is a well-characterized, highly potent, and selective PDE9A inhibitor that has served as a valuable tool for interrogating the cGMP signaling pathway. While its journey as a therapeutic for Alzheimer's disease concluded after Phase 2 trials, it has demonstrated a clear and compelling mechanism-based potential for the treatment of Sickle Cell Disease. The robust preclinical and early clinical data showing a reduction in cellular aggregates and markers of endothelial activation highlight its promise in mitigating the vaso-occlusive events that define SCD.[9][13][14] The continued exploration of PF-04447943 and other PDE9A inhibitors remains a scientifically grounded and promising avenue in drug development.
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ResearchGate. (n.d.). Summary of pharmacokinetic parameters following administration of single oral doses of PF-04447943 5 mg and 25 mg a. Available at: [Link]
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The Pharmacokinetic Profile of PF-04447943: A Technical Guide for Drug Development Professionals
This guide provides an in-depth analysis of the pharmacokinetic properties and bioavailability of PF-04447943, a potent and selective inhibitor of phosphodiesterase 9A (PDE9A). Designed for researchers, scientists, and drug development professionals, this document synthesizes available preclinical and clinical data to offer a comprehensive understanding of the molecule's disposition in biological systems.
Executive Summary: The Scientific Narrative of PF-04447943
PF-04447943 was developed as a central nervous system (CNS) therapeutic agent, primarily targeting Alzheimer's disease, based on its mechanism of enhancing synaptic plasticity.[1] Its journey through preclinical and clinical development has generated valuable pharmacokinetic (PK) and pharmacodynamic (PD) data. The core of its mechanism lies in the inhibition of PDE9A, an enzyme that degrades cyclic guanosine monophosphate (cGMP).[1] By inhibiting PDE9A, PF-04447943 elevates intracellular cGMP levels, a key second messenger in neuronal signaling pathways associated with learning and memory.[2]
Preclinical studies in rodent models successfully demonstrated that PF-04447943 is a brain-penetrant compound that engages its CNS target, leading to improved cognitive function.[2] Subsequent human trials, including a Phase 2 study in Alzheimer's disease and a Phase 1b study in Sickle Cell Disease (SCD), have further characterized its safety and pharmacokinetic profile.[1][3] While the Alzheimer's trial did not meet its primary efficacy endpoints, the data from these studies provide a robust foundation for understanding the molecule's absorption, distribution, and overall exposure characteristics in humans.[1] This guide dissects that data, offering insights into the experimental rationale and presenting a clear picture of the compound's behavior in vivo.
Mechanism of Action: Modulating the cGMP Signaling Pathway
The therapeutic hypothesis for PF-04447943 is grounded in its ability to modulate the nitric oxide-cGMP signaling cascade. PDE9A is the primary enzyme responsible for hydrolyzing cGMP in various tissues, including the brain. Its inhibition leads to a sustained elevation of cGMP, which in turn influences downstream effectors like protein kinase G (PKG), promoting synaptic plasticity and neuronal health.
Human Pharmacokinetics and Bioavailability
The most definitive human pharmacokinetic data for PF-04447943 comes from a Phase 1b, multiple-dose study in patients with stable Sickle Cell Disease. This study evaluated 5 mg and 25 mg doses administered twice daily.[3]
Absorption
PF-04447943 is administered orally and is absorbed, leading to dose-proportional plasma exposure.[3] Based on the geometric mean values for the area under the curve (AUC) and maximum concentration (Cmax), the increase in exposure is predictable and linear within the 5 mg to 25 mg dose range.[4] This dose proportionality is a favorable characteristic, simplifying dose selection and predicting exposure in larger patient populations.
Human Pharmacokinetic Parameters
The key single-dose pharmacokinetic parameters from the study in SCD patients are summarized below. This data is crucial for establishing dosing regimens and predicting drug accumulation and time to steady state.
| Parameter | PF-04447943 5 mg (n=7) | PF-04447943 25 mg (n=15) |
| AUC₀₋₁₂ (ng·h/mL) | 145.8 (43.1) | 832.1 (31.7) |
| Cₘₐₓ (ng/mL) | 35.8 (45.3) | 201.2 (32.3) |
| Tₘₐₓ (h) | 1.0 (0.5-4.0) | 1.0 (0.5-4.1) |
| t₁/₂ (h) | 4.7 (24.7) | 5.3 (23.9) |
| Data presented as geometric mean (% coefficient of variation), except for Tₘₐₓ which is median (range). Data extracted from a study in stable Sickle Cell Disease patients.[3] |
The median Tmax of 1.0 hour indicates rapid absorption following oral administration. The terminal half-life (t₁/₂) of approximately 5 hours suggests that a twice-daily (q12h) dosing regimen, as used in clinical trials, is appropriate to maintain steady-state concentrations.[1][3]
Distribution
A critical feature of PF-04447943, given its initial target indication, is its ability to cross the blood-brain barrier. Preclinical studies confirmed it to be a brain-penetrant inhibitor.[2] Systemic administration in rats led to a dose-dependent increase in cGMP in the cerebrospinal fluid, providing direct evidence of target engagement within the CNS.[2] This characteristic was a foundational piece of evidence supporting its development for Alzheimer's disease.[1]
Information regarding the plasma protein binding of PF-04447943 is not extensively detailed in the available literature. Protein binding is a key determinant of the unbound fraction of a drug that is available to exert its pharmacological effect and to be cleared from the body.[5] For a CNS-targeted drug, a lower degree of protein binding is often advantageous as it can facilitate greater passage across the blood-brain barrier.
Metabolism and Excretion
Detailed human studies on the metabolism and excretion pathways of PF-04447943 are not publicly available. Typically, small molecule drugs undergo hepatic metabolism, often mediated by the cytochrome P450 (CYP) enzyme system, followed by renal or biliary excretion. The specific CYP isozymes involved and the primary routes of elimination for PF-04447943 remain to be fully elucidated.
Bioavailability
The absolute oral bioavailability of PF-04447943 in humans has not been reported in the reviewed literature. Absolute bioavailability is determined by comparing the plasma AUC following oral administration to the AUC following intravenous (IV) administration. Such studies are fundamental to understanding the fraction of the oral dose that reaches systemic circulation and are a key component of a complete PK profile.[6]
Experimental Protocols: A Framework for PK Assessment
The characterization of a drug's pharmacokinetic profile relies on standardized, validated experimental workflows. Below is a representative protocol for a preclinical in vivo pharmacokinetic study, which forms the basis for gathering the initial data on a compound like PF-04447943.
Protocol: Preclinical In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, Clearance) of PF-04447943 following oral (PO) and intravenous (IV) administration in Sprague-Dawley rats.
Methodology:
-
Animal Acclimation: Male Sprague-Dawley rats (n=3-5 per group) are acclimated for at least 7 days with free access to food and water.
-
Dose Formulation:
-
PO: PF-04447943 is suspended in a suitable vehicle (e.g., 0.5% methylcellulose / 0.1% Tween 80 in water) to the desired concentration (e.g., 3 mg/mL for a 3 mg/kg dose).
-
IV: PF-04447943 is dissolved in a vehicle suitable for injection (e.g., saline with a co-solvent like PEG400) to the desired concentration (e.g., 1 mg/mL for a 1 mg/kg dose).
-
-
Administration:
-
PO Group: Animals are administered the formulation via oral gavage.
-
IV Group: Animals are administered the formulation via a bolus injection into the tail vein.
-
-
Blood Sampling:
-
Serial blood samples (~100 µL) are collected from a cannulated vessel (e.g., jugular vein) or via sparse sampling from the tail vein at predefined time points (e.g., pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Samples are collected into tubes containing an anticoagulant (e.g., K2-EDTA).
-
-
Sample Processing:
-
Blood samples are immediately centrifuged (e.g., 2000 x g for 10 minutes at 4°C) to separate plasma.
-
Plasma is transferred to clean tubes and stored at -80°C until analysis.
-
-
Bioanalysis (LC-MS/MS):
-
Plasma samples are prepared via protein precipitation (e.g., with acetonitrile containing an internal standard).
-
The supernatant is analyzed using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the concentration of PF-04447943.
-
-
Data Analysis:
-
Plasma concentration-time data is analyzed using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate PK parameters.
-
Oral bioavailability (F%) is calculated as: (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.
-
Conclusion and Future Directions
PF-04447943 is a well-characterized PDE9A inhibitor with rapid oral absorption and dose-proportional pharmacokinetics in humans. Its proven ability to penetrate the CNS and engage its target provided a strong rationale for its initial development in Alzheimer's disease. While clinical efficacy in that indication was not established, the compound's favorable tolerability and predictable PK profile have allowed for its exploration in other diseases, such as Sickle Cell Disease.[1][3]
Key data gaps remain, particularly concerning the specific pathways of metabolism and excretion, plasma protein binding, and absolute bioavailability. A comprehensive understanding of these parameters would be essential for any future development efforts. Elucidating its metabolic profile would be critical for predicting potential drug-drug interactions, while determining its absolute bioavailability would allow for a more precise understanding of its absorption characteristics. These data would be invaluable for refining dosing strategies and fully characterizing the disposition of this selective PDE9A inhibitor.
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Darbari, D. S., et al. (2018). PF-04447943, a Phosphodiesterase 9A Inhibitor, in Stable Sickle Cell Disease Patients: A Phase Ib Randomized, Placebo-Controlled Study. Clinical and Translational Science. Available at: [Link]
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Hutson, P. H., et al. (2011). The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943 enhances synaptic plasticity and cognitive function in rodents. Neuropharmacology. Available at: [Link]
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The Selective PDE9A Inhibitor PF-04447943: A Technical Guide to Target Engagement and Selectivity
This in-depth technical guide provides a comprehensive overview of the target engagement and selectivity profile of PF-04447943, a potent and selective inhibitor of phosphodiesterase 9A (PDE9A). Developed for researchers, scientists, and drug development professionals, this document synthesizes key preclinical data to offer a detailed understanding of the compound's mechanism of action and its interaction with its intended target and potential off-targets.
Introduction: The Rationale for PDE9A Inhibition
Phosphodiesterase 9A (PDE9A) is a key enzyme in the cyclic guanosine monophosphate (cGMP) signaling pathway, responsible for the specific hydrolysis of cGMP.[1][2] This pathway is integral to numerous physiological processes, particularly in the central nervous system (CNS), where it modulates synaptic plasticity, learning, and memory.[3][4] By inhibiting PDE9A, compounds like PF-04447943 aim to elevate intracellular cGMP levels, thereby amplifying the downstream signaling cascade initiated by nitric oxide (NO) and other activators of soluble guanylyl cyclase (sGC).[1][2] This mechanism holds therapeutic potential for neurological and psychiatric disorders characterized by impaired cGMP signaling, such as Alzheimer's disease.[4][5][6] PF-04447943 was advanced into clinical trials for this indication based on promising preclinical data.[5][7]
Mechanism of Action: Elevating cGMP to Modulate Neuronal Function
PF-04447943 exerts its pharmacological effect through the direct inhibition of PDE9A. This inhibition leads to an accumulation of cGMP in brain regions where PDE9A is expressed, such as the cortex and hippocampus.[7][8] The elevated cGMP levels are thought to enhance synaptic plasticity and improve cognitive function.[9] Preclinical studies have demonstrated that PF-04447943 can increase neurite outgrowth and synapse formation in cultured hippocampal neurons and facilitate long-term potentiation (LTP) in hippocampal slices.[7][9] Systemic administration of the compound in rodents has been shown to increase cGMP in the cerebrospinal fluid (CSF), confirming target engagement in the CNS.[9]
Below is a diagram illustrating the proposed signaling pathway affected by PF-04447943.
Caption: Signaling pathway modulated by PF-04447943.
Part 1: Quantitative Assessment of Target Engagement
The cornerstone of a successful therapeutic agent is its potent and specific interaction with its intended target. The engagement of PF-04447943 with PDE9A has been meticulously quantified using a variety of in vitro and cellular assays.
Biochemical Potency Against PDE9A
The inhibitory activity of PF-04447943 against recombinant PDE9A has been determined across multiple species, demonstrating high affinity for the enzyme. The half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki) are key parameters that define the compound's potency at the molecular level.
| Target | Species | Assay Type | Potency (IC50) | Potency (Ki) | Reference |
| PDE9A | Human | Biochemical | 12 nM | 2.8 ± 0.26 nM | [7] |
| PDE9A | Rhesus | Biochemical | - | 4.5 ± 0.13 nM | [7] |
| PDE9A | Rat | Biochemical | - | 18.1 ± 1.9 nM | [7] |
Cellular Target Engagement
To confirm that the biochemical potency translates to cellular activity, PF-04447943 was evaluated in a whole-cell assay. In Human Embryonic Kidney (HEK) cells expressing rhesus PDE9A2, PF-04447943 demonstrated the ability to inhibit atrial natriuretic peptide (ANP)-stimulated cGMP hydrolysis, confirming its cell permeability and engagement with the target in a cellular context.[7]
| Cell Line | Target | Stimulus | Cellular Activity (IC50) | Reference |
| HEK cells | Rhesus PDE9A2 | ANP (0.3 µM) | 375 ± 36.9 nM | [7] |
In Vivo Target Engagement
Evidence of target engagement in a living organism is a critical step in drug development. Oral administration of PF-04447943 to rats resulted in a dose-dependent increase in cGMP levels in the cerebrospinal fluid, providing direct evidence of brain penetration and target modulation in the central nervous system.[9][10]
Part 2: Comprehensive Selectivity Profiling
A crucial aspect of drug development is ensuring that a compound interacts specifically with its intended target, minimizing the potential for off-target effects and associated toxicities. PF-04447943 has undergone extensive selectivity profiling against other phosphodiesterase family members and a broader panel of unrelated proteins.
Selectivity Against the PDE Superfamily
PF-04447943 exhibits remarkable selectivity for PDE9A over other PDE isoforms. This is a critical feature, as inhibition of other PDEs can lead to undesirable side effects. The following table summarizes the inhibitory constants (Ki) of PF-04447943 against a panel of human PDE enzymes.
| PDE Isoform | Inhibitory Constant (Ki) | Selectivity Fold (vs. PDE9A) | Reference |
| PDE1 | 8,600 nM | >3000 | |
| PDE2A3 | >99,000 nM | >35000 | |
| PDE3A | >50,000 nM | >17000 | |
| PDE4A | >29,000 nM | >10000 | |
| PDE5A | 14,980 nM | >5000 | |
| PDE6C | 5,324 nM | >1800 | |
| PDE7A2 | >75,000 nM | >26000 | |
| PDE8A | >50,000 nM | >17000 | |
| PDE10A | >51,250 nM | >18000 | |
| PDE11A | >80,000 nM | >28000 |
Broad Off-Target Selectivity Screening
Beyond the PDE family, PF-04447943 has been profiled against a wide array of other potential biological targets to assess its broader selectivity. It was found to be highly selective, with no significant activity observed at approximately 60 other receptors and enzymes.[7] A notable exception is a weak interaction with the melatonin MT3/ML2 receptor, with a Ki of 3,800 nM, representing over 1,000-fold selectivity relative to PDE9A.[11]
Experimental Methodologies
To ensure scientific integrity and reproducibility, the following sections detail the typical experimental protocols used to characterize the target engagement and selectivity of a compound like PF-04447943.
Biochemical PDE Inhibition Assay Workflow
This protocol outlines a standard method for determining the in vitro potency of an inhibitor against a specific PDE isoform.
Caption: Workflow for a biochemical PDE inhibition assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a serial dilution of PF-04447943 in a suitable buffer, typically containing DMSO.
-
Reaction Mixture: In a microplate, combine the diluted compound, a fixed concentration of recombinant human PDE9A enzyme, and a buffer solution.
-
Initiation: Initiate the enzymatic reaction by adding the substrate, cGMP, at a concentration near its Michaelis-Menten constant (Km).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a defined period, allowing the enzyme to hydrolyze cGMP to 5'-GMP.
-
Termination: Stop the reaction, often by adding a chemical agent or by heat inactivation.
-
Detection: Quantify the amount of product formed (5'-GMP) or the remaining substrate (cGMP). A common method involves a secondary enzyme that converts 5'-GMP to guanosine and inorganic phosphate, with the latter being detected colorimetrically or fluorescently.[12][13]
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Broad Kinase and Receptor Selectivity Screening Workflow
To assess off-target interactions, compounds are typically screened against large panels of kinases and G-protein coupled receptors (GPCRs). The KINOMEscan™ platform is an example of a widely used competition binding assay for kinase selectivity profiling.[14][15]
Caption: Workflow for broad selectivity screening (e.g., KINOMEscan).
General Protocol Outline:
-
Immobilization: A large panel of purified human kinases is immobilized on a solid support.
-
Competition: The test compound (PF-04447943) is incubated with the immobilized kinases in the presence of a tagged, broad-spectrum kinase inhibitor (the probe).
-
Equilibration: The mixture is allowed to reach binding equilibrium. The test compound competes with the tagged probe for binding to the active site of the kinases.
-
Wash and Detection: Unbound ligands are washed away, and the amount of tagged probe remaining bound to each kinase is quantified, often using quantitative PCR (for DNA-tagged probes) or immunoassays.
-
Data Analysis: A reduction in the amount of bound probe compared to a control (vehicle-treated) sample indicates that the test compound has bound to and inhibited the kinase. The results are typically expressed as a percentage of control or can be used to determine the dissociation constant (Kd).
Summary and Conclusion
PF-04447943 is a highly potent and selective inhibitor of PDE9A. Its ability to effectively engage its target in both biochemical and cellular assays, as well as in vivo, underscores its robust pharmacological profile. The extensive selectivity screening confirms that PF-04447943 has a clean off-target profile, a desirable characteristic for any therapeutic candidate. While a Phase 2 clinical trial in Alzheimer's disease did not demonstrate a statistically significant improvement in the primary cognitive endpoints, the preclinical data on target engagement and selectivity remain a valuable case study for the development of CNS-penetrant enzyme inhibitors.[5][16][17] This technical guide provides a comprehensive foundation for understanding the molecular pharmacology of PF-04447943 and serves as a resource for researchers in the field of cGMP modulation and neurodegenerative disease.
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- Beck, F., Gauthier, C., & Récamier, V. (2022). The Interplay between cGMP and Calcium Signaling in Alzheimer's Disease. International journal of molecular sciences, 23(19), 11771.
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- Hutson, P. H., Finger, E. N., Magliaro, B. C., Smith, S. M., Converso, A., Sanderson, P. E., ... & Parmentier-Batteur, S. (2011). The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943 (6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) enhances synaptic plasticity and cognitive function in rodents. Neuropharmacology, 61(4), 665–676.
- Iannuzzi, M., Costa, G., Siracusano, G., Cuzzocrea, S., & Di Paola, R. (2023). Virtual Screening-Accelerated Discovery of a Phosphodiesterase 9 Inhibitor with Neuroprotective Effects in the Kainate Toxicity In Vitro Model. ACS chemical neuroscience, 14(19), 3569–3585.
- Hutson, P. H., Finger, E. N., Magliaro, B. C., Smith, S. M., Converso, A., Sanderson, P. E., ... & Parmentier-Batteur, S. (2011). The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943 (6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d. Neuropharmacology, 61(4), 665-676.
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- Abdul-Aziz, A., Sulaiman, S. F., & Mat-Desa, N. (2019). Developing a phosphodiesterase-5 inhibitor assay to detect counterfeit drugs using spectrophotometry. F1000Research, 8, 1728.
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- Iannuzzi, M., Costa, G., Siracusano, G., Cuzzocrea, S., & Di Paola, R. (2023). Virtual Screening-Accelerated Discovery of a Phosphodiesterase 9 Inhibitor with Neuroprotective Effects in the Kainate Toxicity In Vitro Model. ACS chemical neuroscience, 14(19), 3569–3585.
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- Uslaner, J. M., Eddins, D. M., & Bednar, R. (2013). The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943 attenuates a scopolamine-induced deficit in a novel rodent attention task. Neuropharmacology, 72, 141–148.
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ResearchGate. A Multicenter, Double-Blind, Placebo-Controlled Trial of the PDE9A Inhibitor, PF-04447943, in Alzheimer's Disease | Request PDF. Available from: [Link]
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BellBrook Labs. Researchers Use Transcreener Assay to Identify New PDE5 Inhibitor. Available from: [Link]
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OSTI.GOV. Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products (Journal Article). Available from: [Link]
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A Preclinical Deep Dive: Evaluating the PDE9 Inhibitor PF-04447943 in Alzheimer's Disease Models
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Rationale for Targeting PDE9A in Alzheimer's Disease
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and synaptic dysfunction. A key area of investigation in AD therapeutics is the modulation of intracellular signaling pathways that support synaptic plasticity and neuronal health. One such pathway is the nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) signaling cascade.[1][2] cGMP is a crucial second messenger involved in long-term potentiation (LTP), a cellular correlate of learning and memory.[1][3] Dysregulation of this pathway has been implicated in the pathophysiology of AD.[1][4]
Phosphodiesterase 9A (PDE9A) is an enzyme that specifically hydrolyzes cGMP and is highly expressed in brain regions critical for cognition, such as the hippocampus and cortex.[5] Inhibition of PDE9A, therefore, presents a compelling therapeutic strategy to elevate cGMP levels, thereby enhancing synaptic function and potentially mitigating the cognitive deficits associated with AD.[5][6]
PF-04447943 is a potent and selective inhibitor of PDE9A.[6][7] This technical guide provides an in-depth overview of the preclinical studies conducted to evaluate the therapeutic potential of PF-04447943 in various in vitro and in vivo models relevant to Alzheimer's disease. The focus is on the experimental designs, methodologies, and key findings that have shaped our understanding of this compound's mechanism of action and its effects on cognitive function.
Part 1: In Vitro Characterization of PF-04447943
The initial preclinical evaluation of any drug candidate involves a thorough in vitro characterization to determine its potency, selectivity, and cellular effects. For PF-04447943, this involved enzymatic assays to assess its inhibitory activity against PDE9A and other PDEs, as well as cell-based assays to confirm its mechanism of action in a neuronal context.
Enzymatic Potency and Selectivity
A critical first step is to quantify the inhibitory potency of the compound against the target enzyme and its selectivity over other related enzymes to minimize off-target effects.
Experimental Protocol: PDE9A Inhibition Assay
-
Enzyme Preparation: Recombinant human, rhesus, and rat PDE9A catalytic domains are expressed and purified.
-
Substrate: A radiolabeled substrate, typically ³H-cGMP, is used.
-
Assay Buffer: The assay is performed in a buffer containing 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, and 1 mM DTT.
-
Incubation: Various concentrations of PF-04447943 are incubated with the PDE9A enzyme and ³H-cGMP.
-
Termination and Separation: The reaction is terminated, and the product (³H-GMP) is separated from the unreacted substrate using methods like scintillation proximity assay (SPA) beads or column chromatography.
-
Quantification: The amount of ³H-GMP produced is quantified using a scintillation counter.
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves. The inhibitor constant (Ki) is then determined using the Cheng-Prusoff equation.
Table 1: In Vitro Potency of PF-04447943 against PDE9A
| Species | Ki (nM) |
| Human | 2.8[6] |
| Rhesus | 4.5[6] |
| Rat | 18[6] |
Causality Behind Experimental Choices: The use of recombinant PDE9A from multiple species (human, rhesus, rat) is crucial to assess the compound's cross-species potency, which is important for the translation of findings from preclinical animal models to human studies. Testing for selectivity against other PDE families (PDEs 1-8, 10, and 11) is a self-validating step to ensure that the observed effects are indeed due to the specific inhibition of PDE9A.[6]
Cellular Effects on Neuronal Morphology and Synaptic Plasticity
To bridge the gap between enzymatic activity and potential therapeutic effects, the impact of PF-04447943 was assessed in cultured neurons.
Experimental Protocol: Neurite Outgrowth and Synapse Formation Assay
-
Cell Culture: Primary hippocampal neurons are cultured from embryonic rats.
-
Treatment: Neurons are treated with varying concentrations of PF-04447943 (e.g., 30-1000 nM).[6]
-
Immunocytochemistry: After a set incubation period, cells are fixed and stained for markers of neurite outgrowth (e.g., MAP2) and synapse formation (e.g., synapsin 1).[6]
-
Imaging and Analysis: High-content imaging and analysis are used to quantify neurite length, branching, and the number of synapsin 1 puncta.
Key Findings: PF-04447943 significantly increased neurite outgrowth and the expression of the synaptic marker synapsin 1 in cultured hippocampal neurons at lower concentrations (30-100 nM).[6] This provides direct evidence of its ability to promote structural plasticity at the cellular level.
Experimental Protocol: Long-Term Potentiation (LTP) in Hippocampal Slices
-
Slice Preparation: Acute hippocampal slices are prepared from adult rats.
-
Electrophysiology: Field excitatory postsynaptic potentials (fEPSPs) are recorded in the CA1 region.
-
LTP Induction: A weak tetanic stimulus is applied to induce LTP.
-
Treatment: Slices are perfused with PF-04447943 (e.g., 100 nM) before and during LTP induction.[6]
-
Data Analysis: The magnitude and stability of LTP are compared between treated and control slices.
Key Findings: At a concentration of 100 nM, PF-04447943 significantly facilitated LTP evoked by a weak stimulus, indicating its ability to enhance synaptic plasticity.[6]
Diagram 1: Proposed Signaling Pathway of PF-04447943
Caption: PF-04447943 inhibits PDE9A, increasing cGMP levels and promoting synaptic plasticity.
Part 2: In Vivo Pharmacokinetics and Pharmacodynamics
Following in vitro validation, the preclinical evaluation of PF-04447943 moved to in vivo models to assess its pharmacokinetic properties, target engagement in the central nervous system (CNS), and efficacy in relevant behavioral paradigms.
Brain Penetrance and Target Engagement
A crucial aspect for any CNS drug is its ability to cross the blood-brain barrier and engage its target in the brain.
Experimental Protocol: Measurement of cGMP in Cerebrospinal Fluid (CSF)
-
Animal Model: Male Wistar rats are used.
-
Dosing: PF-04447943 is administered orally (p.o.) at various doses (e.g., 1-30 mg/kg).[6]
-
CSF Collection: At a specified time point post-dosing (e.g., 30 minutes), CSF is collected from the cisterna magna.
-
cGMP Measurement: cGMP levels in the CSF are quantified using a validated method such as a competitive enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Dose-dependent changes in CSF cGMP levels are analyzed.
Key Findings: Systemic administration of PF-04447943 resulted in a dose-dependent increase in cGMP levels in the CSF of rats, confirming its ability to penetrate the CNS and engage its target, PDE9A.[6]
Table 2: Pharmacodynamic Effect of PF-04447943 on Rat CSF cGMP
| Dose (mg/kg, p.o.) | Time Point | % Increase in cGMP (approx.) |
| 1 | 30 min | Significant increase |
| 3 | 30 min | Further significant increase |
| 10 | 30 min | Maximal effect observed |
| 30 | 30 min | Sustained maximal effect |
Note: This table is a qualitative representation based on published data describing a dose-dependent increase.
Part 3: Efficacy in Rodent Models of Cognition and Alzheimer's Disease
The ultimate preclinical validation of a potential cognitive enhancer lies in its ability to improve performance in behavioral tasks that model aspects of learning and memory, particularly in the context of cognitive deficits relevant to AD.
Reversal of Scopolamine-Induced Cognitive Deficits
Scopolamine, a muscarinic receptor antagonist, is widely used to induce transient cognitive impairments in rodents, providing a model for testing the efficacy of procognitive drugs.
Experimental Protocol: Rat Novel Object Recognition (NOR) Test with Scopolamine
-
Apparatus: A circular open-field arena.
-
Habituation: Rats are habituated to the empty arena for a set period on consecutive days.
-
Drug Administration: Rats are pre-treated with either vehicle or scopolamine, followed by either vehicle or PF-04447943 (e.g., 1-3 mg/kg, p.o.).[6]
-
Sample Phase (T1): Two identical objects are placed in the arena, and the rat is allowed to explore for a defined period (e.g., 3 minutes).
-
Retention Interval: A delay is introduced (e.g., 24 hours).
-
Test Phase (T2): One of the familiar objects is replaced with a novel object, and the rat is returned to the arena.
-
Data Collection: The time spent exploring the novel and familiar objects is recorded.
-
Data Analysis: A discrimination index (DI) is calculated: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive DI indicates successful recognition memory.
Key Findings: PF-04447943 significantly improved performance in the NOR task in scopolamine-treated rats, demonstrating its ability to reverse cholinergic-induced memory deficits.[6]
Diagram 2: Experimental Workflow for the Novel Object Recognition Test
Caption: Workflow of the novel object recognition test to assess cognitive enhancement.
Efficacy in a Model of Age-Related Cognitive Decline
The mouse Y-maze spontaneous alternation task is used to assess spatial working memory, which is often impaired with aging.
Experimental Protocol: Mouse Y-Maze Spatial Recognition Memory Test
-
Apparatus: A Y-shaped maze with three identical arms.
-
Procedure: Mice are placed in the center of the maze and allowed to freely explore for a set duration (e.g., 8 minutes).
-
Data Collection: The sequence of arm entries is recorded.
-
Data Analysis: The percentage of spontaneous alternations is calculated. An alternation is defined as consecutive entries into all three different arms. A higher percentage of alternations reflects better spatial working memory.
Key Findings: PF-04447943 significantly improved cognitive performance in the mouse Y-maze spatial recognition memory model of natural forgetting.[6]
Effects in a Transgenic Mouse Model of Alzheimer's Disease
The Tg2576 mouse model, which overexpresses a mutant form of human amyloid precursor protein (APP), develops age-dependent amyloid plaques and cognitive deficits, making it a relevant model for studying AD pathology.
Experimental Protocol: Dendritic Spine Density in Tg2576 Mice
-
Animal Model: Aged Tg2576 mice and wild-type littermates.
-
Treatment: Chronic treatment with PF-04447943 or vehicle.
-
Tissue Preparation: At the end of the treatment period, mice are euthanized, and brain tissue is processed for Golgi staining or fluorescent labeling of neurons.
-
Imaging: High-resolution confocal or two-photon microscopy is used to image dendrites in the hippocampus.
-
Quantification: The number of dendritic spines per unit length of dendrite is manually or semi-automatically counted.
Key Findings: Preclinical studies have shown that PF-04447943 prevents the decrease in dendritic spine density in Tg2576 mice.[7] This is a crucial finding as dendritic spine loss is a major correlate of cognitive decline in AD.
Molecular Correlates of Cognitive Enhancement
To understand the molecular mechanisms underlying the observed cognitive improvements, the effect of PF-04447943 on key synaptic proteins was investigated.
Experimental Protocol: Western Blot for Phosphorylated GluR1
-
Animal Model and Dosing: Rats are treated with a cognitively effective dose of PF-04447943 (e.g., 3 mg/kg, p.o.).[6]
-
Tissue Extraction: At a specified time post-dosing, the hippocampus is dissected and homogenized in a lysis buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for phosphorylated GluR1 (at Ser831 and/or Ser845) and total GluR1.
-
Detection and Analysis: The bands are visualized using a chemiluminescent or fluorescent secondary antibody, and the band intensities are quantified. The ratio of phosphorylated to total GluR1 is calculated.
Key Findings: Administration of PF-04447943 at a dose that improved performance in the NOR task significantly increased the levels of phosphorylated GluR1 in rat hippocampal membranes without affecting total GluR1 expression.[6] This suggests that the cognitive-enhancing effects of PF-04447943 are associated with the potentiation of AMPA receptor signaling, a key mechanism for synaptic plasticity.
Conclusion and Future Directions
The preclinical data for PF-04447943 provide a strong rationale for its development as a potential treatment for the cognitive symptoms of Alzheimer's disease. As a potent and selective PDE9A inhibitor, it effectively elevates cGMP levels in the CNS. This target engagement translates into enhanced synaptic plasticity, as demonstrated by increased neurite outgrowth, facilitation of LTP, and prevention of dendritic spine loss in a transgenic AD mouse model. Furthermore, PF-04447943 has shown efficacy in reversing cognitive deficits in rodent models of cholinergic dysfunction and age-related memory decline.
While a subsequent Phase 2 clinical trial in patients with mild to moderate AD did not show a significant improvement in cognition compared to placebo, the preclinical findings remain valuable.[7] They have significantly advanced our understanding of the role of the cGMP signaling pathway in cognition and have paved the way for the development of other PDE9 inhibitors and related therapeutic strategies for neurodegenerative diseases. Future preclinical research could explore the effects of PF-04447943 in combination with other therapeutic agents or in different AD models that may better represent the complex pathology of the human disease.
References
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Schwam, E., Nicholas, T., Chew, R., Billing, C., Davidson, W., Ambrose, D., & Altstiel, L. (2014). A multicenter, double-blind, placebo-controlled trial of the PDE9A inhibitor, PF-04447943, in Alzheimer's disease. Current Alzheimer research, 11(5), 413–421. [Link]
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Hutson, P. H., Finger, E. N., Magliaro, B. C., Smith, S. M., Converso, A., Sanderson, P. E., ... & Parmentier-Batteur, S. (2011). The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943 (6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) enhances synaptic plasticity and cognitive function in rodents. Neuropharmacology, 61(4), 665–676. [Link]
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Zhang, C., Zhou, Q., Wu, X. N., Huang, Y. D., Zhou, J., Lai, Z., ... & Luo, H. B. (2020). Discovery of Effective Inhibitors Against Phosphodiesterase 9, a Potential Therapeutic Target of Alzheimer's Disease with Antioxidant Capacities. Molecules (Basel, Switzerland), 25(21), 5031. [Link]
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Puzzo, D., & Gulisano, W. (2022). The Interplay between cGMP and Calcium Signaling in Alzheimer's Disease. International journal of molecular sciences, 23(13), 7048. [Link]
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Garaschuk, O. (2022). The Interplay between cGMP and Calcium Signaling in Alzheimer's Disease. University of Tübingen. [Link]
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Zhang, C., Wu, X. N., Huang, Y. D., Zhou, J., Lai, Z., Wu, Y., & Luo, H. B. (2018). Discovery of novel PDE9A inhibitors with antioxidant activities for treatment of Alzheimer's disease. Journal of medicinal chemistry, 61(17), 7798–7815. [Link]
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Ben Aissa, M., Lee, S. H., Bennett, B. M., & Thatcher, G. R. (2016). Targeting NO/cGMP Signaling in the CNS for Neurodegeneration and Alzheimer's Disease. Current medicinal chemistry, 23(24), 2770–2788. [Link]
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Wikipedia. (2023). Phosphodiesterase 9 inhibitor. In Wikipedia. [Link]
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Uslaner, J. M., & Parmentier-Batteur, S. (2009). The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943 attenuates a scopolamine-induced deficit in a novel rodent attention task. Neuropharmacology, 57(2), 205–211. [Link]
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DeepDyve. (n.d.). A multicenter, double-blind, placebo-controlled trial of the PDE9A inhibitor, PF-04447943, in Alzheimer's disease. Retrieved from [Link]
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Prickaerts, J., Heckman, P. R. A., & Blokland, A. (2017). Investigational phosphodiesterase inhibitors in phase I and phase II clinical trials for Alzheimer's disease. Expert opinion on investigational drugs, 26(2), 153–161. [Link]
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Puzzo, D., & Gulisano, W. (2022). The Interplay between cGMP and Calcium Signaling in Alzheimer's Disease. International journal of molecular sciences, 23(13), 7048. [Link]
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García-Osta, A., Cuadrado-Tejedor, M., García-Barroso, C., Oyarzábal, J., & Franco, R. (2012). Phosphodiesterases as therapeutic targets for Alzheimer's disease. ACS chemical neuroscience, 3(11), 832–844. [Link]
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Wu, Y., Wang, Q., Jiang, M. Y., Huang, Y. Y., Zhu, Z., Han, C., ... & Luo, H. B. (2024). The therapeutic potential of phosphodiesterase 9 (PDE9) inhibitors: a patent review (2018-present). Expert opinion on therapeutic patents, 1–15. Advance online publication. [Link]
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Uddin, M. S., Kabir, M. T., Mamun, A. A., Abdel-Daim, M. M., Barreto, G. E., & Ashraf, G. M. (2020). Phosphodiesterase Inhibitors for Alzheimer's Disease: A Systematic Review of Clinical Trials and Epidemiology with a Mechanistic Rationale. Current pharmaceutical design, 26(30), 3668–3677. [Link]
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Di Mola, A., De Lucia, M., Pedicini, L., De Feo, V., Russo, E., Calignano, A., ... & Iacono, A. (2023). Virtual Screening-Accelerated Discovery of a Phosphodiesterase 9 Inhibitor with Neuroprotective Effects in the Kainate Toxicity In Vitro Model. ACS chemical neuroscience, 14(19), 3568–3579. [Link]
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Methodological & Application
Application Notes & Protocols: In Vivo Rodent Studies with PF-04447943
Introduction: The Rationale for Targeting PDE9A with PF-04447943
PF-04447943 is a potent, selective, and brain-permeable inhibitor of phosphodiesterase 9A (PDE9A).[1][2] The scientific interest in this compound stems from the critical role of PDE9A in regulating intracellular levels of cyclic guanosine monophosphate (cGMP), a key second messenger in neuronal signaling.[3][4] PDE9A is the primary enzyme responsible for degrading cGMP in various brain regions associated with cognition, such as the hippocampus and cortex.[3][5]
The inhibition of PDE9A by PF-04447943 elevates cGMP levels, thereby amplifying the nitric oxide (NO)/cGMP signaling pathway.[6][7] This pathway is integral to synaptic plasticity—the cellular mechanism underlying learning and memory.[8][9] Specifically, enhanced cGMP signaling facilitates long-term potentiation (LTP) and promotes neurite outgrowth and synapse formation.[3][10] Preclinical studies in rodent models have consistently demonstrated that PF-04447943 enhances cognitive function, making it a compound of significant interest for neurodegenerative disorders like Alzheimer's disease.[5][8][10]
Mechanism of Action: The PDE9A-cGMP Signaling Pathway
The following diagram illustrates the signaling cascade modulated by PF-04447943.
Caption: Workflow for a typical rodent pharmacokinetic study.
-
Animals: Male Sprague-Dawley rats (n=3-4 per time point).
-
Groups:
-
Group 1: Intravenous (IV) administration (e.g., 1 mg/kg) for bioavailability assessment.
-
Group 2: Oral (PO) administration (e.g., 3 mg/kg).
-
-
Procedure:
-
Administer PF-04447943 to each group.
-
Collect blood samples (e.g., via tail vein or saphenous vein) at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Process blood to isolate plasma and store at -80°C.
-
Quantify PF-04447943 concentration in plasma samples using a validated LC-MS/MS method.
-
Calculate key PK parameters. In rats, PF-04447943 exhibits favorable properties with a reported half-life (t₁/₂) of approximately 4.9 hours.
-
Protocol: Pharmacodynamic (PD) & Target Engagement
Objective: To confirm that PF-04447943 reaches the CNS and modulates its target, PDE9A, by measuring downstream biomarkers.
-
Animals: Male Wistar rats or C57BL/6 mice.
-
Procedure:
-
Administer vehicle or PF-04447943 (1-30 mg/kg, p.o.).
-
At a predetermined time point (e.g., 30-60 minutes post-dose), anesthetize the animal. [10] 3. For CSF Analysis: Collect cerebrospinal fluid from the cisterna magna.
-
For Brain Tissue Analysis: Perform transcardial perfusion with ice-cold PBS to remove blood. [11]Dissect brain regions of interest (hippocampus, cortex).
-
Flash-freeze samples in liquid nitrogen and store at -80°C.
-
-
Biomarker Analysis:
-
cGMP Levels: Homogenize tissue or use CSF directly. Quantify cGMP levels using a commercially available ELISA kit. A dose-dependent increase in cGMP confirms target engagement. [1][7][10] * pGluR1 Levels: For hippocampal tissue, prepare membrane fractions. Use Western blotting to measure the ratio of phosphorylated GluR1 to total GluR1. A 3 mg/kg dose in rats has been shown to increase pGluR1 expression, a marker of synaptic plasticity. [10]
-
Protocol: Efficacy Assessment - Behavioral Testing
Objective: To evaluate the pro-cognitive effects of PF-04447943 using validated rodent behavioral paradigms. [12][13][14]
Caption: General workflow for conducting rodent behavioral experiments.
A. Novel Object Recognition (NOR) Test
-
Principle: Assesses recognition memory based on the innate tendency of rodents to explore novel objects more than familiar ones.
-
Procedure:
-
Habituation (Day 1): Allow each animal to explore an empty testing arena for 5-10 minutes.
-
Training/Acquisition (Day 2): Administer PF-04447943 (e.g., 1-3 mg/kg, p.o.) or vehicle 30-60 minutes prior. Place the animal in the arena with two identical objects for a set duration (e.g., 5 minutes).
-
Testing (Day 2 or 3): After a retention interval (e.g., 1 to 24 hours), return the animal to the arena where one of the familiar objects has been replaced with a novel one.
-
-
Data Analysis: Record the time spent exploring each object. Calculate the Discrimination Index (DI): (Time_Novel - Time_Familiar) / (Time_Novel + Time_Familiar). A higher DI indicates better recognition memory. PF-04447943 has been shown to significantly improve performance in this task. [1][10] B. Y-Maze Spontaneous Alternation
-
Principle: Assesses spatial working memory. Animals with intact working memory will tend to alternate entries into the three arms of the maze without repetition.
-
Procedure:
-
Administer PF-04447943 (e.g., 1-3 mg/kg, p.o.) or vehicle 30-60 minutes prior to the test.
-
Place the mouse at the end of one arm and allow it to freely explore the maze for 8 minutes.
-
Record the sequence of arm entries.
-
-
Data Analysis: An alternation is defined as three consecutive entries into different arms (e.g., ABC, BCA). Calculate the Percentage of Alternation: [Number of Alternations / (Total Arm Entries - 2)] * 100. An increase in alternation percentage suggests improved spatial working memory. [10]
References
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Hutson, P.H., Finger, E.N., Magliaro, B.C., et al. (2011). The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943...enhances synaptic plasticity and cognitive function in rodents. Neuropharmacology, 61(4), 665-676. [Link]
-
Catalano, P.W., et al. (2018). PF-04447943, a Phosphodiesterase 9A Inhibitor, in Stable Sickle Cell Disease Patients: A Phase Ib Randomized, Placebo-Controlled Study. Clinical Pharmacology in Drug Development, 8(3), 363-372. [Link]
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BioCrick. (n.d.). PF-04447943 | CAS:1082744-20-4 | PDE9 inhibitor. Product Page. [Link]
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Vardigan, J.D., Converso, A., Hutson, P.H., & Uslaner, J.M. (2011). The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943 attenuates a scopolamine-induced deficit in a novel rodent attention task. Journal of Neurogenetics, 25(4), 120-126. [Link]
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Ianca, C., et al. (2023). Virtual Screening-Accelerated Discovery of a Phosphodiesterase 9 Inhibitor with Neuroprotective Effects in the Kainate Toxicity In Vitro Model. ACS Chemical Neuroscience. [Link]
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Schwam, E.M., et al. (2014). A multicenter, double-blind, placebo-controlled trial of the PDE9A inhibitor, PF-04447943, in Alzheimer's disease. Current Alzheimer Research, 11(5), 413-421. [Link]
-
Ianca, C., et al. (2023). Virtual Screening-Accelerated Discovery of a Phosphodiesterase 9 Inhibitor with Neuroprotective Effects in the Kainate Toxicity In Vitro Model. ACS Chemical Neuroscience, 14(19), 3576-3591. [Link]
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ResearchGate. (n.d.). A Multicenter, Double-Blind, Placebo-Controlled Trial of the PDE9A Inhibitor, PF-04447943, in Alzheimer's Disease. Request PDF. [Link]
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Charles River Laboratories. (n.d.). Cognition, Learning, and Memory Tests in Rodents. [Link]
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Rosenbrock, H., et al. (2017). A Phase IC Study Evaluating the Safety, Tolerability, Pharmacokinetics, and Cognitive Outcomes of BI 409306 in Patients with Mild-to-Moderate Schizophrenia. Neuropsychopharmacology, 42(8), 1735–1744. [Link]
-
Liu, Y., et al. (2015). Discovery of a Phosphodiesterase 9A Inhibitor as a Potential Hypoglycemic Agent. Journal of Medicinal Chemistry, 58(20), 8323–8328. [Link]
-
Creative Biolabs. (n.d.). Rodent Behavioral Tests for Cognition. [Link]
-
Khan, I., et al. (2021). PDE9 Inhibitor PF-04447943 Attenuates DSS-Induced Colitis by Suppressing Oxidative Stress, Inflammation, and Regulating T-Cell Polarization. Frontiers in Immunology, 12, 654694. [Link]
-
University of British Columbia. (2016). RAT AND MOUSE ANESTHESIA AND ANALGESIA. [Link]
-
ScienceDirect. (2024). Rodent Behavioral Tests Sensitive to Functional Recovery and Compensation. [Link]
-
Sbardella, G., et al. (2021). Therapeutic Potential of Phosphodiesterase Inhibitors against Neurodegeneration: The Perspective of the Medicinal Chemist. Journal of Medicinal Chemistry, 64(15), 10732-10755. [Link]
-
BioWorld. (2009). cGMP inhibition observed in cerebrospinal fluid with PF-04447943 in humans. [Link]
-
Inotiv. (n.d.). Alzheimer's Disease Models. [Link]
-
Lee, Y., et al. (2021). Protocols for assessing neurodegenerative phenotypes in Alzheimer's mouse models. STAR Protocols, 2(3), 100619. [Link]
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Lessard, E., et al. (2022). Pharmacokinetics and Pharmacodynamic Effect of a Blood-Brain Barrier-Crossing Fusion Protein Therapeutic for Alzheimer’s Disease in Rat and Dog. Pharmaceutical Research, 39(6), 1189–1199. [Link]
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Alzforum. (n.d.). Research Models. [Link]
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- 9. Therapeutic Potential of Phosphodiesterase Inhibitors against Neurodegeneration: The Perspective of the Medicinal Chemist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943 (6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) enhances synaptic plasticity and cognitive function in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. Rodent Behavioral Tests for Cognition - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for PF-04447943 in Cell-Based cGMP Assays
Introduction: Targeting PDE9A to Modulate cGMP Signaling
Cyclic guanosine monophosphate (cGMP) is a pivotal second messenger that governs a multitude of physiological processes, including cardiovascular homeostasis, neuronal signaling, and metabolic regulation.[1][2][3] The intracellular concentration of cGMP is meticulously controlled by the balance between its synthesis by guanylyl cyclases (GCs) and its degradation by phosphodiesterases (PDEs).[3] This dynamic equilibrium ensures the precise spatial and temporal activation of downstream effectors, such as cGMP-dependent protein kinases (PKG), cyclic nucleotide-gated ion channels, and cGMP-regulated PDEs.[4][5][6]
Two primary pathways contribute to cGMP production:
-
The Nitric Oxide (NO) - Soluble Guanylyl Cyclase (sGC) Pathway: In this pathway, nitric oxide diffuses into the cell and activates soluble guanylyl cyclase in the cytosol, leading to cGMP generation.[5][7][8]
-
The Natriuretic Peptide (NP) - Particulate Guanylyl Cyclase (pGC) Pathway: Natriuretic peptides bind to and activate transmembrane particulate guanylyl cyclases, stimulating cGMP synthesis at the cell membrane.[2][9][10]
Phosphodiesterase 9A (PDE9A) is a high-affinity, cGMP-specific phosphodiesterase that plays a crucial role in regulating intracellular cGMP levels.[1][2][11] Notably, studies suggest that PDE9A may preferentially hydrolyze cGMP generated by the NP-pGC pathway, making it a key regulator of this specific signaling cascade.[2][12] The inhibition of PDE9A, therefore, presents a compelling therapeutic strategy to selectively amplify NP-pGC-mediated signaling.
PF-04447943 is a potent and highly selective, brain-permeable inhibitor of PDE9A.[13][14][15] Its high selectivity for PDE9A over other PDE families makes it an invaluable tool for dissecting the physiological roles of PDE9A and for the development of novel therapeutics targeting cGMP signaling.[13][14] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of PF-04447943 in cell-based cGMP assays.
Mechanism of Action: PF-04447943 in the cGMP Signaling Pathway
PF-04447943 exerts its biological effect by competitively inhibiting the catalytic activity of the PDE9A enzyme. By preventing the hydrolysis of cGMP to GMP, PF-04447943 leads to an accumulation of intracellular cGMP, thereby amplifying the downstream signaling cascade.
Figure 1. Mechanism of PDE9A inhibition by PF-04447943 in the natriuretic peptide signaling pathway.
Experimental Design Considerations for a Robust cGMP Assay
A well-designed cell-based cGMP assay is crucial for obtaining reliable and reproducible data. The following considerations are paramount for ensuring the integrity of your experimental results.
Cell Line Selection
The choice of cell line is a critical determinant of assay success. An ideal cell line should:
-
Endogenously express PDE9A: Validate PDE9A expression at both the mRNA and protein level.
-
Possess a functional NP-pGC signaling pathway: Ensure the expression of natriuretic peptide receptors (e.g., NPR-A, NPR-B).
-
Exhibit a low basal cGMP level and a robust, dose-dependent increase in cGMP upon stimulation.
Rationale: Selecting a cell line with the appropriate molecular machinery ensures that the observed effects are physiologically relevant and directly attributable to the inhibition of PDE9A within the targeted signaling pathway.
Stimulation and Inhibition Conditions
To specifically probe the NP-pGC-PDE9A axis, the use of a natriuretic peptide to stimulate cGMP production is recommended.
-
Stimulant: Atrial Natriuretic Peptide (ANP) or C-type Natriuretic Peptide (CNP) are commonly used to activate their respective pGC receptors.
-
PF-04447943 Concentration: A dose-response curve should be generated to determine the optimal concentration of PF-04447943 for achieving maximal PDE9A inhibition without off-target effects.
Rationale: By stimulating a specific cGMP synthesis pathway, you can more accurately assess the contribution of PDE9A to the regulation of that particular cGMP pool.
cGMP Detection Methodologies
Several methods are available for quantifying intracellular cGMP, each with its own advantages and limitations.
| Detection Method | Principle | Advantages | Disadvantages |
| Competition ELISA | Competitive binding of sample cGMP and enzyme-labeled cGMP to a specific antibody.[3] | High sensitivity, well-established, suitable for high-throughput screening. | Requires cell lysis, measures total cGMP (free and bound).[16] |
| FRET-based Biosensors | Genetically encoded sensors that change fluorescence upon cGMP binding.[4][17] | Real-time measurement in living cells, allows for spatial and temporal analysis.[4][17] | Requires cell transfection/transduction, may have a lower signal-to-noise ratio. |
| Reporter Gene Assays | cGMP-responsive elements driving the expression of a reporter gene (e.g., luciferase). | Functional readout of cGMP signaling, can be adapted for high-throughput screening. | Indirect measurement of cGMP, slower response time. |
| Radioimmunoassay (RIA) | Competitive binding of sample cGMP and radiolabeled cGMP to a specific antibody.[4] | High sensitivity and specificity. | Involves handling of radioactive materials. |
Rationale: The choice of detection method should be guided by the specific experimental question, available instrumentation, and desired throughput. For initial characterization and compound screening, a competition ELISA is often a practical and robust choice.
Detailed Protocol: Cell-Based cGMP Assay Using PF-04447943 and a Competition ELISA
This protocol provides a step-by-step guide for measuring cGMP accumulation in response to PDE9A inhibition by PF-04447943 in a suitable cell line.
Figure 2. Experimental workflow for the cell-based cGMP assay.
Materials and Reagents
-
Cell Line: A validated cell line endogenously expressing PDE9A and a functional NP-pGC pathway.
-
Cell Culture Medium: As recommended for the chosen cell line.
-
PF-04447943: Prepare a stock solution in a suitable solvent (e.g., DMSO).
-
Natriuretic Peptide (e.g., ANP or CNP): Prepare a stock solution in an appropriate buffer.
-
Phosphodiesterase Inhibitor (optional, for control): A broad-spectrum PDE inhibitor like IBMX can be used as a positive control.
-
Cell Lysis Buffer: As recommended by the cGMP assay kit manufacturer.
-
cGMP Competition ELISA Kit: A commercially available, validated kit.
-
Multi-well plates: For cell culture and the ELISA assay.
-
Standard laboratory equipment: Incubator, centrifuge, plate reader, etc.
Assay Procedure
-
Cell Seeding:
-
Plate cells in a multi-well plate at a density that ensures they are in a logarithmic growth phase at the time of the assay.
-
Incubate overnight under standard cell culture conditions.
-
-
Compound Preparation:
-
Prepare serial dilutions of PF-04447943 in serum-free cell culture medium.
-
Prepare the natriuretic peptide solution at the desired final concentration in serum-free medium.
-
-
Pre-incubation with PF-04447943:
-
Aspirate the cell culture medium from the wells.
-
Add the PF-04447943 dilutions to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest PF-04447943 concentration).
-
Incubate for a predetermined time (e.g., 30 minutes) to allow for cell penetration and target engagement.
-
-
Stimulation with Natriuretic Peptide:
-
Add the natriuretic peptide solution to the wells (except for the unstimulated controls).
-
Incubate for a short period (e.g., 10-15 minutes) to induce cGMP production. The optimal stimulation time should be determined empirically.
-
-
Cell Lysis:
-
Terminate the reaction by aspirating the medium and adding the cell lysis buffer provided with the cGMP assay kit.
-
Incubate as per the kit manufacturer's instructions to ensure complete cell lysis and release of intracellular cGMP.
-
-
cGMP Measurement (Competition ELISA):
-
Perform the cGMP ELISA according to the manufacturer's protocol. This typically involves:
-
Adding cell lysates and cGMP standards to the antibody-coated plate.
-
Adding HRP-conjugated cGMP.
-
Incubating to allow for competitive binding.
-
Washing the plate to remove unbound reagents.
-
Adding the substrate and stopping the reaction.
-
Reading the absorbance on a plate reader.
-
-
-
Data Analysis:
-
Generate a standard curve using the absorbance values of the cGMP standards.
-
Calculate the cGMP concentration in each sample by interpolating from the standard curve.
-
Plot the cGMP concentration as a function of the PF-04447943 concentration to generate a dose-response curve.
-
Data Interpretation and Troubleshooting
| Expected Outcome | Potential Issue | Troubleshooting Steps |
| Dose-dependent increase in cGMP with PF-04447943 treatment in stimulated cells. | No or low cGMP signal. | - Confirm PDE9A and NP receptor expression in the cell line. - Optimize the concentration and incubation time of the natriuretic peptide. - Check the activity of the cGMP ELISA kit reagents. |
| Minimal effect of PF-04447943 in unstimulated cells. | High basal cGMP levels. | - Ensure cells are not over-confluent. - Screen for and use serum-free medium during the assay to avoid non-specific stimulation. |
| A clear sigmoidal dose-response curve for PF-04447943. | Poor dose-response. | - Verify the accuracy of PF-04447943 dilutions. - Optimize the pre-incubation time with PF-04447943. - Ensure the chosen concentration range is appropriate to capture the full dose-response. |
Conclusion
PF-04447943 is a powerful pharmacological tool for investigating the role of PDE9A in cGMP signaling. By carefully designing and executing cell-based cGMP assays as outlined in these application notes, researchers can obtain robust and reproducible data to advance our understanding of this important signaling pathway and to facilitate the development of novel therapeutics. The protocols and considerations provided herein serve as a comprehensive guide to empower scientists in their exploration of PDE9A-mediated cGMP regulation.
References
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Patsnap Synapse. (2024, June 21). What are PDE9A inhibitors and how do they work? Retrieved from [Link]
-
Lee, D. I., Zhu, G., Sasaki, T., Cho, G. S., Hamdani, N., Holewinski, R., ... & Kass, D. A. (2015). Phosphodiesterase 9A controls nitric-oxide independent cGMP and hypertrophic heart disease. Nature, 519(7544), 472-476. Retrieved from [Link]
-
Siuciak, J. A., Chapin, D. S., Harms, J. F., Lebel, L. A., McCarthy, S. A., Miller, E. N., ... & Kleiman, R. J. (2019). Phosphodiesterase 9A in brain regulates cGMP signaling independent of nitric-oxide. Neuropharmacology, 153, 11-20. Retrieved from [Link]
- Kleiman, R. J., Chapin, D. S., Christoffersen, C. W., Freeman, J. C., Hake, A. M., Harms, J. F., ... & Siuciak, J. A. (2012). Phosphodiesterase 9A regulates central cGMP and modulates responses to cholinergic and monoaminergic perturbation in vivo. Journal of Pharmacology and Experimental Therapeutics, 341(2), 396-409.
-
Görbe, A., Nikolaev, V. O., & Fischmeister, R. (2013). Biophysical techniques for detection of cAMP and cGMP in living cells. International journal of molecular sciences, 14(4), 8044-8068. Retrieved from [Link]
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Gong, K., Li, Z., & Wang, W. (2023). Targeting the nitric oxide/cGMP signaling pathway to treat chronic pain. Neural Regeneration Research, 18(5), 981. Retrieved from [Link]
-
Engeli, S., Birkenfeld, A. L., Badin, P. M., Bourlier, V., Louche, K., Viguerie, N., ... & Lafontan, M. (2012). Natriuretic peptides and cGMP signaling control of energy homeostasis. American Journal of Physiology-Endocrinology and Metabolism, 303(4), E441-E453. Retrieved from [Link]
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Gong, K., Li, Z., & Wang, W. (2023). Targeting the nitric oxide/cGMP signaling pathway to treat chronic pain. Neural Regeneration Research, 18(5), 981. Retrieved from [Link]
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JoVE. (2023, April 30). Nitric Oxide Signaling Pathway. Retrieved from [Link]
-
Pandey, K. N. (2013). Guanylyl cyclase/natriuretic peptide receptor-A signaling antagonizes phosphoinositide hydrolysis, Ca2+ release, and activation of protein kinase C. Frontiers in molecular neuroscience, 6, 50. Retrieved from [Link]
-
Nikolaev, V. O., & Lohse, M. J. (2013). Biophysical techniques for detection of cAMP and cGMP in living cells. International journal of molecular sciences, 14(4), 8044-8068. Retrieved from [Link]
-
ResearchGate. (n.d.). The cGMP-effector system in the signalling of natriuretic peptides. Retrieved from [Link]
-
Tokudome, T., Kishimoto, I., Horio, T., & Kangawa, K. (2009). Natriuretic peptide signaling via guanylyl cyclase (GC)-A: an endogenous protective mechanism of the heart. Current cardiology reviews, 5(1), 16-24. Retrieved from [Link]
-
ResearchGate. (n.d.). A schematic depiction of the nitric oxide-induced cGMP signaling. Retrieved from [Link]
-
Wessler, J., & Wicha, S. G. (2015). Systems pharmacology and rational polypharmacy: nitric oxide-cyclic GMP signaling pathway as an illustrative example and derivation of the general case. PLoS computational biology, 11(3), e1004122. Retrieved from [Link]
-
Potter, L. R. (2011). Natriuretic peptides, their receptors, and cyclic guanosine monophosphate-dependent signaling functions. Endocrine reviews, 32(4), 513-552. Retrieved from [Link]
-
ResearchGate. (n.d.). Techniques to measure cGMP in living cells and tissues. Retrieved from [Link]
-
ResearchGate. (n.d.). PDE9A regulates pools of cGMP across multiple brain regions. Retrieved from [Link]
-
Wikipedia. (n.d.). PDE9A. Retrieved from [Link]
-
BioCrick. (n.d.). PF-04447943. Retrieved from [Link]
-
ACS Publications. (2023, September 19). Virtual Screening-Accelerated Discovery of a Phosphodiesterase 9 Inhibitor with Neuroprotective Effects in the Kainate Toxicity In Vitro Model. Retrieved from [Link]
-
Hutson, P. H., Finger, E. N., Magliaro, B. C., Smith, S. M., Converso, A., Sanderson, P. E., ... & Parmentier-Batteur, S. (2011). The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943 (6-[(3S, 4S)-4-methyl-1-(pyrimidin-2-ylmethyl) pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1, 5-dihydro-4H-pyrazolo [3, 4-d] pyrimidin-4-one) enhances synaptic plasticity and cognitive function in rodents. Neuropharmacology, 61(4), 665-676. Retrieved from [Link]
-
ResearchGate. (n.d.). How can we measure cGMP?. Retrieved from [Link]
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- 14. PF-04447943 | CAS:1082744-20-4 | PDE9 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 15. The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943 (6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) enhances synaptic plasticity and cognitive function in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
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Dissolving PF-04447943 for Experimental Use: An Application Guide
This guide provides researchers, scientists, and drug development professionals with a detailed protocol for the dissolution of PF-04447943 for both in vitro and in vivo experimental applications. The methodologies outlined herein are synthesized from established practices and physicochemical data to ensure solution integrity and experimental reproducibility.
Introduction to PF-04447943
PF-04447943 is a potent and highly selective inhibitor of phosphodiesterase 9A (PDE9A), a key enzyme in the degradation of cyclic guanosine monophosphate (cGMP).[1] By inhibiting PDE9A, PF-04447943 elevates intracellular cGMP levels, which plays a crucial role in modulating synaptic plasticity and neuronal signaling.[2][3] This mechanism of action has positioned PF-04447943 as a valuable tool for investigating cognitive function, neurodegenerative diseases like Alzheimer's, and other conditions where the cGMP signaling pathway is implicated.[2][3][4] The compound is a cell-permeable and blood-brain barrier permeant pyrazolo[3,4-d]pyrimidinone.
Correct preparation of PF-04447943 solutions is paramount for obtaining reliable and consistent experimental results. This document offers a comprehensive overview of its solubility, stability, and step-by-step instructions for preparing stock and working solutions.
Physicochemical Properties and Solubility
A thorough understanding of the physicochemical properties of PF-04447943 is foundational to its proper handling and dissolution.
| Property | Value | Source |
| CAS Number | 1082744-20-4 | [5][6] |
| Molecular Formula | C₂₀H₂₅N₇O₂ | [6] |
| Molecular Weight | 395.46 g/mol | [5] |
| Appearance | Off-white to white solid/powder | [5] |
Solubility Profile
PF-04447943 exhibits solubility in various organic solvents, with Dimethyl Sulfoxide (DMSO) being the most common choice for creating high-concentration stock solutions.
| Solvent | Solubility | Source |
| DMSO | ≥ 54.6 mg/mL (≥138.07 mM) | [5] |
| 50 mg/mL | ||
| 25 mg/mL | [6] | |
| DMF | 25 mg/mL | [6] |
| Ethanol | 12.5 mg/mL | [6] |
| 0.1N HCl (aq) | Soluble | [7] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [6] |
For most in vitro applications, DMSO is the recommended solvent for initial stock solutions due to its high solvating capacity for PF-04447943. For in vivo studies, further dilution into aqueous-based vehicles is necessary.
Storage and Stability
Proper storage is critical to maintain the integrity of PF-04447943.
-
Solid Compound: The solid form of PF-04447943 should be stored desiccated at -20°C.[5] Under these conditions, it is stable for at least four years.[6]
-
Stock Solutions: Following reconstitution, it is recommended to aliquot the stock solution into single-use volumes and store them at -20°C.[8] Stock solutions in DMSO are reported to be stable for up to 3 months at -20°C.[8] Avoid repeated freeze-thaw cycles.
Experimental Protocols
The following protocols provide step-by-step guidance for the preparation of PF-04447943 solutions. All procedures should be performed in a sterile environment, such as a laminar flow hood, especially for cell-based assays.
Preparation of a High-Concentration Stock Solution (e.g., 50 mM in DMSO)
This protocol is suitable for creating a primary stock solution for subsequent dilutions for various in vitro experiments.
Materials:
-
PF-04447943 solid
-
Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Optional: Water bath or ultrasonic bath
Procedure:
-
Calculate the required mass of PF-04447943:
-
To prepare 1 mL of a 50 mM stock solution:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.050 mol/L x 0.001 L x 395.46 g/mol x 1000 mg/g = 19.77 mg
-
-
-
Weigh the PF-04447943: Accurately weigh the calculated mass of the solid compound.
-
Dissolution:
-
Add the weighed PF-04447943 to a sterile conical tube.
-
Add the calculated volume of DMSO (in this case, 1 mL).
-
Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure there are no visible particulates. If solubility appears to be an issue, gently warm the tube to 37°C or use an ultrasonic bath for a short period.[5]
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C.
-
Caption: Workflow for preparing a PF-04447943 stock solution.
Preparation of Working Solutions for In Vitro Assays
Working solutions are prepared by diluting the high-concentration stock solution into the appropriate cell culture medium or assay buffer. It is crucial to minimize the final concentration of DMSO in the working solution, as high concentrations can be toxic to cells. A final DMSO concentration of ≤ 0.1% is generally recommended.
Procedure:
-
Thaw a single aliquot of the stock solution: Thaw the 50 mM stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions to achieve the desired final concentration. For example, to prepare a 100 µM working solution from a 50 mM stock:
-
Dilute the 50 mM stock 1:10 in sterile DMSO to get a 5 mM intermediate stock.
-
Dilute the 5 mM intermediate stock 1:50 in cell culture medium or assay buffer to get the final 100 µM working solution.
-
-
Final Dilution into Assay Plate:
-
To achieve a final concentration of 100 nM in a well containing 100 µL of cells and medium, add 0.1 µL of the 100 µM working solution.
-
Ensure the final DMSO concentration remains below cytotoxic levels.
-
-
Control Wells: Prepare vehicle control wells containing the same final concentration of DMSO as the experimental wells.
Caption: Serial dilution scheme for in vitro experiments.
Preparation for In Vivo Administration
For in vivo studies, PF-04447943 is typically administered orally (p.o.).[2] The formulation must be a homogenous and stable suspension or solution suitable for animal dosing.
Example Formulation (General Guidance):
-
Initial Solubilization: Dissolve the required amount of PF-04447943 in a minimal amount of DMSO.
-
Vehicle Preparation: Prepare a suitable vehicle for oral administration. A common vehicle is a mixture of a surfactant (e.g., Tween 80) and a suspending agent (e.g., carboxymethylcellulose) in sterile water.
-
Emulsification/Suspension: While vortexing, slowly add the DMSO solution of PF-04447943 to the aqueous vehicle. This should be done dropwise to prevent precipitation of the compound.
-
Final Volume: Adjust the final volume with the vehicle to achieve the desired final concentration for dosing.
-
Homogeneity Check: Ensure the final formulation is a uniform suspension or solution before administration.
Note: The specific formulation for in vivo use may need to be optimized depending on the animal model, dose, and route of administration. It is advisable to consult relevant literature for established protocols.
Conclusion
The successful use of PF-04447943 in research hinges on its correct preparation and handling. By following the detailed protocols and considering the physicochemical properties outlined in this guide, researchers can prepare stable and effective solutions, thereby ensuring the integrity and reproducibility of their experimental findings.
References
-
Hutson, P. H., Finger, E. N., Magliaro, B. C., Smith, S. M., Converso, A., Sanderson, P. E., Mullins, D., Hyde, L. A., Adedoyin, A., & Marino, M. J. (2011). The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943 (6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) enhances synaptic plasticity and cognitive function in rodents. Neuropharmacology, 61(4), 665–676. [Link]
-
BioCrick. (n.d.). PF-04447943. Retrieved January 22, 2026, from [Link]
-
Di Miceli, M., Gronfier, A., La Mendola, D., & Ronsisvalle, S. (2023). Virtual Screening-Accelerated Discovery of a Phosphodiesterase 9 Inhibitor with Neuroprotective Effects in the Kainate Toxicity In Vitro Model. ACS Chemical Neuroscience, 14(19), 3569–3581. [Link]
-
Darbari, D. S., Oteng, A. B., Li, C. S., Jean-Baptiste, P., Minniti, C. P., & Michelson, A. D. (2019). PF-04447943, a Phosphodiesterase 9A Inhibitor, in Stable Sickle Cell Disease Patients: A Phase Ib Randomized, Placebo-Controlled Study. Clinical and Translational Science, 12(3), 269–277. [Link]
-
Schwam, E. M., Nicholas, T., Chew, R., Mirc, D., Wang, T., & Johnson, M. (2014). A multicenter, double-blind, placebo-controlled trial of the PDE9A inhibitor, PF-04447943, in Alzheimer's disease. Current Alzheimer Research, 11(5), 413–421. [Link]
-
Darbari, D. S., Oteng, A. B., Li, C. S., Jean-Baptiste, P., Minniti, C. P., & Michelson, A. D. (2019). PF-04447943, a Phosphodiesterase 9A Inhibitor, in Stable Sickle Cell Disease Patients: A Phase Ib Randomized, Placebo-Controlled Study. Clinical and Translational Science, 12(3), 269–277. [Link]
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BioCrick. (n.d.). PF-04217903. Retrieved January 22, 2026, from [Link]
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Aaron Chemicals. (n.d.). Safety Data Sheet. Retrieved January 22, 2026, from [Link]
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Hutson, P. H., Finger, E. N., Magliaro, B. C., Smith, S. M., Converso, A., Sanderson, P. E., Mullins, D., Hyde, L. A., Adedoyin, A., & Marino, M. J. (2011). The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943 (6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) enhances synaptic plasticity and cognitive function in rodents. ResearchGate. [Link]
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Di Miceli, M., Gronfier, A., La Mendola, D., & Ronsisvalle, S. (2023). Virtual Screening-Accelerated Discovery of a Phosphodiesterase 9 Inhibitor with Neuroprotective Effects in the Kainate Toxicity In Vitro Model. ACS Chemical Neuroscience, 14(19), 3569–3581. [Link]
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Zhang, Y., Liu, Y., Zhang, Y., Li, Y., Wang, X., & Li, Y. (2020). PDE9 Inhibitor PF-04447943 Attenuates DSS-Induced Colitis by Suppressing Oxidative Stress, Inflammation, and Regulating T-Cell Polarization. Frontiers in Pharmacology, 11, 589. [Link]
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Application Notes & Protocols: A Researcher's Guide to PF-04447943 Administration in Mouse Models of Neurodegeneration
Prepared by: Gemini, Senior Application Scientist
Executive Summary
These application notes provide a comprehensive guide for researchers utilizing PF-04447943, a potent and selective phosphodiesterase 9A (PDE9A) inhibitor, in preclinical mouse models of neurodegeneration. The primary focus is on Alzheimer's Disease (AD) models, reflecting the compound's development history and mechanism of action. This document synthesizes field-proven insights with established scientific literature to offer not just protocols, but the causal logic behind experimental choices. We detail the therapeutic rationale, compound preparation, dosing strategies, and validated methods for assessing both target engagement and cognitive efficacy. The protocols are designed as self-validating systems, incorporating critical quality control and biomarker analysis steps to ensure data integrity and reproducibility. While preclinical studies in rodents have demonstrated pro-cognitive effects, it is important to note that a Phase 2 clinical trial of PF-04447943 in patients with mild to moderate AD did not meet its primary cognitive endpoints[1][2]. This guide is intended to equip researchers with the robust technical knowledge required to further investigate the nuanced effects of PDE9A inhibition in the central nervous system.
Scientific Background & Rationale
Mechanism of Action: Modulating the cGMP Signaling Cascade
PF-04447943 is a brain-permeable small molecule that potently and selectively inhibits phosphodiesterase 9A (PDE9A)[3][4]. PDE9A is a key enzyme in the brain that specifically hydrolyzes cyclic guanosine monophosphate (cGMP), a critical second messenger in neurons[5]. The nitric oxide (NO)-soluble guanylate cyclase (sGC)-cGMP signaling pathway is fundamental to synaptic plasticity, a cellular correlate of learning and memory[6][7].
By inhibiting PDE9A, PF-04447943 prevents the degradation of cGMP, leading to its accumulation in key brain regions like the hippocampus and cortex[8][9]. This elevation of cGMP is hypothesized to enhance downstream signaling through cGMP-dependent protein kinase (PKG), ultimately modulating ion channel function, gene expression, and phosphorylation of key synaptic proteins like GluR1, thereby facilitating synaptic plasticity and enhancing cognitive processes[8].
Caption: A typical 8-week experimental workflow for a chronic dosing study in mice.
Detailed Protocols
Protocol: Oral Administration (Gavage) in Mice
Principle: Oral gavage ensures the precise delivery of a specific volume of the compound suspension directly into the stomach.
Materials:
-
Prepared dosing suspension or vehicle
-
1 mL syringe
-
20-gauge, 1.5-inch curved, ball-tipped stainless steel gavage needle
-
Appropriate animal restraint method
Procedure:
-
Animal Restraint: Gently but firmly restrain the mouse, ensuring control of the head and neck to prevent injury. The body should be held in a vertical position.
-
Fill Syringe: Draw the correct volume of the vortexed suspension into the syringe. The standard dosing volume is 10 mL/kg body weight. For a 25g mouse, this is 0.25 mL.
-
Needle Insertion: Introduce the gavage needle at the side of the mouse's mouth, passing it over the tongue toward the back of the pharynx.
-
Advance to Stomach: Allow the mouse to swallow the ball tip, then gently advance the needle down the esophagus until it reaches the stomach. There should be no resistance. Trustworthiness Note: If you feel resistance or the animal struggles excessively, withdraw immediately. This indicates possible entry into the trachea, which can be fatal.
-
Dispense Compound: Once the needle is in place, slowly depress the syringe plunger to deliver the suspension.
-
Withdraw Needle: Smoothly withdraw the needle in one motion.
-
Monitor Animal: Return the mouse to its home cage and monitor it for 5-10 minutes to ensure there are no signs of distress (e.g., difficulty breathing). This validates the correctness of the procedure.
Protocol: Verification of Target Engagement (Brain cGMP Levels)
Principle: To validate that PF-04447943 is engaging its target (PDE9A) in the CNS, measuring the downstream biomarker cGMP is essential.[10][11][12] A significant, dose-dependent increase in brain cGMP levels confirms biological activity.
Procedure:
-
Timing: Collect tissues at the time of expected peak drug concentration. For PF-04447943, a significant cGMP increase is observed 30 minutes after oral administration.[8][13]
-
Euthanasia: Euthanize the mouse using a rapid method that preserves brain biochemistry, such as cervical dislocation followed by decapitation or focused microwave irradiation.
-
Brain Dissection: Rapidly dissect the brain on an ice-cold surface. Isolate regions of interest, such as the hippocampus and cortex, as these are critical for cognition and show high PDE9A expression.[9]
-
Sample Preparation: Immediately snap-freeze the dissected tissue in liquid nitrogen to halt enzymatic activity. Store at -80°C until analysis.
-
cGMP Measurement: Homogenize the tissue samples in an appropriate buffer. Quantify cGMP levels using a commercially available, sensitive method such as an Enzyme Immunoassay (EIA) or ELISA kit, following the manufacturer's instructions.
-
Data Normalization: Normalize cGMP concentrations to the total protein content of the tissue homogenate, determined by a standard protein assay (e.g., BCA).
Protocol: Assessment of Cognitive Efficacy (Novel Object Recognition Test)
Principle: The Novel Object Recognition (NOR) test leverages the innate tendency of mice to explore novelty. It assesses recognition memory, a cognitive domain often impaired in AD models, without the need for water or electrical shock stressors.[14][15]
Procedure:
-
Habituation (Day 1): Place each mouse individually into the empty testing arena (e.g., a 40x40 cm open field box) and allow it to explore freely for 5-10 minutes. This reduces anxiety-related neophobia on the testing day.
-
Familiarization/Training (Day 2):
-
Place two identical objects (A1 and A2) in the arena.
-
Place the mouse in the arena, equidistant from both objects, and allow it to explore for 10 minutes.
-
Record the time spent actively exploring each object (sniffing or touching with the nose/paws).
-
Self-Validation: Ensure the mouse explores both objects for a minimum total time (e.g., 20 seconds) to be included in the analysis. There should be no preference for A1 vs. A2.
-
-
Testing (Day 2, after retention interval):
-
After a defined retention interval (e.g., 1 to 24 hours), return the mouse to the arena.
-
The arena now contains one familiar object (A) and one novel object (B). The position of the novel object should be counterbalanced across animals.
-
Allow the mouse to explore for 5 minutes and record the time spent exploring the familiar (T_familiar) and novel (T_novel) objects.
-
-
Data Analysis: Calculate the Discrimination Index (DI) as: DI = (T_novel - T_familiar) / (T_novel + T_familiar)
-
A positive DI indicates the mouse remembers the familiar object and prefers the novel one. A DI of zero suggests no memory of the familiar object.
-
References
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Hutson, P. H., et al. (2011). The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943...enhances synaptic plasticity and cognitive function in rodents. Neuropharmacology. [Link] [8][16]2. Schwam, E. M., et al. (2014). A multicenter, double-blind, placebo-controlled trial of the PDE9A inhibitor, PF-04447943, in Alzheimer's disease. Current Alzheimer Research. [Link]
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DeepDyve, Inc. (n.d.). A multicenter, double-blind, placebo-controlled trial of the PDE9A inhibitor, PF-04447943, in Alzheimer's disease. DeepDyve. [Link]
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BioWorld. (2009). cGMP inhibition observed in cerebrospinal fluid with PF-04447943 in humans. BioWorld. [Link]
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Costantini, I., et al. (2023). Virtual Screening-Accelerated Discovery of a Phosphodiesterase 9 Inhibitor with Neuroprotective Effects in the Kainate Toxicity In Vitro Model. ACS Chemical Neuroscience. [Link]
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Kleiman, R. J., et al. (2019). Phosphodiesterase 9A in Brain Regulates cGMP Signaling Independent of Nitric-Oxide. Frontiers in Pharmacology. [Link]
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Frontiers Media S.A. (2019). Phosphodiesterase 9A in Brain Regulates cGMP Signaling Independent of Nitric-Oxide. Frontiers in Pharmacology. [Link]
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ResearchGate. (n.d.). PDE9A regulates pools of cGMP across multiple brain regions... ResearchGate. [Link]
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Technology Networks. (2021). Small Molecule Reduces Neuroinflammation in Preclinical Study. Technology Networks. [Link]
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Phillips, M. A., et al. (2018). Development of a biomarker to monitor target engagement after treatment with dihydroorotate dehydrogenase inhibitors. PLoS ONE. [Link]
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ResearchGate. (n.d.). The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943... ResearchGate. [Link]
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Farrell, P. J., et al. (2019). Using Target Engagement Biomarkers to Predict Clinical Efficacy of MetAP2 Inhibitors. Journal of Pharmacology and Experimental Therapeutics. [Link]
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Magliaro, B. C., et al. (2011). The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943 attenuates a scopolamine-induced deficit in a novel rodent attention task. Journal of Neurogenetics. [Link]
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Arqué, G., et al. (2014). Behavioral assays with mouse models of Alzheimer's disease: practical considerations and guidelines. Biochemical Pharmacology. [Link]
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Webster, S. J., et al. (2014). Using mice to model Alzheimer's dementia: an overview of the clinical disease and the preclinical behavioral changes in 10 mouse models. Frontiers in Genetics. [Link]
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PubMed. (2014). Behavioral assays with mouse models of Alzheimer's disease: practical considerations and guidelines. PubMed. [Link]
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Costantini, I., et al. (2023). Virtual Screening-Accelerated Discovery of a Phosphodiesterase 9 Inhibitor with Neuroprotective Effects in the Kainate Toxicity In Vitro Model. ACS Chemical Neuroscience. [Link]
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Eathiraj, S., et al. (2017). Identification of Direct Target Engagement Biomarkers for Kinase-Targeted Therapeutics. PLoS ONE. [Link]
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Lirias. (2019). Early Cognitive and Behavioral Deficits in Mouse Models for Tauopathy and Alzheimer's Disease. Lirias. [Link]
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Rosenbrock, H., et al. (2017). A Phase IC Study Evaluating the Safety, Tolerability, Pharmacokinetics, and Cognitive Outcomes of BI 409306 in Patients with Mild-to-Moderate Schizophrenia. Neuropsychopharmacology. [Link]
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Technology Networks. (2021). Drug Reduces Obesity in Mouse Model. Technology Networks. [Link]
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Cummings, J. (2018). The Role of Biomarkers in Alzheimer's Disease Drug Development. Advances in Experimental Medicine and Biology. [Link]
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Zhang, D., et al. (2013). Murine Pharmacokinetic Studies. Journal of Visualized Experiments. [Link]
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Smajilovic, S., et al. (2022). Pre-clinical Studies Identifying Molecular Pathways of Neuroinflammation in Parkinson's Disease: A Systematic Review. Frontiers in Cellular Neuroscience. [Link]
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Calsolaro, V., & Edison, P. (2023). NEUROINFLAMMATION, ITS ROLE IN ALZHEIMER'S DISEASE AND THERAPEUTIC STRATEGIES. The Journal of Prevention of Alzheimer's Disease. [Link]
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Agbemenyah, H. Y. (2001). Dynamics of cyclic GMP signaling in neuronal cells. University of Miami Scholarly Repository. [Link]
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Heneka, M. T., et al. (2017). Targeting Neuroinflammation to Treat Alzheimer's Disease. CNS Drugs. [Link]
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Western blot protocol for pGluR1 after PF-04447943 treatment
Application Notes and Protocols
Topic: Western Blot Protocol for pGluR1 after PF-04447943 Treatment Audience: Researchers, scientists, and drug development professionals.
Analysis of Glutamate Receptor 1 Phosphorylation Following Treatment with the PDE9A Inhibitor PF-04447943
Abstract
This document provides a comprehensive guide for the detection and semi-quantitative analysis of phosphorylated AMPA receptor subunit GluR1 (pGluR1) in cell or tissue lysates following treatment with PF-04447943, a selective phosphodiesterase 9A (PDE9A) inhibitor. We delve into the scientific rationale behind the experimental design, offer a detailed, step-by-step protocol for Western blotting optimized for phosphoproteins, and provide a guide for data interpretation and troubleshooting. This protocol is designed to ensure scientific rigor through the inclusion of essential controls, thereby generating reliable and reproducible results.
Scientific Background
The Role of pGluR1 in Synaptic Plasticity
The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor is a primary mediator of fast excitatory synaptic transmission in the central nervous system. Its subunit, GluR1, is crucial for synaptic plasticity, a fundamental process for learning and memory. The phosphorylation of GluR1 at specific serine residues, such as Ser831 and Ser845, is a key post-translational modification that modulates the receptor's channel conductance and trafficking to the postsynaptic membrane. An increase in GluR1 phosphorylation is strongly associated with the potentiation of synaptic strength, such as in long-term potentiation (LTP).
PF-04447943: A PDE9A Inhibitor Modulating the cGMP Pathway
PF-04447943 is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A), an enzyme that specifically degrades cyclic guanosine monophosphate (cGMP). By inhibiting PDE9A, PF-04447943 leads to an accumulation of intracellular cGMP, which in turn activates cGMP-dependent protein kinases (PKG). This signaling cascade is implicated in enhancing synaptic plasticity and cognitive function. Preclinical studies have demonstrated that PF-04447943 can increase the expression of phosphorylated GluR1 in the hippocampus, providing a mechanistic link between PDE9A inhibition and the molecular machinery of memory formation[1].
Principle of Phospho-Specific Western Blotting
Western blotting is a powerful immunodetection technique used to identify and quantify specific proteins from a complex mixture.[2] When analyzing phosphorylated proteins, the protocol requires specific modifications to preserve the labile phosphate groups and to ensure the specificity of detection. This involves the mandatory use of phosphatase inhibitors during sample preparation and the use of blocking buffers that minimize non-specific antibody binding.[3] The goal is to compare the abundance of the phosphorylated target protein (pGluR1) relative to the total amount of that protein (Total GluR1), providing a precise measure of the change in phosphorylation status.
Proposed Signaling Pathway
The following diagram illustrates the hypothesized signaling cascade initiated by PF-04447943, leading to the phosphorylation of GluR1.
Caption: PF-04447943 inhibits PDE9A, increasing cGMP levels and activating PKG, which in turn promotes the phosphorylation of GluR1.
Experimental Design and Critical Controls
A well-designed Western blot experiment is a self-validating system. The inclusion of proper controls is non-negotiable for interpreting changes in protein phosphorylation.
| Control Type | Purpose | Implementation |
| Vehicle Control | To establish a baseline and ensure that the observed effects are due to PF-04447943 and not the solvent. | Treat cells with the same concentration of the vehicle (e.g., DMSO) used to dissolve PF-04447943. |
| Total Protein Normalization | To distinguish between an increase in phosphorylation and an increase in total protein expression. | On a parallel blot or by stripping and re-probing, use an antibody that detects total GluR1, regardless of its phosphorylation state.[4][5] |
| Loading Control | To confirm that an equal amount of total protein was loaded into each well of the gel. | Use an antibody against a stable, ubiquitously expressed housekeeping protein (e.g., GAPDH, β-actin, or Tubulin). |
| Phosphatase Treatment | To confirm the phospho-specificity of the primary antibody. | Treat a sample lysate with a broad-spectrum phosphatase (e.g., Lambda Protein Phosphatase) prior to loading. The signal for pGluR1 should disappear after treatment.[5] |
| Positive Control Lysate | To verify that the protocol and antibodies are working correctly. | Use a lysate from cells or tissue known to express pGluR1, or a sample treated with a known inducer of GluR1 phosphorylation. |
Detailed Western Blot Protocol
This protocol is optimized for the detection of phosphorylated proteins. Strict adherence to these steps, particularly regarding the use of inhibitors and blocking agents, is critical for success.
Materials and Reagents
Lysis Buffer and Inhibitors:
| Reagent | Stock Concentration | Final Concentration | Purpose |
|---|---|---|---|
| Tris-HCl (pH 7.6) | 1 M | 50 mM | Buffering agent |
| NaCl | 5 M | 150 mM | Maintains ionic strength |
| NP-40 or Triton X-100 | 10% | 1% | Non-ionic detergent for protein solubilization[6] |
| Sodium Deoxycholate | 10% | 0.5% | Ionic detergent to disrupt membranes |
| SDS | 10% | 0.1% | Ionic detergent to denature proteins |
| Protease Inhibitor Cocktail | 100x | 1x | Prevents protein degradation |
| Phosphatase Inhibitor Cocktail 2 & 3 | 100x | 1x | Preserves phosphorylation state[3][7] |
| Add inhibitors fresh to RIPA buffer immediately before use. | | | |
Other Key Reagents:
-
Protein Assay Reagent: BCA or Bradford Assay Kit
-
Sample Buffer: 4x Laemmli Sample Buffer
-
Running Buffer: 1x Tris/Glycine/SDS Buffer
-
Transfer Buffer: 1x Tris/Glycine Buffer with 20% Methanol
-
Membrane: Polyvinylidene difluoride (PVDF) membrane (0.45 µm)
-
Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Do not use milk, as it contains phosphoproteins (casein) that cause high background.[3][5][8]
-
Wash Buffer: 1x TBST
-
Primary Antibodies:
-
Secondary Antibodies:
-
HRP-conjugated Goat anti-Rabbit IgG
-
HRP-conjugated Goat anti-Mouse IgG
-
-
Detection Reagent: Enhanced Chemiluminescence (ECL) Substrate
Step-by-Step Methodology
The entire workflow is visualized in the diagram below, followed by detailed steps.
Caption: The complete Western blot workflow, from cell culture treatment and sample preparation to immunoblotting and final data analysis.
1. Cell Culture and Treatment: a. Plate cells to achieve 80-90% confluency at the time of treatment. b. Treat cells with the desired concentrations of PF-04447943 or vehicle for the determined time course. c. After incubation, immediately place plates on ice and proceed to lysis.
2. Cell Lysis and Protein Extraction: a. Aspirate the culture medium and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS). b. Add ice-cold Lysis Buffer (with freshly added inhibitors) to the plate.[8] c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes with periodic vortexing. e. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or Bradford assay, following the manufacturer's instructions.
4. Sample Preparation for SDS-PAGE: a. Based on the protein concentration, calculate the volume needed for 20-40 µg of protein per sample. b. Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x. c. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[11]
5. SDS-PAGE: a. Load equal amounts of protein (20-40 µg) into the wells of a polyacrylamide gel (e.g., 4-12% gradient gel). b. Run the gel in 1x Running Buffer until the dye front reaches the bottom.
6. Protein Transfer: a. Equilibrate the gel, PVDF membrane, and filter papers in 1x Transfer Buffer. Note: Pre-wet the PVDF membrane in 100% methanol for 30 seconds before placing it in transfer buffer.[8][11] b. Assemble the transfer stack and perform the transfer according to the manufacturer's protocol (wet or semi-dry systems).
7. Membrane Blocking: a. After transfer, wash the membrane briefly with TBST. b. Block the membrane in 5% BSA in TBST for at least 1 hour at room temperature with gentle agitation.[8]
8. Antibody Incubation: a. Primary Antibody: Dilute the anti-pGluR1 antibody in 5% BSA/TBST at the manufacturer's recommended concentration. Incubate the membrane overnight at 4°C with gentle agitation.[11] b. Washing: Wash the membrane three times for 10 minutes each with TBST at room temperature. c. Secondary Antibody: Dilute the HRP-conjugated secondary antibody in 5% BSA/TBST. Incubate for 1 hour at room temperature with gentle agitation. d. Final Washes: Wash the membrane again three times for 10 minutes each with TBST.
9. Signal Detection: a. Prepare the ECL substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate for the recommended time (typically 1-5 minutes). c. Capture the chemiluminescent signal using a digital imager or X-ray film. Adjust exposure time to avoid signal saturation.[12]
10. Stripping and Re-probing (or Parallel Blotting): a. To analyze total GluR1 and the loading control, you can either strip the membrane using a mild stripping buffer and re-probe, or run parallel gels with identical samples. b. If re-probing, repeat steps 7-9 using the antibodies for total GluR1 and then for the loading control.
Data Acquisition and Analysis
-
Image Capture: Ensure that the captured bands are not saturated (i.e., no pixels are at the maximum intensity value). Saturated signals cannot be accurately quantified.
-
Densitometry: Use image analysis software (e.g., ImageJ) to measure the integrated density of the bands for pGluR1, total GluR1, and the loading control (e.g., GAPDH).
-
Normalization: The normalization process is crucial for accurate interpretation.
-
Step A: For each sample lane, divide the pGluR1 signal by the total GluR1 signal. This gives the Phospho:Total Ratio.
-
Step B: Divide the Phospho:Total Ratio by the signal of the corresponding loading control (GAPDH). This corrects for any minor loading inaccuracies.
-
Step C: Finally, express the normalized pGluR1 levels in the PF-04447943-treated samples as a fold change relative to the vehicle-treated control group.
-
Troubleshooting
| Problem | Potential Cause(s) | Solution(s) |
| No Signal or Weak Signal | Inactive antibodies; Insufficient protein load; Inefficient transfer; Phosphatase activity. | Use fresh antibody dilutions; Increase protein load to 30-50 µg[12]; Confirm transfer with Ponceau S stain[8]; Always use fresh phosphatase inhibitors in ice-cold lysis buffer[3]. |
| High Background | Insufficient blocking; Blocking agent is inappropriate (milk); Antibody concentration too high; Insufficient washing. | Block for at least 1 hour in 5% BSA[13]; Increase number and duration of TBST washes; Optimize primary and secondary antibody concentrations. |
| Non-Specific Bands | Primary antibody concentration is too high; Cross-reactivity of the antibody; Protein degradation. | Perform a titration of the primary antibody to find the optimal concentration; Use a more specific antibody; Ensure protease inhibitors were added fresh to the lysis buffer. |
| Bands are Smeared or Blurry | High salt concentration in the sample; Gel ran too fast; Air bubbles during transfer. | Ensure proper buffer composition; Run the gel at a lower voltage; Carefully remove all air bubbles when assembling the transfer stack[14]. |
References
-
Which cell lysis buffer recipe is best for phosphorylated proteins?. ResearchGate. [Link]
-
Troubleshooting Western Blots with the Western Blot Doctor™. Bio-Rad. [Link]
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WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. ResearchGate. [Link]
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Western Blot Troubleshooting Guide. TotalLab. [Link]
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Western Blot Troubleshooting Guide. Bio-Techne. [Link]
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Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Bio-Techne. [Link]
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101 Western Blot Troubleshooting Tips & Tricks. Assay Genie. [Link]
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What is the best cell lysis buffer for preserving phospho-Akt levels in MEFs?. ResearchGate. [Link]
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Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad Antibodies. [Link]
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Anti-GluR-1 Antibody (A34383). ABclonal. [Link]
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The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943 enhances synaptic plasticity and cognitive function in rodents. PubMed. [Link]
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Group 1 Metabotropic Glutamate Receptors in Neurological and Psychiatric Diseases: Mechanisms and Prospective. PubMed Central. [Link]
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Activation of Metabotropic Glutamate Receptor 1 Accelerates NMDA Receptor Trafficking. PMC - NIH. [Link]
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Updates on the Physiopathology of Group I Metabotropic Glutamate Receptors (mGluRI)-Dependent Long-Term Depression. MDPI. [Link]
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Long-term depression of mGluR1 signaling. PMC - PubMed Central. [Link]
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Signaling specificity and kinetics of the human metabotropic glutamate receptors. PMC. [Link]
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A multicenter, double-blind, placebo-controlled trial of the PDE9A inhibitor, PF-04447943, in Alzheimer's disease. PubMed. [Link]
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Defining Subcellular Specificity of Metabotropic Glutamate Receptor (mGluR5) Antagonists. FRAXA Research Foundation. [Link]
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Silent Allosteric Modulation of mGluR5 Maintains Glutamate Signaling while Rescuing Alzheimer's Mouse Phenotypes. PMC - PubMed Central. [Link]
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Western Blotting Guidebook. Azure Biosystems. [Link]
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Application Notes & Protocols: High-Throughput Screening for Novel PDE9 Inhibitors
Prepared by: Gemini, Senior Application Scientist
Introduction: Targeting PDE9 for Therapeutic Intervention
Phosphodiesterases (PDEs) are a superfamily of enzymes that serve as critical regulators of intracellular signaling pathways by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] Their role in terminating cyclic nucleotide signaling makes them compelling targets for therapeutic intervention across a wide range of diseases. Among the 11 known PDE families, Phosphodiesterase 9 (PDE9) is distinguished by its high affinity and specificity for cGMP (Km ≈ 70 nM).[2] This characteristic positions PDE9 as a key regulator of cGMP levels, particularly in tissues where it is highly expressed, such as the brain, heart, and kidneys.[2]
The strategic inhibition of PDE9 offers a mechanism to elevate intracellular cGMP concentrations, thereby amplifying the downstream signaling cascades mediated by Protein Kinase G (PKG) and other cGMP effectors.[3][4] This amplification has shown therapeutic promise in preclinical and clinical studies for conditions such as Alzheimer's disease, heart failure, and sickle cell disease, where cGMP signaling is often dysregulated.[2][5][6]
One of the most well-characterized PDE9 inhibitors is PF-04447943 . It is a potent and highly selective inhibitor with an IC50 of approximately 12 nM for human PDE9A and demonstrates high selectivity over other PDE families.[7][8] Studies have shown that PF-04447943 can effectively cross the blood-brain barrier, elevate cGMP in the central nervous system, and enhance synaptic plasticity and cognitive function in rodent models.[7][8] The development and characterization of inhibitors like PF-04447943 rely on robust, sensitive, and scalable screening assays. This document provides detailed protocols and technical insights for the high-throughput screening (HTS) of novel PDE9 inhibitors.
The PDE9-Mediated cGMP Signaling Pathway
Understanding the biological context of PDE9 is crucial for designing effective screening assays. PDE9 acts as a molecular brake on the cGMP signaling pathway. This pathway is initiated by the synthesis of cGMP from GTP by guanylate cyclases (GC), which can be soluble (sGC), often activated by nitric oxide (NO), or particulate (pGC), activated by natriuretic peptides. The resulting cGMP activates downstream targets, most notably PKG, leading to various physiological responses. PDE9 specifically hydrolyzes cGMP to the inactive 5'-GMP, thus terminating the signal. Inhibition of PDE9 removes this brake, leading to a sustained elevation of cGMP and prolonged downstream signaling.[5][9]
Caption: Workflow for the competitive FP-based PDE9 assay.
B. Step-by-Step Protocol
1. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.1% BSA. Store at 4°C.
-
Recombinant Human PDE9 Enzyme: Prepare a 2X working solution in Assay Buffer. The final concentration should be determined empirically to achieve ~50-80% substrate conversion in the desired reaction time.
-
cGMP Substrate: Prepare a 2X working solution in Assay Buffer. The optimal concentration is typically at or near the Km value (~70 nM) to ensure sensitivity to competitive inhibitors.
-
Test Compounds: Prepare serial dilutions of PF-04447943 (positive control) and library compounds in 100% DMSO. Then, create a 100X working stock by diluting in Assay Buffer.
-
Stop/Detection Mix: Prepare a solution in Assay Buffer containing the 5'-GMP fluorescent tracer and the 5'-GMP binding partner (e.g., IMAP beads or a specific antibody). The concentrations must be optimized according to the manufacturer's guidelines.
2. Assay Procedure (384-well plate):
-
Compound Dispensing: Add 0.2 µL of 100X test compound solution (or DMSO for controls) to the appropriate wells.
-
Enzyme Addition: Add 10 µL of 2X PDE9 enzyme solution to all wells except the "no enzyme" control wells. Add 10 µL of Assay Buffer to the "no enzyme" wells.
-
Initiate Reaction: Add 10 µL of 2X cGMP substrate solution to all wells to start the enzymatic reaction. The total volume is now 20.2 µL.
-
Incubation: Incubate the plate at room temperature (or 30°C) for 60 minutes. Protect from light.
-
Stop Reaction & Add Detection Reagents: Add 20 µL of the Stop/Detection Mix to all wells.
-
Second Incubation: Incubate for at least 60 minutes at room temperature to allow the binding equilibrium to be reached. Protect from light.
-
Read Plate: Measure fluorescence polarization on a plate reader equipped with appropriate filters for the chosen fluorophore (e.g., Ex: 485 nm, Em: 535 nm).
C. Data Analysis & Interpretation
-
Controls:
-
Positive Control (High FP): No enzyme, substrate, detection mix. Represents 0% activity.
-
Negative Control (Low FP): Enzyme, substrate, DMSO, detection mix. Represents 100% activity.
-
-
Calculation:
-
Normalize the data by converting raw FP values (in mP) to % Inhibition.
-
% Inhibition = 100 * (Sample_mP - Negative_Control_mP) / (Positive_Control_mP - Negative_Control_mP)
-
Plot % Inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Application Protocol 2: TR-FRET Assay
A. Scientific Principle
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a highly sensitive and robust technology for HTS. [10]It combines TRF with FRET, reducing assay interference from compound fluorescence and scattered light. [11]This protocol uses a competitive immunoassay format.
-
A long-lifetime terbium (Tb) cryptate (donor) is conjugated to an anti-5'-GMP antibody.
-
A fluorescently labeled 5'-GMP analog (acceptor, e.g., d2) is used as a tracer.
-
When the antibody-Tb and tracer-d2 are in close proximity, excitation of the donor results in energy transfer to the acceptor, producing a specific FRET signal.
-
High PDE9 Activity: Unlabeled 5'-GMP produced by the enzyme competes with the tracer-d2 for antibody binding. This disrupts the FRET pair, leading to a low TR-FRET signal .
-
PDE9 Inhibition: Little to no 5'-GMP is produced. The tracer-d2 remains bound to the antibody-Tb, resulting in a high TR-FRET signal .
B. Step-by-Step Protocol
1. Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
Recombinant Human PDE9 Enzyme: Prepare a 4X working solution in Assay Buffer.
-
cGMP Substrate: Prepare a 4X working solution in Assay Buffer.
-
Test Compounds: Prepare 4X working stocks from DMSO dilutions.
-
Detection Mix: Prepare a 2X solution containing the Tb-conjugated anti-5'-GMP antibody and the d2-labeled 5'-GMP tracer in detection buffer (consult manufacturer's protocol).
2. Assay Procedure (384-well plate):
-
Dispensing: Add 5 µL of Assay Buffer to all wells.
-
Compound Addition: Add 5 µL of 4X test compound solution or control.
-
Enzyme Addition: Add 5 µL of 4X PDE9 enzyme solution.
-
Reaction Initiation: Add 5 µL of 4X cGMP substrate solution to start the reaction (total volume 20 µL).
-
Incubation: Incubate at room temperature for 60 minutes.
-
Stop & Detect: Add 20 µL of the 2X Detection Mix to all wells.
-
Final Incubation: Incubate for 60 minutes to 2 hours at room temperature. Protect from light.
-
Read Plate: Measure the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) on a TR-FRET compatible plate reader after a 60 µs delay.
C. Data Analysis & Interpretation
-
Calculation:
-
Calculate the TR-FRET ratio: Ratio = (Emission_665nm / Emission_620nm) * 10,000.
-
Calculate % Inhibition: % Inhibition = 100 * (Sample_Ratio - Negative_Control_Ratio) / (Positive_Control_Ratio - Negative_Control_Ratio).
-
Determine IC50 values by plotting % Inhibition against inhibitor concentration.
-
Data Validation: From Hit to Lead
A successful HTS campaign identifies initial "hits." These must be rigorously validated through a series of secondary assays.
A. Dose-Response Confirmation
Primary hits are re-tested in a dose-response format (typically an 11-point curve) to confirm their activity and determine their potency (IC50). This step helps eliminate false positives from the primary screen.
B. Selectivity Profiling
A critical step in developing a useful therapeutic is ensuring selectivity for the target enzyme. As an example, PF-04447943 was extensively profiled against other PDE families to confirm its high selectivity for PDE9. [7][8]Hits should be tested against a panel of other PDE enzymes (especially those within the same family or with similar substrate specificities) to identify specific inhibitors.
Table 1: Example Selectivity Profile for a PDE9 Inhibitor (based on PF-04447943 data)
| PDE Isoform | Substrate | IC50 (nM) | Selectivity Fold (vs. PDE9A) |
| PDE9A | cGMP | 12 | - |
| PDE1C | cAMP/cGMP | >10,000 | >833 |
| PDE2A | cAMP/cGMP | >10,000 | >833 |
| PDE4D | cAMP | >10,000 | >833 |
| PDE5A | cGMP | >1,000 | >83 |
| PDE10A | cAMP/cGMP | >5,000 | >416 |
| PDE11A | cAMP/cGMP | >940 | >78 |
Data is illustrative and based on published values for PF-04447943 for comparative purposes. [7]
C. Mechanism of Action (MoA) Studies
Further biochemical assays are required to understand how the inhibitor interacts with the enzyme. By measuring inhibitor potency at various substrate concentrations, one can construct Lineweaver-Burk or Cheng-Prusoff plots to determine if the inhibition is competitive, non-competitive, or uncompetitive.
Conclusion
The identification of potent and selective PDE9 inhibitors like PF-04447943 holds significant promise for the development of novel therapeutics. The success of any drug discovery campaign targeting this enzyme is fundamentally dependent on the quality and robustness of the HTS assays employed. The Fluorescence Polarization and TR-FRET protocols described herein represent two industry-standard, validated methodologies that offer the sensitivity, scalability, and reliability required for large-scale screening. Proper implementation of these assays, followed by rigorous hit validation and selectivity profiling, provides a clear and effective path for the discovery of the next generation of PDE9-targeted drugs.
References
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Title: High-Throughput Screening for the Discovery of Enzyme Inhibitors. Source: PubMed URL: [Link]
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Title: High-Throughput Screening Assays. Source: Assay Genie URL: [Link]
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Title: Mechanism of action of PDE Inhibitors | Anti CHF drugs. Source: YouTube URL: [Link]
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Title: PDE9. Source: Cardurion Pharmaceuticals URL: [Link]
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Title: Virtual Screening-Accelerated Discovery of a Phosphodiesterase 9 Inhibitor with Neuroprotective Effects in the Kainate Toxicity In Vitro Model. Source: ACS Publications URL: [Link]
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Title: PF‐04447943, a Phosphodiesterase 9A Inhibitor, in Stable Sickle Cell Disease Patients: A Phase Ib Randomized, Placebo‐Controlled Study. Source: PubMed Central URL: [Link]
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Title: A Perspective on Natural and Nature-Inspired Small Molecules Targeting Phosphodiesterase 9 (PDE9): Chances and Challenges against Neurodegeneration. Source: PubMed Central URL: [Link]
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Title: The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943...enhances synaptic plasticity and cognitive function in rodents. Source: PubMed URL: [Link]
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Title: Virtual Screening-Accelerated Discovery of a Phosphodiesterase 9 Inhibitor with Neuroprotective Effects in the Kainate Toxicity In Vitro Model. Source: PubMed Central URL: [Link]
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Title: PDE1A Assay Kit. Source: BPS Bioscience URL: [Link]
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Title: Structural basis for the catalytic mechanism of human phosphodiesterase 9. Source: PubMed Central URL: [Link]
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Title: Inhibition of phosphodiestrase 9 induces cGMP accumulation and apoptosis in human breast cancer cell lines, MCF‐7 and MDA‐MB‐468. Source: National Institutes of Health (NIH) URL: [Link]
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Title: IMAP TR-FRET PDE Evaluation Assay Kit With Progressive Binding System. Source: Molecular Devices URL: [Link]
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Title: A luminescence based coupled enzyme assay enables high throughput quantification of the bacterial second messenger 3'3'-cyclic-di-AMP. Source: PubMed Central URL: [Link]
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Title: Phosphodiesterase 9A in Brain Regulates cGMP Signaling Independent of Nitric-Oxide. Source: bioRxiv URL: [Link]
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Title: PDE Screening Services for Drug Discovery. Source: Reaction Biology URL: [Link]
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Title: PDE3A TR-FRET Assay Kit. Source: BPS Bioscience URL: [Link]
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Title: Structural basis for the catalytic mechanism of human phosphodiesterase 9. Source: PubMed URL: [Link]
-
Title: A multicenter, double-blind, placebo-controlled trial of the PDE9A inhibitor, PF-04447943, in Alzheimer's disease. Source: PubMed URL: [Link]
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Title: Discovery of a Phosphodiesterase 9A Inhibitor as a Potential Hypoglycemic Agent. Source: ACS Publications URL: [Link]
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Title: Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Source: PubMed Central URL: [Link]
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Title: Fluorescence Polarization (FP). Source: Molecular Devices URL: [Link]
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Title: High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. Source: MDPI URL: [Link]
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Title: Development of Phosphodiesterase–Protein-Kinase Complexes as Novel Targets for Discovery of Inhibitors with Enhanced Specificity. Source: MDPI URL: [Link]
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Title: Investigational phosphodiesterase inhibitors in phase I and phase II clinical trials for Alzheimer's disease. Source: Taylor & Francis Online URL: [Link]
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Title: Discovery of catalytic-site-fluorescent probes for tracing phosphodiesterase 5 in living cells. Source: Royal Society of Chemistry URL: [Link]
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Title: Phosphodiesterase (PDE) Cell-Based Screening Services. Source: BPS Bioscience URL: [Link]
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Title: PDE9A Promotes Calcium-Handling Dysfunction in Right Heart Failure via cGMP–PKG Pathway Suppression: A Mechanistic and Therapeutic Review. Source: MDPI URL: [Link]
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Title: TR-FRET Assay Principle. Source: Poly-Dtech URL: [Link]
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Title: PathSpecific™ PDE3B Phosphodiesterase Assay Kit-Fluorescence Polarization. Source: Creative Biolabs URL: [Link]
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Title: Development of a High-Throughput Screen to Detect Inhibitors of TRPS1 Sumoylation. Source: ResearchGate URL: [Link]
-
Title: Computational Study on Selective PDE9 Inhibitors on PDE9-Mg/Mg, PDE9-Zn/Mg, and PDE9-Zn/Zn Systems. Source: MDPI URL: [Link]
-
Title: High-throughput screening and characterization of novel inhibitors targeting HIV-1 protease precursor autoprocessing. Source: PubMed URL: [Link]
-
Title: Phosphodiesterase 9A in Brain Regulates cGMP Signaling Independent of Nitric-Oxide. Source: bioRxiv URL: [Link]
-
Title: Kinetic and Structural Studies of Phosphodiesterase-8A and Implication on the Inhibitor Selectivity. Source: ACS Publications URL: [Link]
-
Title: PDE1B TR-FRET Assay Kit. Source: BPS Bioscience URL: [Link]
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Title: Understanding TR-FRET Assays: Protocols and the Role of Plate Readers. Source: DCReport.org URL: [Link]
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Title: Phase 1 clinical trials update. Source: Norton Healthcare Provider URL: [Link]
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Title: The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors. Source: PubMed Central URL: [Link]
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- 11. poly-dtech.com [poly-dtech.com]
Application Notes and Protocols for PF-04447943 in Long-Term Potentiation (LTP) Experiments
Introduction: Targeting cGMP Signaling for Synaptic Plasticity
Long-Term Potentiation (LTP) is a persistent strengthening of synapses based on recent patterns of activity, representing a widely accepted cellular model for learning and memory.[1][2] The intricate molecular cascades that govern LTP involve numerous second messengers, among which cyclic guanosine monophosphate (cGMP) plays a crucial, albeit complex, role.[3][4] The cGMP signaling pathway is integral to modulating synaptic activity and contributes to various forms of learning and memory.[3][5][6]
The intracellular concentration of cGMP is tightly regulated by a balance between its synthesis by soluble guanylyl cyclases (sGCs) and its degradation by phosphodiesterases (PDEs).[3] Phosphodiesterase 9A (PDE9A) is a high-affinity, cGMP-specific phosphodiesterase highly expressed in brain regions critical for cognition, such as the hippocampus and cortex.[7][8] By hydrolyzing cGMP, PDE9A acts as a crucial negative regulator of cGMP signaling, making it an attractive therapeutic target for cognitive enhancement.[9][10][11]
PF-04447943 is a potent and highly selective inhibitor of the PDE9A enzyme.[12][13] Its mechanism of action involves preventing the breakdown of cGMP, thereby elevating intracellular cGMP levels and amplifying signaling through downstream effectors like cGMP-dependent protein kinase (PKG).[10][13] Preclinical studies have demonstrated that PF-04447943 enhances synaptic plasticity and improves memory in various rodent models.[12][13][14] Notably, PF-04447943 has been shown to significantly facilitate hippocampal LTP evoked by a weak tetanic stimulus, highlighting its potential to lower the threshold for inducing synaptic plasticity.[12]
These application notes provide a comprehensive guide for researchers utilizing PF-04447943 to investigate cGMP-dependent mechanisms of LTP in acute hippocampal slices.
Mechanism of Action: Modulation of the cGMP Signaling Pathway
The canonical cGMP signaling pathway begins with the activation of sGC by nitric oxide (NO), leading to the conversion of GTP to cGMP. cGMP then activates PKG, which phosphorylates various downstream targets to modulate synaptic function. PDE9A terminates this signal by hydrolyzing cGMP to GMP. PF-04447943 blocks this final step, prolonging and enhancing the cGMP signal.
Caption: cGMP signaling pathway in LTP and the inhibitory action of PF-04447943.
Experimental Overview and Data Presentation
The primary application of PF-04447943 in this context is to potentiate or rescue LTP in in vitro hippocampal slice preparations. This is particularly effective when using sub-maximal or "weak" stimulation protocols that would otherwise not induce robust LTP.
Summary of Preclinical Findings
| Parameter | Finding | Species | Concentration | Key Outcome | Reference |
| Synaptic Plasticity | Facilitated LTP with weak tetanus | Rat | 100 nM | Significantly enhanced potentiation compared to vehicle. No effect at 30 nM or 300 nM. | [12] |
| Neurite Outgrowth | Increased neurite outgrowth | Rat | 30-100 nM | Promoted synapse formation in cultured hippocampal neurons. | [12] |
| Cognitive Function | Improved memory | Rat/Mouse | 1-3 mg/kg (p.o.) | Reversed scopolamine-induced deficits and improved performance in spatial and social recognition tasks. | [12] |
| Target Engagement | Increased CSF cGMP | Rat | 1-30 mg/kg (p.o.) | Dose-dependent increase in central cGMP levels, confirming CNS penetration and target engagement. | [12][15] |
Experimental Workflow for In Vitro LTP
The following diagram outlines the major steps for conducting an LTP experiment with PF-04447943 in acute hippocampal slices.
Caption: Step-by-step workflow for an in vitro LTP experiment using PF-04447943.
Protocol 1: In Vitro LTP in Acute Rat Hippocampal Slices
This protocol details the procedure for measuring field excitatory postsynaptic potentials (fEPSPs) in the CA1 region of the hippocampus and assessing the effect of PF-04447943 on LTP induced by weak high-frequency stimulation (HFS).
Reagents and Materials
-
PF-04447943: (e.g., from Pfizer, Sigma-Aldrich).
-
Dimethyl sulfoxide (DMSO): ACS grade or higher.
-
Artificial Cerebrospinal Fluid (aCSF) components: NaCl, KCl, MgSO₄, NaH₂PO₄, NaHCO₃, D-glucose, CaCl₂.
-
Equipment: Vibrating microtome (vibratome), electrophysiology rig (amplifier, digitizer, stimulus isolator), perfusion system, recording chamber (e.g., submerged or interface), temperature controller, micromanipulators, data acquisition software (e.g., pCLAMP, AxoGraph).[16]
-
Electrodes: Bipolar stimulating electrode (e.g., tungsten), glass recording microelectrode (1-5 MΩ).
Solutions Preparation
-
Standard aCSF (in mM): 117 NaCl, 5.3 KCl, 1.3 MgSO₄, 1 NaH₂PO₄, 26 NaHCO₃, 10 D-glucose, 2.5 CaCl₂.[17]
-
Causality Explanation: This recipe mimics the ionic composition of brain interstitial fluid, crucial for maintaining slice viability. Prepare fresh daily and continuously bubble with carbogen (95% O₂ / 5% CO₂) to maintain oxygenation and a physiological pH of ~7.4.
-
-
PF-04447943 Stock Solution (100 µM):
-
Based on the molecular weight, calculate the mass of PF-04447943 needed to make a 10 mM stock solution in 100% DMSO.
-
Serially dilute this stock in DMSO to create a 100 µM stock.
-
Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Trustworthiness Check: DMSO is used for its ability to dissolve hydrophobic compounds. The final concentration of DMSO in the working aCSF should not exceed 0.1% to avoid solvent effects on neuronal activity.
-
Acute Hippocampal Slice Preparation
-
Anesthetize a young adult rat (e.g., Sprague-Dawley or Wistar, P21-P40) with isoflurane and decapitate, following institutionally approved animal care protocols.
-
Rapidly dissect the brain and submerge it in ice-cold, carbogen-saturated aCSF.
-
Isolate the hippocampi and section 350-400 µm thick transverse slices using a vibratome.[18][19]
-
Expertise Insight: The use of ice-cold, oxygenated aCSF during dissection and slicing is critical to minimize metabolic stress and excitotoxicity, thereby preserving the health of the neurons.[20]
-
-
Transfer the slices to a holding chamber with carbogenated aCSF at 32-34°C for 30 minutes, then maintain at room temperature for at least 1 hour before recording. This recovery period is essential for restoring cellular energy levels and ionic gradients.[21][22]
Electrophysiological Recording and LTP Induction
-
Setup: Transfer a single slice to the recording chamber, continuously perfused (~2 mL/min) with carbogenated aCSF heated to 31-34°C.[16] Position the stimulating electrode in the Schaffer collateral pathway (stratum radiatum of CA3/CA1 border) and the recording electrode in the stratum radiatum of CA1, approximately 400 µm away.[17][23]
-
Baseline Recording:
-
Deliver biphasic constant-current pulses (e.g., 100 µs duration) every 30 seconds (0.033 Hz).
-
Determine the stimulus intensity that elicits an fEPSP of 40-50% of the maximum response amplitude.
-
Record a stable baseline for at least 20-30 minutes. A stable baseline is defined as less than 5% drift in the fEPSP slope over this period.
-
-
Drug Application:
-
Prepare the working solution by diluting the 100 µM PF-04447943 stock 1:1000 into the aCSF for a final concentration of 100 nM . Prepare a vehicle control aCSF with an equivalent amount of DMSO (0.1%).
-
Switch the perfusion to either the vehicle or PF-04447943 solution and continue baseline recording for an additional 20 minutes to allow for drug equilibration within the slice.
-
-
LTP Induction (Weak HFS):
-
Induce LTP using a weak high-frequency stimulation protocol. A suggested protocol is a single train of 50 pulses at 100 Hz .[12]
-
Causality Explanation: This protocol is considered "weak" and typically induces only a modest, often decaying, potentiation in control conditions. The hypothesis is that by elevating cGMP, PF-04447943 will lower the threshold for LTP induction, transforming this weak stimulus into one that elicits robust and lasting potentiation.
-
-
Post-Induction Recording: Immediately following the HFS, resume baseline stimulation (0.033 Hz) and record the fEPSP response for at least 60 minutes to measure the magnitude and stability of potentiation.
Data Analysis
-
Measure the initial slope of the fEPSP for each recorded event. The slope is a reliable measure of synaptic strength that is less contaminated by population spike activity than amplitude.
-
Normalize all fEPSP slope values by expressing them as a percentage of the average slope during the 20-minute pre-HFS baseline period.
-
Quantify the magnitude of LTP as the average normalized fEPSP slope from 50 to 60 minutes post-HFS.
-
Use an appropriate statistical test (e.g., two-tailed unpaired t-test or ANOVA) to compare the magnitude of LTP between the vehicle-treated group and the PF-04447943-treated group. A p-value < 0.05 is typically considered statistically significant.
Troubleshooting and Data Interpretation
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Unstable Baseline | Slice is unhealthy; perfusion rate is inconsistent; temperature is fluctuating; electrode drift. | Improve dissection/slicing technique; ensure stable perfusion and temperature; allow electrodes to settle before recording. |
| No LTP in Any Group | Slices are compromised; stimulation intensity is too low; HFS protocol is insufficient. | Check slice viability; ensure stimulus evokes a clear fiber volley; confirm HFS parameters are delivered correctly. |
| LTP in Vehicle Group is Too Strong | The "weak" HFS protocol is actually strong for your specific conditions (animal age, strain, etc.). | Reduce the number of pulses or trains in the HFS protocol (e.g., 20 pulses at 100 Hz) to establish a sub-maximal potentiation. |
| No Effect of PF-04447943 | Incorrect drug concentration; insufficient equilibration time; degraded drug stock. | Verify calculations and dilutions; ensure at least 20 min of pre-incubation; use a fresh aliquot of the stock solution. Remember the U-shaped dose-response curve; concentrations >300 nM may be ineffective.[12] |
| High Electrical Noise | Improper grounding of the rig; bubbles in the perfusion line; old recording electrode. | Check all ground connections; ensure perfusion lines are free of air; pull a fresh recording electrode with appropriate resistance. |
Expected Outcome: In a successful experiment, the vehicle-treated group should exhibit minimal to modest LTP following the weak HFS protocol. In contrast, the group treated with 100 nM PF-04447943 is expected to show a significantly more robust and stable potentiation, demonstrating that PDE9A inhibition facilitates the induction of synaptic plasticity.[12]
References
-
Hutson, P. H., et al. (2011). The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943 (6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) enhances synaptic plasticity and cognitive function in rodents. Neuropharmacology, 61(4), 665-76. [Link]
-
Verhoest, P. R., et al. (2019). Phosphodiesterase 9A in Brain Regulates cGMP Signaling Independent of Nitric-Oxide. Frontiers in Neuroscience, 13, 837. [Link]
-
Feil, R., & Kleppisch, T. (2008). cGMP signalling in the mammalian brain: role in synaptic plasticity and behaviour. Handbook of Experimental Pharmacology, (186), 529-563. [Link]
-
Schwam, E. M., et al. (2014). A multicenter, double-blind, placebo-controlled trial of the PDE9A inhibitor, PF-04447943, in Alzheimer's disease. Current Alzheimer Research, 11(5), 413-21. [Link]
-
Puzzo, D., et al. (2009). Improved Long-Term Memory via Enhancing cGMP-PKG Signaling Requires cAMP-PKA Signaling. Neuropsychopharmacology, 34(4), 952-965. [Link]
-
Abrahamsson, T., et al. (2017). Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices. CSH Protocols, 2017(2). [Link]
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Thoonen, R., et al. (2022). The Interplay between cGMP and Calcium Signaling in Alzheimer's Disease. International Journal of Molecular Sciences, 23(13), 7048. [Link]
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SynapseWeb, The University of Texas at Austin. LTP Physiology Protocol. [Link]
-
Scientifica. (2020). Electrophysiology protocols for LTP and LTD: Recording synaptic plasticity with whole-cell patch clamp. [Link]
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Sjöström, P. J., & Nelson, S. B. (2002). In Vitro Investigation of Synaptic Plasticity. Cold Spring Harbor Protocols, 2007(3). [Link]
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G2C Genes to Cognition. (2008). Hippocampal slice electrophysiology. [Link]
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Uddin, M. S., et al. (2021). Phosphodiesterase Inhibitors for Alzheimer's Disease: A Systematic Review of Clinical Trials and Epidemiology with a Mechanistic Rationale. Journal of Alzheimer's Disease, 81(3), 921-944. [Link]
-
Bernabeu, R., et al. (1997). Hippocampal cGMP and cAMP are differentially involved in memory processing of inhibitory avoidance learning. Neuroreport, 8(10), 2293-2297. [Link]
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Kleiman, R. J., et al. (2012). PDE9A regulates pools of cGMP across multiple brain regions. Neuropharmacology, 62(1), 201-213. [Link]
-
Paul, S., & O'Dell, T. J. (2008). The NO-cGMP-PKG signaling pathway regulates synaptic plasticity and fear memory consolidation in the lateral amygdala via activation of ERK/MAP kinase. Learning & Memory, 15(10), 792-805. [Link]
-
Roberts, A. C., et al. (2020). Establishment of weak and strong long-term potentiation (LTP) protocols. ResearchGate. [Link]
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Schwam, E. M., et al. (2014). A multicenter, double-blind, placebo-controlled trial of the PDE9A inhibitor, PF-04447943, in Alzheimer's disease. DeepDyve. [Link]
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ResearchGate. (2021). A Multicenter, Double-Blind, Placebo-Controlled Trial of the PDE9A Inhibitor, PF-04447943, in Alzheimer's Disease. [Link]
-
Patsnap Synapse. (2024). What are PDE9A inhibitors and how do they work? [Link]
-
Verhoest, P. R., et al. (2019). Phosphodiesterase 9A in Brain Regulates cGMP Signaling Independent of Nitric-Oxide. Frontiers in Neuroscience. [Link]
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Weber, J. P., et al. (2019). Protocol settings for LTP experiments. ResearchGate. [Link]
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Ting, J. T., et al. (2018). Preparation of Acute Brain Slices Using an Optimized N-Methyl-D-Glucamine-Based Recovery Method. Journal of Visualized Experiments, (132), 56788. [Link]
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Loryan, I., et al. (2013). The brain slice method for studying drug distribution in the CNS. Fluids and Barriers of the CNS, 10(1), 6. [Link]
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Loryan, I., et al. (2013). The brain slice method for studying drug distribution in the CNS. springermedizin.de. [Link]
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Kok, B., et al. (2024). PDE9A Promotes Calcium-Handling Dysfunction in Right Heart Failure via cGMP–PKG Pathway Suppression: A Mechanistic and Therapeutic Review. International Journal of Molecular Sciences, 25(10), 5289. [Link]
-
Kleiman, R. J., et al. (2012). PDE9A inhibition increases CSF cGMP levels in rat and NHPs. ResearchGate. [Link]
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QuickTakes. Student Question : What are the experimental procedures used to study LTP? [Link]
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Kumar, A., et al. (2021). Chemical Stimulation of Rodent and Human Cortical Synaptosomes: Implications in Neurodegeneration. International Journal of Molecular Sciences, 22(10), 5146. [Link]
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Loryan, I., et al. (2013). The main steps in the preparation of brain slices. ResearchGate. [Link]
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Loryan, I., et al. (2013). The brain slice method for studying drug distribution in the CNS. ResearchGate. [Link]
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Rosenbrock, H., et al. (2019). The Novel Phosphodiesterase 9A Inhibitor BI 409306 Increases Cyclic Guanosine Monophosphate Levels in the Brain, Promotes Synaptic Plasticity, and Enhances Memory Function in Rodents. Journal of Pharmacology and Experimental Therapeutics, 371(3), 633-641. [Link]
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Marquis, K. L., et al. (2012). The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943 attenuates a scopolamine-induced deficit in a novel rodent attention task. Psychopharmacology, 222(1), 69-80. [Link]
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Domenici, M. R., & D'Ambra, E. (2011). Role of phosphodiesterase 5 in synaptic plasticity and memory. Neural Regeneration Research, 6(31), 2455-2461. [Link]
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Purves, D., et al. (Eds.). (2001). Long-Term Synaptic Potentiation. Neuroscience. 2nd edition. [Link]
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Alila Medical Media. (2017). Long Term Potentiation and Memory Formation, Animation. YouTube. [Link]
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Application Note: Immunohistochemical Detection of cGMP Modulation by the PDE9A Inhibitor PF-04447943
Authored by: Gemini, Senior Application Scientist
Introduction and Scientific Rationale
The cyclic guanosine monophosphate (cGMP) signaling system is a pivotal second messenger pathway that regulates a vast array of physiological processes, including vascular smooth muscle relaxation, platelet aggregation, and neural communication.[1][2][3] In the central nervous system (CNS), the cGMP pathway is integral to synaptic plasticity, neurogenesis, and memory formation, making it a key area of investigation for neurodegenerative disorders such as Alzheimer's disease.[4][5][6][7]
Signal transduction through this pathway is tightly controlled by the balance between cGMP synthesis by guanylate cyclases (GCs) and its degradation by phosphodiesterases (PDEs).[2][8] Phosphodiesterase 9A (PDE9A) is a cGMP-specific enzyme with a high affinity for its substrate, playing a critical role in regulating cGMP levels in the brain.[9][10]
PF-04447943 is a potent, selective, and brain-permeable inhibitor of PDE9A.[11][12][13] By blocking the activity of PDE9A, PF-04447943 prevents the degradation of cGMP, leading to its accumulation in target tissues. Preclinical studies have demonstrated that administration of PF-04447943 elevates cGMP levels in the brain and cerebrospinal fluid, enhances synaptic plasticity, and improves cognitive function in rodent models.[11][14] This makes PF-04447943 an invaluable pharmacological tool for studying the downstream effects of elevated cGMP in both healthy and diseased states.
This application note provides a comprehensive, field-proven protocol for the immunohistochemical (IHC) detection of cGMP in tissue sections. It is designed to enable researchers to visualize and quantify the pharmacodynamic effects of PF-04447943 on intracellular cGMP levels, offering critical insights into target engagement and biological response.
The cGMP Signaling Pathway and Mechanism of PF-04447943
The canonical pathway for cGMP production in the CNS involves the activation of soluble guanylate cyclase (sGC) by nitric oxide (NO).[1][3] Once synthesized from guanosine triphosphate (GTP), cGMP exerts its effects by activating downstream targets, primarily cGMP-dependent protein kinase (PKG).[1][8] The signal is terminated by the hydrolytic action of PDEs.
PDE9A is distinguished by its high affinity for cGMP, making it a crucial regulator of cGMP pools that are not responsive to NO-independent pathways. PF-04447943 acts as a competitive inhibitor at the active site of PDE9A, preventing the breakdown of cGMP and thereby amplifying its signaling cascade.[14][15]
Required Materials and Reagents
| Reagent/Material | Recommended Specifications |
| Primary Antibody | Rabbit or Mouse anti-cGMP monoclonal/polyclonal Ab |
| Fixative | 10% Neutral Buffered Formalin (NBF) or 4% Paraformaldehyde (PFA) |
| Blocking Solution | 5-10% Normal Goat Serum in PBS (use serum from the same species as the secondary Ab) [16] |
| Secondary Antibody | HRP-conjugated Goat anti-Rabbit/Mouse IgG |
| Antigen Retrieval Buffer | 10 mM Sodium Citrate Buffer, pH 6.0 [17] |
| Wash Buffer | Phosphate Buffered Saline (PBS), pH 7.4 |
| Peroxidase Block | 3% Hydrogen Peroxide in Methanol [18] |
| Substrate/Chromogen | DAB (3,3'-Diaminobenzidine) Kit [17] |
| Counterstain | Harris' Hematoxylin |
| Dehydration Reagents | Graded Ethanol series (70%, 95%, 100%) [19] |
| Clearing Agent | Xylene or a xylene substitute |
| Mounting Medium | Permanent mounting medium (e.g., DPX) |
| Equipment | Microtome, water bath, slide warmer, humidity chamber, microscope |
Step-by-Step Methodology
A. Tissue Collection and Fixation
-
Immediately following euthanasia and dissection, immerse tissue samples (no thicker than 5 mm) in at least 20 volumes of cold 10% NBF or 4% PFA. [20][21]2. Fix for 18-24 hours at room temperature. Over-fixation can mask the antigen, while under-fixation leads to poor morphology and antigen loss. [22]3. Transfer the tissue to 70% ethanol for storage before processing.
B. Tissue Processing and Embedding
-
Dehydrate the fixed tissue through a graded series of ethanol (e.g., 70%, 85%, 95%, 100%), typically for 1-2 hours at each step. [19][21]2. Clear the tissue in two changes of xylene for 1-2 hours each.
-
Infiltrate the tissue with molten paraffin wax (60°C) in two changes for 1-2 hours each.
-
Embed the tissue in a paraffin block and allow it to cool and solidify.
C. Sectioning and Mounting
-
Cut 4-5 µm thick sections using a rotary microtome.
-
Float the sections in a 40-50°C water bath to remove wrinkles.
-
Mount the sections onto positively charged microscope slides.
-
Dry the slides overnight in an incubator at 37°C or for 1 hour at 60°C to ensure adhesion. [23] D. Deparaffinization and Rehydration
-
Immerse slides in two changes of xylene for 5-10 minutes each. [19]2. Rehydrate through a descending series of ethanol: 100% (2x, 3 min), 95% (1x, 3 min), 70% (1x, 3 min). [19]3. Rinse thoroughly in distilled water.
E. Antigen Retrieval
-
Pre-heat the Sodium Citrate Buffer (pH 6.0) to 95-100°C in a water bath or steamer.
-
Immerse the slides in the hot buffer and incubate for 20-30 minutes. Do not allow the solution to boil away. [17]3. Remove the container from the heat source and allow the slides to cool to room temperature in the buffer (approx. 20-30 minutes).
-
Rinse slides in PBS (2x, 5 min).
Scientist's Note (Trustworthiness): This heat-induced epitope retrieval (HIER) step is crucial. Formalin fixation creates cross-links that can mask the cGMP molecule. This step uses heat and pH to reverse these cross-links, making the antigen accessible to the antibody. [24] F. Immunohistochemical Staining
-
Endogenous Peroxidase Quenching: Incubate slides in 3% H₂O₂ for 10-15 minutes at room temperature to block endogenous peroxidase activity. [18]Rinse in PBS (2x, 5 min).
-
Blocking Non-Specific Binding: Apply the blocking solution (e.g., 10% Normal Goat Serum) and incubate for 30-60 minutes in a humidified chamber. [16]3. Primary Antibody Incubation: Drain the blocking serum (do not rinse). Apply the anti-cGMP primary antibody, diluted to its pre-determined optimal concentration in blocking solution. Incubate overnight at 4°C in a humidified chamber.
-
Washing: Rinse slides in PBS (3x, 5 min).
-
Secondary Antibody Incubation: Apply the HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions. Incubate for 1 hour at room temperature in a humidified chamber.
-
Washing: Rinse slides in PBS (3x, 5 min).
-
Signal Detection: Prepare the DAB substrate solution immediately before use. Apply to the slides and incubate for 2-10 minutes, or until a brown precipitate is visible under a microscope.
-
Stopping the Reaction: Immediately immerse the slides in distilled water to stop the color development.
G. Counterstaining, Dehydration, and Mounting
-
Counterstain with Harris' hematoxylin for 30-60 seconds to visualize cell nuclei.
-
"Blue" the hematoxylin by rinsing in running tap water for 5 minutes.
-
Dehydrate the sections through an ascending series of ethanol: 70%, 95%, 100% (2x), for 3 minutes each. [17]4. Clear in two changes of xylene for 3-5 minutes each.
-
Apply a coverslip using a permanent mounting medium.
Data Interpretation and Troubleshooting
Expected Results: Successful staining will appear as a brown (DAB) precipitate localized to the cytoplasm of cells expressing cGMP. Nuclei will be stained blue (hematoxylin). In the PF-04447943-treated group, a noticeable increase in the intensity and/or the number of stained cells is expected compared to the vehicle control group.
Validation: The validity of the staining pattern must be confirmed by the controls. The positive control tissue should be strongly stained, while the "no primary" and isotype controls should be clean, confirming the specificity of the signal. [25][26]
| Problem | Possible Cause | Recommended Solution [24][27][28] |
| No Staining / Weak Signal | Antigen Loss: cGMP is small and may have diffused out during slow/poor fixation. | Ensure rapid immersion in fixative. Consider alternative fixation methods for pilot studies. |
| Inactive Reagents: Primary antibody, secondary antibody, or DAB substrate has lost activity. | Test each component individually. Run a positive control slide to validate the entire workflow. Use fresh reagents. | |
| Suboptimal Antibody Concentration: Primary antibody dilution is too high. | Perform a titration experiment to find the optimal antibody concentration. | |
| Insufficient Antigen Retrieval: Epitope masking is incomplete. | Increase incubation time or temperature for HIER. Ensure the pH of the buffer is correct. | |
| High Background Staining | Insufficient Blocking: Non-specific protein binding sites were not adequately blocked. | Increase blocking time to 60-90 minutes. Increase serum concentration in the blocking buffer. |
| Primary/Secondary Antibody Too Concentrated: Antibodies are binding non-specifically. | Titrate both primary and secondary antibodies to determine the optimal signal-to-noise ratio. | |
| Incomplete Rinsing: Unbound antibody remains on the slide. | Increase the number and duration of wash steps, using gentle agitation. | |
| Poor Tissue Morphology | Under-fixation: Tissue was not fixed for a sufficient duration. | Ensure tissue is fixed for at least 18 hours and that the fixative volume is adequate. |
| Aggressive Antigen Retrieval: HIER was too harsh, causing tissue damage. | Reduce the temperature or duration of the HIER step. | |
| Tissue Detachment: Sections are lifting off the slide. | Use positively charged slides and ensure they are properly dried before staining. |
References
- Kleiman, R.J., et al. (2012). Phosphodiesterase 9A regulates central cGMP and modulates responses to cholinergic and monoaminergic perturbation in vivo. Journal of Pharmacology and Experimental Therapeutics, 341(2), 396-409.
-
CUSABIO. (n.d.). cGMP-PKG signaling pathway. Retrieved from [Link]
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Friebe, A., & Sandner, P. (2020). The cGMP system: components and function. Naunyn-Schmiedeberg's Archives of Pharmacology, 393(2), 239-258. [Link]
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Ben Aissa, M., et al. (2016). Targeting NO/cGMP Signaling in the CNS for Neurodegeneration and Alzheimer's Disease. Current Medicinal Chemistry, 23(24), 2770-2788. [Link]
-
Thatcher, G. R. J., et al. (2016). Targeting NO/cGMP Signaling in the CNS for Neurodegeneration and Alzheimer's Disease. Semantic Scholar. [Link]
-
Webb, R. C. (n.d.). The Cyclic Guanosine Monophosphate (cGMP) Second Messenger System. University of Oklahoma Health Sciences Center. [Link]
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Thatcher, G. R. J., et al. (2016). Targeting NO/cGMP Signaling in the CNS for Neurodegeneration and Alzheimer's Disease. PubMed. [Link]
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Wikipedia. (n.d.). Cyclic guanosine monophosphate. Retrieved from [Link]
-
Chen, Y., et al. (2015). Systems Pharmacology and Rational Polypharmacy: Nitric Oxide−Cyclic GMP Signaling Pathway as an Illustrative Example and Derivation of the General Case. PLOS ONE, 10(3), e0119109. [Link]
-
Schwam, E. M., et al. (2014). A multicenter, double-blind, placebo-controlled trial of the PDE9A inhibitor, PF-04447943, in Alzheimer's disease. Clinical Neuropharmacology, 37(3), 65-70. [Link]
-
Hutson, P. H., et al. (2011). The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943...enhances synaptic plasticity and cognitive function in rodents. Neuropharmacology, 61(4), 665-676. [Link]
-
ACS Publications. (2023). Virtual Screening-Accelerated Discovery of a Phosphodiesterase 9 Inhibitor with Neuroprotective Effects in the Kainate Toxicity In Vitro Model. ACS Chemical Neuroscience, 14(19), 3569-3582. [Link]
-
Garaschuk, O. (2022). The Interplay between cGMP and Calcium Signaling in Alzheimer's Disease. International Journal of Molecular Sciences, 23(13), 7048. [Link]
-
Kleiman, R. J., et al. (2012). PDE9A regulates pools of cGMP across multiple brain regions. ResearchGate. [Link]
-
Boster Bio. (n.d.). Immunohistochemistry(IHC) Protocol. Retrieved from [Link]
-
Boster Bio. (n.d.). IHC Protocol | Step-by-Step Immunohistochemistry Guide. Retrieved from [Link]
-
Precision for Medicine. (2024). Optimizing Immunohistochemistry Validation and Regulatory Strategies. [Link]
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University HealthCare. (n.d.). IHC Troubleshooting. Retrieved from [Link]
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YouTube. (2021). Lab Management Validation of IHC. [Link]
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Creative Biolabs. (n.d.). Troubleshooting of Immunohistochemistry (IHC). Retrieved from [Link]
-
Boster Bio. (n.d.). IHC Sample Preparation Guide. Retrieved from [Link]
-
College of American Pathologists. (2014). Principles of Analytic Validation of Immunohistochemical Assays: Guideline From the College of American Pathologists. Archives of Pathology & Laboratory Medicine, 138(11), 1432-1443. [Link]
Sources
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- 2. The cGMP system: components and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Systems Pharmacology and Rational Polypharmacy: Nitric Oxide−Cyclic GMP Signaling Pathway as an Illustrative Example and Derivation of the General Case | PLOS Computational Biology [journals.plos.org]
- 4. benthamdirect.com [benthamdirect.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Targeting NO/cGMP Signaling in the CNS for Neurodegeneration and Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Interplay between cGMP and Calcium Signaling in Alzheimer’s Disease | Institut für Physiologie [physiologie2.uni-tuebingen.de]
- 8. The Cyclic Guanosine Monophosphate (cGMP) Second Messenger System – Developing Expertise in Neuroscience [uen.pressbooks.pub]
- 9. apexbt.com [apexbt.com]
- 10. researchgate.net [researchgate.net]
- 11. caymanchem.com [caymanchem.com]
- 12. PDE9 Inhibitor, PF-04447943 [sigmaaldrich.com]
- 13. axonmedchem.com [axonmedchem.com]
- 14. The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943 (6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) enhances synaptic plasticity and cognitive function in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. A beginners guide to Immunohistochemistry | Proteintech Group [ptglab.com]
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- 22. Sample preparation | Abcam [abcam.com]
- 23. IHC preparation | Proteintech Group [ptglab.co.jp]
- 24. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
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Troubleshooting & Optimization
PF-04447943 solubility issues and solutions
Welcome to the technical support guide for PF-04447943, a potent and selective phosphodiesterase 9A (PDE9A) inhibitor. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the handling and, most critically, the solubility of PF-04447943. Our goal is to equip you with the practical knowledge and scientific rationale needed to ensure the success and reproducibility of your experiments.
Core Concepts: Understanding PF-04447943
PF-04447943 is a cell-permeable, brain-penetrant pyrazolo[3,4-d]pyrimidinone compound investigated for its role in modulating cyclic guanosine monophosphate (cGMP) signaling.[1] By selectively inhibiting the PDE9A enzyme, it prevents the degradation of cGMP, leading to its accumulation and subsequent activation of downstream pathways.[1][2] This mechanism is crucial for its effects on synaptic plasticity and cognitive function, which have been explored in various preclinical models.[2][3][4]
The compound's chemical structure, while effective for target binding, confers physicochemical properties that necessitate careful consideration during solution preparation. Like many small molecule inhibitors developed for high target affinity, it is a relatively complex organic molecule with limited aqueous solubility.
Mechanism of Action Overview
Caption: Mechanism of Action for PF-04447943.
Quick Reference: Solubility Data
This table summarizes the solubility of PF-04447943 in common laboratory solvents as reported by major suppliers. Understanding these limits is the first step in designing your experiments.
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM)¹ | Source(s) |
| DMSO (Dimethyl Sulfoxide) | ≥ 50 mg/mL | ≥ 126.4 mM | [5] |
| DMSO | 25 mg/mL | 63.2 mM | [6] |
| DMF (Dimethylformamide) | 25 mg/mL | 63.2 mM | [6] |
| Ethanol | 12.5 mg/mL | 31.6 mM | [6] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | 1.26 mM | [6] |
¹Calculations based on a molecular weight of 395.46 g/mol .
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered when working with PF-04447943.
Q1: What is the recommended solvent for preparing a primary stock solution?
Answer: Dimethyl sulfoxide (DMSO) is the universally recommended solvent for preparing high-concentration stock solutions of PF-04447943.[5][6]
-
Scientific Rationale: DMSO is a polar aprotic solvent with a high capacity to dissolve a wide range of organic molecules, including those with poor water solubility.[7] Its ability to disrupt the crystal lattice forces of the solid compound makes it highly effective for initial solubilization. The data clearly show that PF-04447943 achieves its highest solubility in pure DMSO, reaching concentrations of 50 mg/mL or higher.[5]
Q2: I dissolved PF-04447943 in DMSO, but it precipitated when I added it to my aqueous cell culture medium. Why, and how do I fix this?
Answer: This is the most common solubility challenge and is expected behavior for a hydrophobic compound. The precipitation occurs because the compound, which is stable in 100% DMSO, suddenly encounters an overwhelmingly aqueous environment where its solubility is dramatically lower. The DMSO concentration is no longer sufficient to keep it in solution.
-
Scientific Rationale: This phenomenon is known as "antisolvent precipitation." As indicated by the data, the solubility of PF-04447943 in a 1:1 mixture of DMSO and PBS is only 0.5 mg/mL, a 50-fold decrease from its solubility in pure DMSO.[6] When a small volume of concentrated DMSO stock is added to a large volume of aqueous buffer, the final DMSO concentration plummets, and the compound crashes out of the solution.
-
Solution Workflow: The key is to avoid a sudden, drastic change in solvent polarity.
-
Prepare a high-concentration stock in 100% DMSO (e.g., 25 mg/mL or ~63 mM).
-
Perform serial dilutions. Instead of diluting directly into your final aqueous medium, perform one or more intermediate dilution steps into a medium containing a higher percentage of DMSO or into pure DMSO itself.
-
Ensure rapid mixing. When adding the compound to the aqueous solution, vortex or pipette vigorously to disperse the compound quickly, preventing localized high concentrations that can initiate precipitation.
-
Keep the final DMSO concentration consistent. Ensure the final concentration of DMSO in your experimental wells is below a level that affects your cells (typically <0.5% or <0.1% for sensitive cell lines) and is the same across all treatment and vehicle control groups.
-
Q3: My PF-04447943 powder is difficult to dissolve, even in DMSO. What can I do?
Answer: If you are having trouble dissolving the solid powder, even after vortexing, gentle heating and sonication can be used to facilitate the process.
-
Scientific Rationale: The process of dissolution requires energy to overcome the crystal lattice energy of the solid compound. By providing kinetic energy in the form of heat or ultrasonic waves, you can accelerate the rate at which the solvent molecules break apart the solid structure.
-
Recommended Protocol:
-
Add the appropriate volume of DMSO to your vial of PF-04447943.
-
Vortex thoroughly.
-
If solid remains, warm the tube in a 37°C water bath for 5-10 minutes.[5]
-
Following warming, place the tube in an ultrasonic bath for another 5-10 minutes.[5]
-
Vortex again and visually inspect for complete dissolution.
-
Q4: Why do different suppliers list different solubility values for DMSO?
Answer: You may have noticed that Cayman Chemical lists solubility at 25 mg/mL[6], while Sigma-Aldrich and BioCrick report values of 50 mg/mL or greater.[5] This variation is common for research chemicals and can be attributed to several factors:
-
Methodology: Different suppliers may use different methods or endpoint criteria (e.g., visual inspection vs. light scattering) to determine solubility.
-
Purity and Batch Variability: Minor differences in purity or the presence of different salt forms or polymorphs (different crystal structures) between batches can slightly alter solubility characteristics.
-
Conservative vs. Maximum Values: Some datasheets provide a conservative, guaranteed solubility value, while others may report the absolute saturation point. The ">" symbol often indicates that the true solubility limit is higher than the value listed.[5]
Practical Advice: For experimental planning, it is safest to work with the more conservative value (25 mg/mL) to ensure you are well below the saturation point, which minimizes the risk of precipitation.
Q5: How should I store stock solutions of PF-04447943?
Answer: Once reconstituted in DMSO, stock solutions should be aliquoted into smaller, single-use volumes and stored frozen.
-
Recommended Protocol: Store stock solutions at -20°C.
-
Stability: Under these conditions, stock solutions are reported to be stable for up to 3 months.
-
Scientific Rationale: Aliquoting prevents multiple freeze-thaw cycles, which can degrade the compound over time. Storing in single-use volumes also minimizes the risk of contamination and exposure to atmospheric moisture, which can be absorbed by DMSO and potentially affect compound stability.
Experimental Protocols & Workflows
Protocol 1: Preparation of a 25 mg/mL (63.2 mM) Stock Solution
-
Weighing: Accurately weigh the desired amount of PF-04447943 powder (CAS: 1082744-20-4) in an appropriate vial.
-
Solvent Addition: Add high-purity, anhydrous DMSO to the vial to achieve a final concentration of 25 mg/mL. For example, add 400 µL of DMSO to 10 mg of powder.
-
Initial Dissolution: Vortex the solution vigorously for 1-2 minutes.
-
Assisted Dissolution (If Necessary): If full dissolution is not achieved, warm the vial at 37°C for 5 minutes, followed by sonication in an ultrasonic bath for 5 minutes.[5] Vortex again.
-
Verification: Visually confirm that no solid particulates remain. The solution should be clear.
-
Storage: Aliquot the stock solution into single-use volumes in tightly sealed tubes and store at -20°C.
Workflow: Troubleshooting Precipitation in Aqueous Media
Caption: Decision workflow for avoiding precipitation.
References
-
PF‐04447943, a Phosphodiesterase 9A Inhibitor, in Stable Sickle Cell Disease Patients: A Phase Ib Randomized, Placebo‐Controlled Study. PubMed Central.[Link]
-
PF-04447943 | CAS:1082744-20-4 | PDE9 inhibitor. BioCrick.[Link]
-
The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943...enhances synaptic plasticity and cognitive function in rodents. PubMed.[Link]
-
PDE9 Inhibitor PF-04447943 Attenuates DSS-Induced Colitis by Suppressing Oxidative Stress, Inflammation, and Regulating T-Cell Polarization. PubMed Central.[Link]
-
A multicenter, double-blind, placebo-controlled trial of the PDE9A inhibitor, PF-04447943, in Alzheimer's disease. PubMed.[Link]
-
PF-04447943, a Phosphodiesterase 9A Inhibitor, in Stable Sickle Cell Disease Patients: A Phase Ib Randomized, Placebo-Controlled Study. PubMed.[Link]
-
The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943... ResearchGate.[Link]
-
Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central.[Link]
-
Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.[Link]
-
EXPLORING MODERN TECHNIQUES FOR SOLUBILITY ENHANCEMENT IN DRUG FORMULATIONS. ResearchGate.[Link]
-
Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical.[Link]
Sources
- 1. A multicenter, double-blind, placebo-controlled trial of the PDE9A inhibitor, PF-04447943, in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943 (6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) enhances synaptic plasticity and cognitive function in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PDE9 Inhibitor PF-04447943 Attenuates DSS-Induced Colitis by Suppressing Oxidative Stress, Inflammation, and Regulating T-Cell Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PF-04447943 | CAS:1082744-20-4 | PDE9 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. caymanchem.com [caymanchem.com]
- 7. ptacts.uspto.gov [ptacts.uspto.gov]
Technical Support Center: Optimizing PF-04447943 Dosage for Maximal Efficacy
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for PF-04447943. As a highly potent and selective inhibitor of phosphodiesterase 9A (PDE9A), PF-04447943 offers a powerful tool for investigating the role of the cyclic guanosine monophosphate (cGMP) signaling pathway in various physiological and pathological processes. This guide is designed to provide you with the foundational knowledge, practical protocols, and troubleshooting advice needed to optimize the dosage of PF-04447943 for maximal efficacy and reproducibility in your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the properties and handling of PF-04447943.
Q1: What is PF-04447943 and what is its primary molecular target?
PF-04447943 is a cell-permeable, blood-brain barrier-penetrant small molecule that acts as a potent and highly selective inhibitor of phosphodiesterase 9A (PDE9A).[1] PDE9A is an enzyme that specifically hydrolyzes cGMP.[2] By inhibiting PDE9A, PF-04447943 prevents the breakdown of cGMP, leading to its accumulation within the cell and subsequent activation of downstream signaling pathways.[3] Its high selectivity for PDE9A over other PDE families makes it a precise tool for studying cGMP-specific signaling.[4][5]
Q2: What is the detailed mechanism of action for PF-04447943?
PF-04447943 functions by competitively binding to the active site of the PDE9A enzyme. This prevents the enzyme from binding to and degrading its natural substrate, cGMP. The resulting elevation in intracellular cGMP levels enhances the activity of cGMP-dependent protein kinases (PKG) and other cGMP effectors. This pathway is distinct from nitric oxide (NO)-stimulated cGMP production, primarily regulating cGMP pools generated by natriuretic peptides (NPs).[6][7] This mechanism is crucial for processes like synaptic plasticity, neuronal function, and cardiovascular regulation.[1][3][6]
Caption: Mechanism of Action for PF-04447943.
Q3: What are the key handling and storage considerations for PF-04447943?
Proper handling is critical for maintaining the compound's integrity.
-
Solubility: PF-04447943 is soluble in DMSO (up to 50 mg/mL) and ethanol (12.5 mg/mL).[4] For cell culture experiments, it is crucial to prepare a concentrated stock in DMSO and then dilute it in an aqueous buffer or media. Ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.
-
Storage: The compound should be stored as a solid at -20°C.[4] After reconstitution in DMSO, it is recommended to create single-use aliquots and store them at -20°C. Stock solutions are reported to be stable for up to 3 months under these conditions. Avoid repeated freeze-thaw cycles.
| Solvent | Reported Solubility |
| DMSO | ~50 mg/mL |
| Ethanol | ~12.5 mg/mL[4] |
| DMSO:PBS (pH 7.2) (1:1) | ~0.5 mg/mL[4] |
Q4: How should I prepare a stock solution of PF-04447943?
-
Determine Molecular Weight: Note that the molecular weight can be batch-specific due to variable water content. Always refer to the certificate of analysis or the vial label for the precise molecular weight. The baseline molecular weight is 395.46 g/mol .[8]
-
Calculate Mass: Based on your desired stock concentration (e.g., 10 mM), calculate the required mass of the solid compound.
-
Dissolution: Add the appropriate volume of high-purity DMSO to the solid compound. Vortex thoroughly until the solid is completely dissolved. Gentle warming may assist but should be done with caution.
-
Aliquoting and Storage: Dispense the stock solution into small, single-use, light-protected tubes. Store immediately at -20°C.
Section 2: In Vitro & Cell-Based Assay Troubleshooting
This section provides guidance for common issues encountered during enzymatic and cell-based experiments.
Q5: What is a typical starting concentration range for an in vitro enzymatic assay?
The inhibitory potency of PF-04447943 is in the low nanomolar range. Your experimental concentrations should bracket the published Ki or IC50 values.
| Species | Potency (Ki or IC50) | Reference |
| Human (recombinant) | Ki = 2.8 nM; IC50 = 12 nM | [1][4][5] |
| Rhesus Monkey (recombinant) | Ki = 4.5 nM | [1][5] |
| Rat (recombinant) | Ki = 18 nM | [1][5] |
Recommendation: For a standard enzymatic assay, a starting dose-response curve could range from 0.1 nM to 1 µM to adequately capture the full inhibitory profile.
Q6: I'm not observing the expected increase in cellular cGMP levels. What should I check?
This is a common issue that can stem from multiple factors. A systematic approach is key to identifying the root cause.[9][10]
Caption: Troubleshooting workflow for low cGMP response.
-
Step 1: Verify cGMP Production: The inhibitory action of PF-04447943 is to prevent cGMP degradation. If there is no basal or stimulated production of cGMP, the inhibitor will have no effect. In many cell types, you must stimulate cGMP synthesis with an agonist like Atrial Natriuretic Peptide (ANP) to see a robust effect.[5][7]
-
Step 2: Confirm Compound Activity: Ensure your stock solution has not degraded. If possible, test it in a cell-free enzymatic assay where fewer variables are at play.
-
Step 3: Optimize Incubation Time and Concentration: A full dose-response and time-course experiment is essential. In cultured hippocampal neurons, pro-cognitive effects were seen at 30-100 nM, but not at higher concentrations (300-1000 nM), suggesting a complex biological response.[1]
-
Step 4: Assess Cell Health: Ensure that the cells are healthy and that the treatment is not causing cytotoxicity, which would compromise their ability to produce cGMP. Run a standard viability assay in parallel.
-
Step 5: Check Assay Protocol: Ensure your cGMP detection assay (e.g., ELISA, HTRF) is performing correctly. Run a positive control, such as a direct cGMP analog or a different known PDE inhibitor, to validate the assay itself.
Q7: I am observing cytotoxicity at higher concentrations. What can I do?
While PF-04447943 is generally well-tolerated, high concentrations of any compound (or its solvent, like DMSO) can induce stress or toxicity in cultured cells.
-
Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is below 0.5%, and ideally below 0.1%.
-
Lower the Treatment Concentration: Determine the EC50 for your desired biological effect and work in a range of 1x to 10x the EC50. Extremely high concentrations are often not physiologically relevant and can induce off-target effects.
-
Reduce Incubation Time: For some endpoints, a shorter exposure to the compound may be sufficient to elicit a response without causing toxicity.
-
Use a More Sensitive Readout: If your endpoint assay is not very sensitive, you may be pushing the compound concentration higher than necessary. Consider a more sensitive method for detecting your biological response.
Section 3: In Vivo Studies & Dosage Optimization
Translating in vitro findings to in vivo models requires careful consideration of pharmacokinetics (PK) and pharmacodynamics (PD).
Q8: What is a recommended starting dose for rodent studies?
Published studies provide an excellent starting point for dose selection in mice and rats. Efficacy has been demonstrated in the 1-3 mg/kg range administered orally (p.o.).[1]
| Species/Model | Dose (Oral) | Observed Effect | Reference |
| Rat (Novel Object Recognition) | ~3 mg/kg | Improved performance | [1] |
| Mouse (Cognition Models) | 1-3 mg/kg | Improved cognitive performance | [1] |
| Rat (CNS Target Engagement) | 1-30 mg/kg | Dose-dependent increase in CSF cGMP | [1] |
| Mouse (CNS Target Engagement) | 10 mg/kg | Increased cGMP in striatum/cortex | [4] |
Pharmacokinetic Profile in Rats:
-
Tmax (Time to max concentration): 0.3 hours[5]
-
t1/2 (Half-life): 4.9 hours[5]
-
Oral Bioavailability: 47%[5]
Recommendation: For initial efficacy studies in rodents, a dose range of 1 mg/kg to 10 mg/kg (p.o.) is a well-justified starting point.
Q9: How can I confirm target engagement in the central nervous system (CNS)?
Because PF-04447943 is brain-penetrant, you can directly measure its effects in the CNS.[8]
-
CSF Sampling: The most direct method is to collect cerebrospinal fluid (CSF) from treated animals and measure cGMP levels. Oral administration of 1-30 mg/kg in rats led to a dose-dependent increase in CSF cGMP 30 minutes post-administration.[1]
-
Brain Tissue Homogenate: After euthanasia, specific brain regions (e.g., hippocampus, striatum) can be rapidly dissected, homogenized, and analyzed for cGMP levels.[4]
-
Correlate with PK: Measure the concentration of PF-04447943 in plasma and brain tissue at various time points and correlate these levels with the observed changes in cGMP to establish a PK/PD relationship.
Q10: My in vivo results are inconsistent. What are potential sources of variability?
In vivo work introduces more variables than in vitro assays.[11]
-
Formulation and Administration: Ensure the compound is fully solubilized or uniformly suspended in its vehicle before each administration. Inconsistent dosing due to poor formulation is a common problem.
-
Dosing Time and Circadian Rhythms: The time of day for dosing can influence outcomes, especially in behavioral studies. Maintain a consistent schedule.
-
Animal Strain, Age, and Sex: These biological variables can significantly impact drug metabolism and response. Clearly report these details and do not switch them mid-study.
-
Environmental Stressors: Factors like noise, light cycles, and handling can affect animal physiology and behavior, potentially masking or altering the drug's effect.
-
Underlying Health Status: Ensure all animals are healthy and free of infections that could confound the results.
Section 4: Key Experimental Protocols
Protocol 1: General PDE9A Enzymatic Inhibition Assay
This protocol provides a framework for measuring the IC50 of PF-04447943 against purified PDE9A enzyme.
-
Reagents:
-
Purified, recombinant PDE9A enzyme.
-
Assay Buffer (e.g., Tris-HCl based buffer with MgCl2).
-
cGMP substrate (radiolabeled [3H]cGMP or fluorescently labeled).
-
PF-04447943 serial dilutions in DMSO, then diluted in Assay Buffer.
-
(If using radiolabel) Snake venom nucleotidase.
-
(If using radiolabel) Scintillation cocktail or appropriate separation resin.
-
-
Procedure:
-
Prepare serial dilutions of PF-04447943 (e.g., 10-point, 3-fold dilutions starting from 1 µM).
-
In a 96-well plate, add Assay Buffer, the PF-04447943 dilution (or DMSO vehicle for control), and the PDE9A enzyme.
-
Pre-incubate for 10-15 minutes at 30°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the cGMP substrate.
-
Incubate for a fixed time (e.g., 20 minutes) at 30°C, ensuring the reaction remains in the linear range (less than 20% substrate conversion).
-
Terminate the reaction (e.g., by boiling or adding a stop solution).
-
If using [3H]cGMP, add snake venom nucleotidase to convert the unhydrolyzed substrate to [3H]guanosine.
-
Separate the product ([3H]GMP) from the substrate and quantify using a scintillation counter or other appropriate detection method.
-
Plot the percentage of inhibition against the log concentration of PF-04447943 and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based cGMP Measurement
This protocol describes how to measure changes in intracellular cGMP in response to PF-04447943.
-
Cell Culture:
-
Plate cells (e.g., HEK293, primary neurons) in a suitable format (e.g., 96-well plate) and grow to ~90% confluency.
-
-
Reagents:
-
PF-04447943 serial dilutions.
-
cGMP agonist (e.g., ANP).
-
Cell lysis buffer.
-
Commercial cGMP detection kit (e.g., ELISA, HTRF).
-
-
Procedure:
-
Aspirate the culture medium from the cells.
-
Wash cells once with a serum-free medium or a buffered salt solution (e.g., HBSS).
-
Add medium containing the desired concentrations of PF-04447943 (and a vehicle control).
-
Pre-incubate for 20-30 minutes at 37°C.
-
Add the cGMP agonist (e.g., ANP) to stimulate cGMP production and incubate for an optimized time (e.g., 10 minutes).
-
Terminate the stimulation by aspirating the medium and adding the cell lysis buffer provided with the cGMP detection kit.
-
Incubate in lysis buffer as per the kit manufacturer's instructions (e.g., 10 minutes with shaking).
-
Use the resulting cell lysate to quantify cGMP levels according to the detection kit protocol.
-
Normalize cGMP levels to the protein concentration in each well to account for variations in cell number.
-
References
-
Verhoest, P. R., et al. (2012). Design and discovery of 6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (PF-04447943)... Journal of Medicinal Chemistry, 55(20), 9045-9054. Available from: [Link]
-
Hutson, P. H., et al. (2011). The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943...enhances synaptic plasticity and cognitive function in rodents. Neuropharmacology, 61(4), 665-76. Available from: [Link]
-
Schwam, E. M., et al. (2014). A multicenter, double-blind, placebo-controlled trial of the PDE9A inhibitor, PF-04447943, in Alzheimer's disease. Clinical Neuropharmacology, 37(2), 39-44. Available from: [Link]
-
Stroes, E., et al. (2019). PF-04447943, a Phosphodiesterase 9A Inhibitor, in Stable Sickle Cell Disease Patients: A Phase Ib Randomized, Placebo-Controlled Study. Clinical and Translational Science, 12(2), 180-188. Available from: [Link]
-
Lee, K. W., et al. (2015). Phosphodiesterase 9A Controls Nitric-oxide Independent cGMP and Hypertrophic Heart Disease. Nature, 525(7570), 533-7. Available from: [Link]
-
Kleiman, R. J., et al. (2012). Phosphodiesterase 9A in brain regulates cGMP signaling independent of nitric-oxide. Frontiers in Pharmacology, 3, 116. Available from: [Link]
-
PF-04447943 Product Information. (n.d.). BioCrick. Retrieved from: [Link]
-
Olsson, R., & van der Graaf, P. H. (2018). Investigational phosphodiesterase inhibitors in phase I and phase II clinical trials for Alzheimer's disease. Expert Opinion on Investigational Drugs, 27(1), 33-44. Available from: [Link]
-
Bobin, M., et al. (2023). Virtual Screening-Accelerated Discovery of a Phosphodiesterase 9 Inhibitor with Neuroprotective Effects in the Kainate Toxicity In Vitro Model. ACS Chemical Neuroscience, 14(19), 3589-3603. Available from: [Link]
-
Sarno, F., et al. (2019). Inhibition of phosphodiesterase type 9 reduces obesity and cardiometabolic syndrome in mice. Journal of Clinical Investigation, 129(9), 3777-3791. Available from: [Link]
Sources
- 1. The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943 (6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) enhances synaptic plasticity and cognitive function in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of novel PDE9A inhibitors with antioxidant activities for treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A multicenter, double-blind, placebo-controlled trial of the PDE9A inhibitor, PF-04447943, in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. PF-04447943 | CAS:1082744-20-4 | PDE9 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. Phosphodiesterase 9A Controls Nitric-oxide Independent cGMP and Hypertrophic Heart Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI - Inhibition of phosphodiesterase type 9 reduces obesity and cardiometabolic syndrome in mice [jci.org]
- 8. axonmedchem.com [axonmedchem.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. particle.dk [particle.dk]
- 11. HWI group - Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects [hwi-group.de]
Improving the stability of PF-04447943 in solution
A Guide to Ensuring Solution Stability and Experimental Success
Welcome to the technical support center for PF-04447943. As Senior Application Scientists, we understand that the reliability of your experimental results depends on the stability and integrity of your research compounds. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to help you navigate the challenges of working with PF-04447943 in solution. Our goal is to empower you with the knowledge to design robust experiments and ensure the validity of your data.
Introduction to PF-04447943
PF-04447943 is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A).[1][2] By preventing the degradation of cyclic guanosine monophosphate (cGMP), PF-04447943 enhances cGMP signaling, a pathway crucial for various physiological processes, including synaptic plasticity and cognitive function.[1] Its poor aqueous solubility, however, presents challenges in experimental settings, making proper handling and formulation critical for achieving accurate and reproducible results.
This guide will address common issues related to the stability of PF-04447943 in solution, providing you with the expertise to overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the primary solvents for dissolving PF-04447943?
A1: PF-04447943 is sparingly soluble in aqueous solutions. For creating stock solutions, organic solvents are recommended. The following table summarizes the solubility of PF-04447943 in common laboratory solvents.
| Solvent | Solubility |
| DMSO (Dimethyl Sulfoxide) | ≥ 25 mg/mL |
| DMF (Dimethylformamide) | ≥ 25 mg/mL |
| Ethanol | ≥ 12.5 mg/mL |
| DMSO:PBS (pH 7.2) (1:1) | ~0.5 mg/mL |
Data compiled from supplier information.
For most in vitro applications, preparing a high-concentration stock solution in 100% DMSO is the standard practice. This stock can then be diluted into your aqueous experimental buffer to the final working concentration.
Q2: What is the recommended storage condition for solid PF-04447943?
A2: Solid PF-04447943 should be stored at -20°C, protected from light and moisture. When stored correctly, the solid compound is stable for extended periods. Before opening, allow the vial to equilibrate to room temperature to prevent condensation, which can introduce moisture and accelerate degradation.
Q3: How should I store PF-04447943 stock solutions?
A3: Stock solutions of PF-04447943 in anhydrous DMSO or DMF should be stored at -20°C in tightly sealed vials. To minimize the risk of degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.
Q4: What are the potential degradation pathways for PF-04447943 in solution?
A4: While specific degradation studies on PF-04447943 are not extensively published, compounds with a similar pyrazolopyrimidinone core structure can be susceptible to certain degradation pathways. The most likely routes of degradation are:
-
Hydrolysis: The pyrazolopyrimidinone ring system, particularly any amide-like functionalities, can be susceptible to hydrolysis under strongly acidic or basic conditions.[3]
-
Oxidation: The nitrogen-containing heterocyclic rings in PF-04447943 could be prone to oxidation, especially in the presence of reactive oxygen species.[3]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation in complex organic molecules. It is a general best practice to protect solutions of PF-04447943 from light.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments with PF-04447943.
Problem 1: Precipitation of PF-04447943 upon dilution into aqueous buffer.
Cause: This is the most common issue encountered with poorly soluble compounds. When a concentrated DMSO stock is diluted into an aqueous medium, the compound can crash out of solution if its solubility limit is exceeded.
Solution:
-
Decrease the final concentration: If your experimental design allows, lowering the final concentration of PF-04447943 may keep it in solution.
-
Increase the percentage of co-solvent: For in vitro assays, a small percentage of DMSO (typically <0.5%) is tolerated by most cell lines. If you observe precipitation, you might consider slightly increasing the final DMSO concentration, but be sure to include an equivalent vehicle control in your experiment to account for any solvent effects.
-
Use a suitable formulation for in vivo studies: For animal studies, a simple DMSO/saline mixture is often not sufficient. Formulations containing solubilizing agents like PEG400, Tween 80, or Cremophor EL are often necessary. A thorough literature search for in vivo studies with PF-04447943 or other PDE9A inhibitors can provide guidance on appropriate vehicle formulations.
-
Sonication: Gentle sonication in a water bath can sometimes help to redissolve small amounts of precipitate. However, this may only be a temporary solution.
Problem 2: Loss of compound activity over time in my experimental setup.
Cause: This could be due to the chemical degradation of PF-04447943 in your aqueous experimental buffer. As discussed, hydrolysis and oxidation are potential concerns.
Solution:
-
Prepare fresh dilutions: The most effective way to mitigate this is to prepare fresh dilutions of PF-04447943 from your frozen DMSO stock immediately before each experiment. Avoid storing the compound in aqueous buffers for extended periods.
-
Control the pH of your buffer: The stability of compounds can be pH-dependent.[4] While most cell culture media are buffered around pH 7.4, if you are using other buffer systems, ensure the pH is not strongly acidic or basic, which could accelerate hydrolysis.
-
Minimize exposure to light: Protect your experimental setup from direct light exposure by covering plates with foil or working in a darkened room.
-
Consider the use of antioxidants: If you suspect oxidative degradation is a major issue, the inclusion of a small amount of an antioxidant like ascorbic acid in your buffer could be tested, though this may interfere with some biological assays.
Problem 3: Inconsistent results between experiments.
Cause: Inconsistent results can stem from variability in the preparation of your PF-04447943 solutions or degradation of the compound.
Solution:
-
Standardize your solution preparation protocol: Ensure that you are using a consistent and validated protocol for preparing your stock and working solutions. The step-by-step protocol provided below is a good starting point.
-
Aliquot your stock solution: As mentioned previously, aliquoting your DMSO stock solution will prevent degradation that can occur with multiple freeze-thaw cycles.
-
Perform a stability test in your experimental buffer: If you are conducting long-term experiments (e.g., >24 hours), it is advisable to perform a simple stability test. Prepare your final working solution and analyze its concentration by HPLC at different time points (e.g., 0, 4, 8, 24 hours) under your experimental conditions (temperature, light exposure). This will give you an indication of the compound's stability in your specific setup.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Equilibrate: Allow the vial of solid PF-04447943 to come to room temperature before opening.
-
Weigh: Accurately weigh out the desired amount of PF-04447943 powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.955 mg (Molecular Weight = 395.46 g/mol ).
-
Dissolve: Add the appropriate volume of anhydrous, high-purity DMSO to the solid compound.
-
Ensure complete dissolution: Vortex the solution and, if necessary, gently warm it in a 37°C water bath to ensure all the solid has dissolved.
-
Aliquot: Dispense the stock solution into smaller, single-use aliquots in tightly sealed vials.
-
Store: Store the aliquots at -20°C, protected from light.
Protocol 2: Preparation of a Working Solution for in vitro Assays
-
Thaw: Thaw a single aliquot of your 10 mM PF-04447943 stock solution at room temperature.
-
Serial Dilution (if necessary): Perform any intermediate dilutions in DMSO to achieve the desired concentration for your final working solution.
-
Final Dilution: Add the required volume of the DMSO stock (or intermediate dilution) to your pre-warmed aqueous experimental buffer. It is crucial to add the DMSO stock to the buffer and mix immediately to prevent precipitation. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock, add 1 µL of the stock solution to 999 µL of your buffer. This will result in a final DMSO concentration of 0.1%.
-
Mix thoroughly: Gently vortex or pipette up and down to ensure the working solution is homogeneous.
-
Use immediately: Use the freshly prepared working solution for your experiment without delay.
Visualizing Key Concepts
To further clarify the concepts discussed, the following diagrams illustrate important workflows and pathways.
Caption: Workflow for preparing a stable stock solution of PF-04447943.
Caption: Potential degradation pathways for PF-04447943 in solution.
By following the guidelines and protocols outlined in this technical support center, you can enhance the stability of your PF-04447943 solutions, leading to more reliable and reproducible experimental outcomes. Should you have any further questions, please do not hesitate to contact our scientific support team.
References
-
Charnigo, R. J., et al. (2019). PF-04447943, a Phosphodiesterase 9A Inhibitor, in Stable Sickle Cell Disease Patients: A Phase Ib Randomized, Placebo-Controlled Study. Clinical and Translational Science, 12(2), 180–188. [Link]
-
Hutson, P. H., et al. (2011). The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943 (6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) enhances synaptic plasticity and cognitive function in rodents. Neuropharmacology, 61(4), 665–676. [Link]
-
Schwam, E. M., et al. (2014). A multicenter, double-blind, placebo-controlled trial of the PDE9A inhibitor, PF-04447943, in Alzheimer's disease. Current Alzheimer Research, 11(5), 413–421. [Link]
- BenchChem. (2025). Pyrazinone Compounds Degradation Pathways: A Technical Support Center. BenchChem.
-
Guan, X., et al. (2019). PDE9 Inhibitor PF-04447943 Attenuates DSS-Induced Colitis by Suppressing Oxidative Stress, Inflammation, and Regulating T-Cell Polarization. Frontiers in Pharmacology, 10, 1579. [Link]
-
ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products. [Link]
- Wen, J., et al. (2023). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry, 3(2), 21-30.
-
Almubayedh, H., et al. (2020). Influence of pH on hydrolytic decomposition of diethylpropion hydrochloride: stability studies on drug substance and tablets using high-performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 188, 113426. [Link]
Sources
- 1. The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943 (6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) enhances synaptic plasticity and cognitive function in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PDE9 Inhibitor PF-04447943 Attenuates DSS-Induced Colitis by Suppressing Oxidative Stress, Inflammation, and Regulating T-Cell Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Influence of pH on hydrolytic decomposition of diethylpropion hydrochloride: stability studies on drug substance and tablets using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results with PF-04447943
A Guide for Researchers by a Senior Application Scientist
Welcome to the technical support center for PF-04447943. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the consistency and reliability of your experimental results. As a selective inhibitor of phosphodiesterase 9A (PDE9A), PF-04447943 is a powerful tool for investigating the role of the cyclic guanosine monophosphate (cGMP) signaling pathway in various biological processes, from synaptic plasticity to vasodilation.[1][2] However, like any targeted inhibitor, its effective use requires careful attention to detail in experimental design and execution.
This document provides in-depth, question-and-answer-based troubleshooting guides, detailed protocols, and the scientific rationale behind our recommendations to help you navigate the complexities of your research with PF-04447943.
Section 1: Compound Handling and Preparation
The first critical step in any experiment is the correct preparation of the inhibitor. Errors at this stage are a frequent source of inconsistent results.
Q1: I'm having trouble dissolving PF-04447943. What is the best solvent, and what are the recommended concentrations?
Answer: Solubility issues are a primary cause of reduced compound potency. PF-04447943 is a solid, off-white powder with specific solubility characteristics.
-
Primary Solvent: For creating high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent. You can achieve concentrations of up to 50 mg/mL in DMSO.
-
Aqueous Buffers: Direct dissolution in aqueous buffers is not recommended due to low solubility. For cell culture experiments, a common practice is to dilute the DMSO stock solution into your culture medium. It is crucial to ensure the final DMSO concentration in your assay is low (typically <0.1%) to avoid solvent-induced artifacts.
Causality: The chemical structure of PF-04447943 makes it highly soluble in polar aprotic solvents like DMSO. However, its hydrophobic nature limits its solubility in aqueous solutions. If the compound precipitates in your aqueous working solution, the effective concentration will be much lower and more variable than intended.
Solubility Data Summary
| Solvent | Maximum Solubility | Reference |
|---|---|---|
| DMSO | ~25-50 mg/mL | [3] |
| DMF | ~25 mg/mL | [3] |
| Ethanol | ~12.5 mg/mL | [3] |
| DMSO:PBS (pH 7.2) (1:1) | ~0.5 mg/mL |[3] |
Step-by-Step Protocol: Preparing a 10 mM PF-04447943 Stock Solution in DMSO
-
Calculate Required Mass: The molecular weight of PF-04447943 is 395.46 g/mol . To make 1 mL of a 10 mM stock solution, you will need:
-
395.46 g/mol * 0.010 mol/L * 0.001 L = 0.00395 g = 3.95 mg
-
-
Weigh the Compound: Carefully weigh out 3.95 mg of PF-04447943 powder.
-
Dissolution: Add 1 mL of high-purity DMSO to the powder.
-
Ensure Complete Solubilization: Vortex the solution thoroughly. If needed, you can warm the tube to 37°C and use an ultrasonic bath for a short period to aid dissolution.[4] Visually inspect the solution to ensure no solid particulates remain.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C. This prevents repeated freeze-thaw cycles.[4]
Q2: How should I store PF-04447943, and how stable are the solutions?
Answer: Proper storage is essential to maintain the integrity of the compound.
-
Powder: The solid form of PF-04447943 should be stored at -20°C, desiccated.[3][4] When stored correctly, it is stable for at least four years.[3]
-
Stock Solutions: DMSO stock solutions should be aliquoted and stored at -20°C. They are generally stable for up to 3 months under these conditions. Avoid repeated freeze-thaw cycles, as this can lead to degradation and precipitation.
Trustworthiness: A self-validating system involves periodically checking your compound's activity. If you are using a stock solution that is several months old and observe a decrease in efficacy, consider preparing a fresh stock.
Section 2: Experimental Design and Inconsistent Biological Responses
Inconsistent biological effects often stem from suboptimal experimental design, particularly concerning dose and timing.
Q3: My results are inconsistent across different concentrations. Sometimes higher doses have less effect than lower doses. Why is this happening?
Answer: This phenomenon is likely due to a U-shaped or biphasic dose-response curve, which has been observed for PF-04447943 in neuronal plasticity studies.[1]
-
Low to Optimal Concentrations (e.g., 30-100 nM): In this range, the inhibitor effectively modulates cGMP levels, leading to the desired biological effect, such as enhanced neurite outgrowth or synaptic plasticity.[1][3]
-
High Concentrations (e.g., >300 nM): At higher concentrations, the effect can diminish or disappear.[1]
Causality: The precise mechanism for this U-shaped curve is not fully elucidated but may involve:
-
Feedback Mechanisms: Over-inhibition of PDE9A might lead to excessive cGMP accumulation, triggering negative feedback loops that dampen the downstream signaling pathway.
-
Off-Target Effects: While PF-04447943 is highly selective for PDE9A over other PDEs, at high concentrations, the risk of engaging other targets increases.[3] For instance, it has a known affinity for the melatonin MT3/ML2 receptor (Ki = 3,800 nM), which is significantly higher than its affinity for PDE9A but could become relevant at micromolar concentrations.[3]
Recommendation: Always perform a full dose-response curve for your specific model system, spanning a wide range of concentrations (e.g., 1 nM to 10 µM), to identify the optimal effective concentration window.
Experimental Workflow for Dose-Response Analysis
Caption: Workflow for determining the optimal dose of PF-04447943.
Section 3: Troubleshooting Downstream Readouts
This section addresses specific issues related to the primary downstream effect of PDE9A inhibition: the modulation of cGMP levels.
Q4: I am not observing the expected increase in cGMP levels after treating my cells with PF-04447943. What could be wrong?
Answer: This is a critical validation step. If cGMP levels are not increasing, the inhibitor is not engaging its target effectively in your system. Several factors could be at play.
Causality and Troubleshooting Steps:
-
Basal cGMP Production: PDE9A hydrolyzes cGMP. If there is very low basal activity of guanylate cyclase (the enzyme that produces cGMP), there will be little cGMP for PDE9A to act upon. In this scenario, inhibiting PDE9A will have a negligible effect on total cGMP levels.
-
Solution: Consider stimulating cGMP production with a nitric oxide (NO) donor (to activate soluble guanylate cyclase) or a natriuretic peptide (to activate particulate guanylate cyclase) before or during treatment with PF-04447943.
-
-
Expression Level of PDE9A: The cell or tissue type you are using may not express sufficient levels of PDE9A. PF-04447943 is a PDE9A inhibitor; if the target is absent, no effect will be seen.
-
Solution: Validate PDE9A expression in your model system using Western Blot or qPCR.
-
-
Activity of Other PDEs: Cells express multiple PDE isoforms that can hydrolyze cGMP (e.g., PDE2, PDE3, PDE5). If another PDE is the dominant regulator of cGMP in your specific cell type, inhibiting only PDE9A may not be sufficient to cause a measurable increase in total cellular cGMP.
-
Solution: This is a biological limitation. However, confirming PDE9A expression and target engagement through other means can still validate your experiment.
-
-
Assay Sensitivity: Your cGMP detection assay may not be sensitive enough to detect subtle changes.
-
Solution: Ensure you are using a high-sensitivity cGMP assay (e.g., a competitive ELISA or a time-resolved fluorescence-based assay). Follow the manufacturer's protocol carefully, especially regarding sample lysis and acidification to prevent cGMP degradation.
-
The cGMP Signaling Pathway
Caption: The nitric oxide/cGMP signaling pathway showing inhibition by PF-04447943.
Protocol: General Cell-Based cGMP Quantification
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.
-
Pre-treatment: Replace the medium with serum-free medium for 1-2 hours to reduce basal signaling.
-
Stimulation (Optional): Add a guanylate cyclase activator (e.g., SNP, a NO donor) at a pre-determined optimal concentration.
-
Inhibition: Add PF-04447943 at the desired concentrations. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate for the desired time (e.g., 15-30 minutes). This should be optimized.
-
Lysis: Aspirate the medium and lyse the cells using the lysis buffer provided with your cGMP assay kit (typically containing a phosphodiesterase inhibitor like IBMX to prevent post-lysis degradation of cGMP).
-
Quantification: Proceed with the cGMP measurement according to the assay kit manufacturer's instructions (e.g., ELISA).
-
Normalization: Normalize the cGMP concentration to the total protein concentration in each sample.
Section 4: General Troubleshooting Workflow
When faced with inconsistent data, a systematic approach is key. The following flowchart provides a logical sequence for diagnosing the issue.
General Troubleshooting Logic
Caption: A systematic workflow for troubleshooting inconsistent experimental results.
References
-
A phase Ib randomized, placebo-controlled study of PF-04447943, a phosphodiesterase 9A inhibitor, in stable sickle cell disease patients. Clinical and Translational Science. [Link]
-
Virtual Screening-Accelerated Discovery of a Phosphodiesterase 9 Inhibitor with Neuroprotective Effects in the Kainate Toxicity In Vitro Model. ACS Chemical Neuroscience. [Link]
-
The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943 enhances synaptic plasticity and cognitive function in rodents. Neuropharmacology. [Link]
-
A multicenter, double-blind, placebo-controlled trial of the PDE9A inhibitor, PF-04447943, in Alzheimer's disease. Alzheimer's & Dementia: Translational Research & Clinical Interventions. [Link]
-
Cyclic guanosine monophosphate. Wikipedia. [Link]
-
Discovery of a Phosphodiesterase 9A Inhibitor as a Potential Hypoglycemic Agent. Molecules. [Link]
-
PF-04447943 | CAS:1082744-20-4. BioCrick. [Link]
-
cGMP as a second messenger | the NO cGMP pathway. YouTube. [Link]
Sources
- 1. The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943 (6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) enhances synaptic plasticity and cognitive function in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A multicenter, double-blind, placebo-controlled trial of the PDE9A inhibitor, PF-04447943, in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. PF-04447943 | CAS:1082744-20-4 | PDE9 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
Off-target effects of PF-04447943 at high concentrations
A Guide to Investigating Off-Target Effects at High Concentrations for Researchers, Scientists, and Drug Development Professionals.
Introduction
PF-04447943 is a potent and highly selective inhibitor of phosphodiesterase 9A (PDE9A), an enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP).[1] By inhibiting PDE9A, PF-04447943 elevates intracellular cGMP levels, which plays a crucial role in neuronal signaling, synaptic plasticity, and memory formation.[1][2] While its selectivity for PDE9A over other phosphodiesterase (PDE) families is well-documented at therapeutic concentrations, researchers have reported a loss of the desired biological effect at higher concentrations (e.g., 300-1000 nM) in neuronal cultures, unlike the enhanced synaptic plasticity observed at lower concentrations (30-100 nM).[1] This suggests the emergence of off-target effects or complex, non-linear dose-response relationships at elevated concentrations.
This technical support guide provides a comprehensive resource for researchers encountering unexpected or paradoxical results when using PF-04447943 at high concentrations. It is structured in a question-and-answer format to directly address common issues and provides detailed troubleshooting workflows to identify and characterize potential off-target interactions.
Frequently Asked Questions (FAQs)
Q1: We are using PF-04447943 at a high concentration and are not observing the expected increase in synaptic plasticity markers. In fact, we are seeing a decrease. What could be the reason for this?
This is a critical observation that may point towards off-target effects. While PF-04447943 is highly selective for PDE9A, at high concentrations, it may begin to interact with other proteins, including other PDE isoforms. Inhibition of other PDEs can lead to complex and sometimes opposing effects on cyclic nucleotide signaling. For instance, while PDE9A inhibition elevates cGMP, off-target inhibition of a cAMP-degrading PDE (like PDE4) could elevate cAMP, leading to a complex interplay between the two cyclic nucleotide pathways, which can have varied effects on neuronal function.[3][4]
Q2: Could the observed negative effects at high concentrations be due to cytotoxicity?
Yes, this is a possibility that should be investigated early on. High concentrations of any small molecule can sometimes lead to cellular stress and toxicity, independent of its intended target. It is crucial to perform a dose-response analysis of cell viability in your specific experimental system.
Q3: What are the most likely off-targets for a PDE9A inhibitor like PF-04447943?
Given its mechanism of action, the most probable off-targets are other members of the phosphodiesterase superfamily. Although PF-04447943 has high selectivity, at sufficiently high concentrations, even weak inhibition of other PDEs could become biologically significant. For example, inhibition of cGMP-specific PDE5 or dual-specificity PDEs (PDE1, PDE2, PDE3, PDE10, PDE11) could further alter cyclic nucleotide levels in ways that are not intended.[5]
Q4: How can we begin to investigate these potential off-target effects in an unbiased manner?
An unbiased, proteome-wide approach is the most comprehensive way to identify off-target interactions. Techniques such as Chemical Proteomics (specifically affinity-based protein profiling) and Cellular Thermal Shift Assay coupled with Mass Spectrometry (CETSA-MS) are powerful methods for identifying the direct binding partners of a small molecule in a complex biological sample.[6][7][8]
Troubleshooting Guides
Guide 1: Investigating Unexpected Phenotypic Changes
This guide is for researchers observing a loss of efficacy or a paradoxical negative effect of PF-04447943 at high concentrations.
Step 1: Confirm Compound Integrity and Concentration
-
Rationale: Ensure the observed effects are not due to compound degradation or errors in concentration calculation.
-
Action:
-
Verify the purity and identity of your PF-04447943 stock using techniques like HPLC and mass spectrometry.
-
Prepare fresh dilutions from a trusted stock solution for each experiment.
-
Step 2: Assess Cytotoxicity
-
Rationale: Rule out general toxicity as the cause of the observed negative effects.
-
Action:
-
Perform a dose-response cell viability assay (e.g., MTS, MTT, or CellTiter-Glo) using a broad range of PF-04447943 concentrations, including those where you observe the unexpected phenotype.
-
Step 3: Analyze Cyclic Nucleotide Levels
-
Rationale: Since PF-04447943's primary and likely off-targets are PDEs, measuring both cGMP and cAMP levels can provide initial clues about off-target engagement.
-
Action:
-
Treat your cells with a range of PF-04447943 concentrations (low, optimal, and high).
-
Measure intracellular cGMP and cAMP levels using commercially available ELISA or FRET-based biosensors.
-
Interpretation:
-
A dose-dependent increase in cGMP is expected.
-
A significant, unexpected increase in cAMP at high concentrations could suggest off-target inhibition of a cAMP-degrading PDE (e.g., PDE4, PDE7, PDE8).
-
Alterations in the cGMP/cAMP ratio can indicate crosstalk between the two signaling pathways.[9]
-
-
Step 4: Unbiased Target Identification using Chemoproteomics
-
Rationale: To definitively identify the proteins that PF-04447943 interacts with at high concentrations in an unbiased manner. This involves using a modified version of PF-04447943 as a "bait" to "fish" for its binding partners.
-
Protocol: Affinity-Based Protein Profiling
-
Probe Synthesis: Synthesize a derivative of PF-04447943 that incorporates a linker and a reactive group (e.g., a photo-affinity label) and a reporter tag (e.g., biotin or an alkyne for click chemistry).
-
Cell Treatment: Treat your cells with the PF-04447943 probe at the high concentration of interest. Include a control where cells are pre-incubated with an excess of unmodified PF-04447943 to competitively block specific binding sites.
-
Crosslinking (if using a photo-affinity probe): Expose the cells to UV light to covalently link the probe to its binding partners.
-
Cell Lysis: Lyse the cells to release the proteins.
-
Affinity Purification: Use streptavidin beads (for a biotin tag) or perform a click reaction with an azide-biotin tag followed by streptavidin bead purification to capture the probe-protein complexes.
-
Elution and Digestion: Elute the captured proteins from the beads and digest them into peptides using trypsin.
-
Mass Spectrometry: Analyze the peptide mixture by LC-MS/MS to identify the proteins.
-
Data Analysis: Compare the identified proteins from the probe-treated sample with the competitor-treated control. Proteins that are significantly enriched in the probe-only sample are potential off-targets.
-
Step 5: Target Validation with Cellular Thermal Shift Assay (CETSA)
-
Rationale: To confirm the engagement of PF-04447943 with the potential off-targets identified in the chemoproteomics experiment in intact cells. CETSA is based on the principle that a protein's thermal stability changes upon ligand binding.[10][11][12][13]
-
Protocol: CETSA
-
Cell Treatment: Treat intact cells with a high concentration of PF-04447943 or a vehicle control.
-
Heating: Aliquot the cell suspensions and heat them to a range of different temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification: Quantify the amount of the potential off-target protein remaining in the soluble fraction at each temperature using Western blotting or other antibody-based methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of PF-04447943 confirms target engagement.
-
Guide 2: Proteome-Wide Off-Target Screening
This guide is for researchers who want to perform a comprehensive, unbiased screen for all potential off-targets of PF-04447943 at a high concentration.
Method: Cellular Thermal Shift Assay with Mass Spectrometry (CETSA-MS)
-
Rationale: CETSA-MS allows for the simultaneous assessment of thermal stability changes across thousands of proteins, providing a global view of PF-04447943's target and off-target landscape.[14]
-
Protocol: CETSA-MS
-
Cell Treatment: Treat replicate cell cultures with a high concentration of PF-04447943 or a vehicle control.
-
Heating: Heat the treated cells to a specific temperature that induces partial denaturation of a broad range of proteins (this temperature needs to be optimized for your cell type).
-
Lysis and Soluble Fraction Isolation: Lyse the cells and collect the soluble protein fraction.
-
Protein Digestion and Labeling: Digest the proteomes from both the PF-04447943-treated and vehicle-treated samples into peptides. Label the peptides with isobaric tags (e.g., TMT or iTRAQ) for quantitative comparison.
-
Mass Spectrometry: Combine the labeled peptide samples and analyze them by LC-MS/MS.
-
Data Analysis: Identify and quantify the relative abundance of each protein in the soluble fractions of the treated and control samples. Proteins that show a significant increase in thermal stability (i.e., are more abundant in the soluble fraction) in the presence of PF-04447943 are potential targets or off-targets.
-
Visualizations
Signaling Pathway
Caption: cGMP signaling pathway and the action of PF-04447943.
Experimental Workflow
Caption: Workflow for identifying off-target effects.
Quantitative Data Summary
| Technique | Purpose | Information Gained | Throughput |
| Cell Viability Assays | Assess cytotoxicity | Dose-response curve of cell death | High |
| Cyclic Nucleotide ELISAs | Measure cAMP/cGMP levels | Indication of on- and off-target PDE inhibition | Medium |
| Chemoproteomics | Unbiased identification of binding partners | List of potential off-targets | Low |
| CETSA with Western Blot | Validation of target engagement | Confirmation of specific protein-drug interaction | Low |
| CETSA-MS | Proteome-wide target and off-target identification | Global view of protein thermal stability changes | Low |
References
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Piazza I, et al. (2018) A map of protein-metabolite interactions reveals principles of chemical communication. Cell, 172(1-2), 358-372.e23. [Link]
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Savitski MM, et al. (2014) Tracking cancer drugs in living cells by thermal profiling of the proteome. Science, 346(6205), 1255784. [Link]
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Abet, V., et al. (2014). Biased and unbiased strategies to identify biologically active small molecules. Bioorganic & Medicinal Chemistry, 22(17), 4474-4489. [Link]
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Schenone M, et al. (2013) Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 9(4), 232-240. [Link]
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Bantscheff M, et al. (2011) Chemoproteomics profiling of kinases and other ATP binding proteins in cancer cells. Current Drug Discovery Technologies, 8(1), 24-34. [Link]
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Moellering RE, et al. (2011) A chemoproteomic platform to quantitatively map targets of lipid-derived electrophiles. Nature Methods, 8(3), 267-273. [Link]
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Ong SE, et al. (2009) A robust chemical proteomics approach to select and identify target proteins of small molecules in human cell lines. Molecular & Cellular Proteomics, 8(8), 1851-1864. [Link]
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Shelly, M., et al. (2010). Local and global cytosolic cAMP gradients during neuronal polarization. The Journal of Neuroscience, 30(25), 8447-8457. [Link]
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Laksitorini, M. D., et al. (2021). Stability-based approaches in chemoproteomics. Essays in Biochemistry, 65(5), 717-729. [Link]
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Lomenick B, et al. (2009) Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989. [Link]
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Bony, G., et al. (2013). The antagonistic interplay between cAMP and cGMP in maturing rat hippocampal neurons. Frontiers in Cellular Neuroscience, 7, 13. [Link]
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van der Wouden, E. J., et al. (2020). PDE inhibition in distinct cell types to reclaim the balance of synaptic plasticity. Theranostics, 10(26), 12146-12164. [Link]
-
Charles River. (n.d.). Capture Compound Mass Spectrometry: Target Deconvolution and Other Drug Protein Interactions. [Link]
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Zhang, H., et al. (2022). Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant Inhibitor. ACS Medicinal Chemistry Letters, 13(2), 246-252. [Link]
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Polito, L., et al. (2013). The NO/cGMP pathway inhibits transient cAMP signals through the activation of PDE2 in striatal neurons. Frontiers in Cellular Neuroscience, 7, 211. [Link]
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World Preclinical Congress. (n.d.). Chemical Proteomics for Target Validation. [Link]
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Purves, D., et al. (Eds.). (2001). Neuroscience (2nd ed.). Sinauer Associates. [Link]
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Zhang, Y., et al. (2024). Chemoproteomics, A Broad Avenue to Target Deconvolution. Advanced Science, 11(8), e2305608. [Link]
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Averaimo, S., et al. (2016). Intermingled cAMP, cGMP and calcium spatiotemporal dynamics in developing neuronal circuits. Frontiers in Cellular Neuroscience, 10, 85. [Link]
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Wang, Y., et al. (2017). Proteome-Wide Identification of On- and Off-Targets of Bcl-2 Inhibitors in Native Biological Systems by Using Affinity-Based Probes (AfBPs). Chemistry – An Asian Journal, 12(1), 74-80. [Link]
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van der Wouden, E. J., et al. (2020). PDE inhibition in distinct cell types to reclaim the balance of synaptic plasticity. Theranostics, 10(26), 12146-12164. [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay – CETSA. In Methods in Molecular Biology (Vol. 1473, pp. 21-40). Humana Press. [Link]
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Jafari, R., et al. (2014). The cellular thermal shift assay for in situ target engagement determination and mechanistic studies of drug action. Nature Protocols, 9(9), 2100-2122. [Link]
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Discovery On Target. (2024). Proteomics-Driven Target Deconvolution. [Link]
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Reddit. (2022). Tips for Pathway Schematic design? [r/bioinformatics]. [Link]
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Gaetani, M., et al. (2024). Streamlined proteome-wide identification of drug targets indicates organ-specific engagement. bioRxiv. [Link]
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Barone, I., et al. (2023). The Emerging Role of Phosphodiesterase 5 Inhibition in Neurological Disorders: The State of the Art. International Journal of Molecular Sciences, 24(7), 6393. [Link]
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CETSA. (n.d.). CETSA. [Link]
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Mind the Graph. (2018, October 24). Cell signaling pathways step-by-step and templates. [Link]
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Singh, M., & Thakur, M. K. (2022). Modulation of Second Messenger Signaling in the Brain Through PDE4 and PDE5 Inhibition: Therapeutic Implications for Neurological Disorders. Biomedicines, 10(11), 2736. [Link]
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Puzzo, D., et al. (2016). Phosphodiesterase-5 Inhibitors: Action on the Signaling Pathways of Neuroinflammation, Neurodegeneration, and Cognition. Neural Plasticity, 2016, 8401652. [Link]
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Reddit. (2023). Molecular Pathway Figure Generator. [r/bioinformatics]. [Link]
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Graphviz. (n.d.). Graphviz. [Link]
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Graphviz. (2025, March 1). External Resources. [Link]
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Hutson, P. H., et al. (2011). The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943 (6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) enhances synaptic plasticity and cognitive function in rodents. Neuropharmacology, 61(4), 665-676. [Link]
-
Amantea, D., et al. (2023). Virtual Screening-Accelerated Discovery of a Phosphodiesterase 9 Inhibitor with Neuroprotective Effects in the Kainate Toxicity In Vitro Model. ACS Chemical Neuroscience, 14(19), 3516-3529. [Link]
-
Amantea, D., et al. (2023). Virtual Screening-Accelerated Discovery of a Phosphodiesterase 9 Inhibitor with Neuroprotective Effects in the Kainate Toxicity In Vitro Model. ACS Chemical Neuroscience, 14(19), 3516-3529. [Link]
-
Heeney, M. M., et al. (2018). PF-04447943, a Phosphodiesterase 9A Inhibitor, in Stable Sickle Cell Disease Patients: A Phase Ib Randomized, Placebo-Controlled Study. Clinical Pharmacology & Therapeutics, 103(4), 630-638. [Link]
-
ResearchGate. (n.d.). Kinome profiling using the KINOMEscan assay for the first- and second-generation BTK inhibitors. [Link]
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- 1. The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943 (6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) enhances synaptic plasticity and cognitive function in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. bio-protocol.org [bio-protocol.org]
Technical Support Center: PF-0444794A3 Stability and Storage Guide
Welcome to the dedicated support center for the potent and selective PDE9A inhibitor, PF-04447943. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical research tool. Here, we will delve into the best practices for storage and handling, troubleshoot common stability issues, and provide you with the knowledge to safeguard your experiments from the confounding variable of compound degradation.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding the stability of PF-04447943.
Q1: What are the ideal long-term storage conditions for solid PF-04447943?
A1: For maximal stability, solid PF-04447943 should be stored at -20°C in a tightly sealed container.[1][2][3] Many suppliers also recommend storing it under desiccating conditions to minimize moisture exposure.[2] When stored correctly as a solid, the compound is stable for at least four years.[1]
Q2: I've received a shipment of PF-04447943 at room temperature. Is it still viable?
A2: Yes. It is standard practice to ship solid PF-04447943 at ambient temperatures for short durations.[1] The compound is sufficiently stable in its solid form to withstand typical shipping times. Upon receipt, it is crucial to transfer it to the recommended -20°C storage for long-term preservation.
Q3: How should I prepare and store PF-04447943 solutions?
A3: PF-04447943 is most commonly dissolved in dimethyl sulfoxide (DMSO).[2][4] To prepare a stock solution, you may gently warm the vial to 37°C and use an ultrasonic bath for a short period to aid dissolution.[2] For storage, it is highly recommended to aliquot the stock solution into single-use volumes and freeze them at -20°C. This practice minimizes the detrimental effects of repeated freeze-thaw cycles. Stock solutions in DMSO are generally stable for up to 3 months when stored this way.[4][5]
Q4: Is PF-04447943 sensitive to light?
A4: Yes, there are indications that PF-04447943 should be protected from light.[4][6] As a general best practice for all photosensitive compounds, we recommend storing both solid and solution forms in amber vials or by wrapping the container in aluminum foil, especially during handling on the lab bench.
Troubleshooting Guide: Preventing Degradation
Encountering unexpected results in your experiments? Compound degradation may be a contributing factor. This section provides a deeper dive into potential issues and how to mitigate them.
Issue 1: Loss of Potency in Aqueous Experimental Media
Symptoms:
-
Inconsistent results in cell-based assays over time.
-
Reduced efficacy in later experiments compared to initial ones using the same stock solution.
Root Cause Analysis: While PF-04447943 is stable for months in frozen DMSO, its stability in aqueous buffers at physiological temperatures (e.g., 37°C) is considerably shorter. The pyrazolopyrimidinone core, common to many kinase inhibitors, can be susceptible to hydrolysis, especially at non-neutral pH. Hydrolysis can cleave amide-like bonds within the heterocyclic ring system, rendering the molecule inactive.
Preventative Measures:
-
Prepare Fresh Dilutions: Whenever possible, prepare fresh dilutions of PF-04447943 in your aqueous experimental buffer from a frozen DMSO stock immediately before each experiment.[2]
-
pH Control: Ensure your experimental media is buffered to a stable pH, ideally close to physiological pH (7.2-7.4), unless the experimental design dictates otherwise. Extreme pH values can accelerate hydrolytic degradation.
-
Minimize Incubation Time: Do not store PF-04447943 in aqueous solutions for extended periods, even at 4°C.
Issue 2: Precipitate Formation in Stock Solutions
Symptoms:
-
Visible crystals or cloudiness in your DMSO stock solution after thawing.
-
Difficulty in reproducing concentrations in subsequent experiments.
Root Cause Analysis: PF-04447943 has a defined solubility limit in DMSO.[4] If a highly concentrated stock solution is prepared, the compound may precipitate out of solution upon freezing and may not fully redissolve upon thawing. This is especially true if the solution is not gently warmed and mixed.
Preventative Measures:
-
Adhere to Solubility Limits: Do not exceed the recommended solubility of PF-04447943 in DMSO (typically around 25-50 mg/mL, but always check your supplier's datasheet).[1][4]
-
Ensure Complete Dissolution: Before the initial freezing, confirm that the compound is fully dissolved. Gentle warming and sonication can be beneficial.[2]
-
Proper Thawing Technique: When thawing an aliquot for use, allow it to come to room temperature and then gently vortex to ensure any potential micro-precipitates are redissolved.
Issue 3: Potential for Oxidative Degradation
Symptoms:
-
A gradual, unexplained loss of activity over long-term storage, even when stored at -20°C.
-
Discoloration of the solid compound or frozen stock solution.
Root Cause Analysis: Oxidation is a common degradation pathway for complex organic molecules, often initiated by atmospheric oxygen, trace metal ions, or peroxide impurities in solvents.[7] While specific oxidative degradation pathways for PF-04447943 are not extensively published, the electron-rich nitrogen atoms in the heterocyclic rings could be susceptible to oxidation.
Preventative Measures:
-
Use High-Purity Solvents: Always use anhydrous, high-purity DMSO to prepare your stock solutions. Older or lower-grade DMSO can accumulate peroxide impurities that promote oxidation.
-
Inert Gas Overlay: For very long-term storage of solid PF-04447943, consider overlaying the compound with an inert gas like argon or nitrogen before sealing the vial. This displaces oxygen and minimizes oxidative risk.
-
Chelating Agents (Advanced): In aqueous buffers for sensitive, long-term experiments, the inclusion of a trace amount of a chelating agent like EDTA can sequester metal ions that catalyze oxidative reactions.[7]
Data & Protocols for the Bench Scientist
Summary of Storage Conditions
| Form | Solvent | Temperature | Duration | Key Considerations |
| Solid | N/A | -20°C | ≥ 4 years[1] | Store in a tightly sealed, light-protected vial, preferably under desiccation.[2][4] |
| Stock Solution | DMSO | -20°C | Up to 3 months[4][5] | Aliquot into single-use volumes to avoid freeze-thaw cycles. Protect from light.[4] |
| Working Dilution | Aqueous Buffer | Room Temp / 37°C | Use immediately | Prepare fresh for each experiment due to lower stability in aqueous media. |
Workflow for Handling and Storage of PF-04447943
This diagram outlines the decision-making process from receiving the compound to its use in an experiment.
Caption: Decision workflow for PF-04447943 handling.
Protocol: Basic Stability Assessment by HPLC
If you suspect degradation, a simple stability-indicating High-Performance Liquid Chromatography (HPLC) method can provide evidence. This protocol outlines a general approach. A validated method would require more extensive forced degradation studies and validation.[1][4]
Objective: To compare a potentially degraded sample of PF-04447943 against a fresh, high-purity reference standard to detect the presence of degradation products.
Materials:
-
PF-04447943 sample .
-
A new, unopened vial of PF-04447943 (reference standard).
-
HPLC-grade acetonitrile and water.
-
Formic acid or trifluoroacetic acid.
-
A C18 reverse-phase HPLC column.
Methodology:
-
Standard Preparation: Prepare a 1 mg/mL solution of the reference standard PF-04447943 in DMSO.
-
Sample Preparation: Prepare a 1 mg/mL solution of the suspect PF-04447943 in DMSO.
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength (e.g., 254 nm or a wavelength maximum determined by a UV scan).
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the reference standard solution. Note the retention time and peak area of the main PF-04447943 peak.
-
Inject the suspect sample solution.
-
Compare the chromatograms. Look for:
-
A decrease in the peak area of the main compound compared to the standard.
-
The appearance of new peaks (degradation products), which typically elute earlier than the parent compound in reverse-phase chromatography.
-
-
Interpreting the Results: A significant decrease in the main peak's area and/or the presence of additional peaks in the suspect sample's chromatogram suggest that degradation has occurred.
Potential Degradation Pathways
This diagram illustrates hypothetical degradation pathways based on the chemical structure of PF-04447943 and common degradation mechanisms of similar heterocyclic compounds.
Caption: Potential degradation pathways for PF-04447943.
References
-
PF-04447943 | CAS:1082744-20-4 | PDE9 inhibitor | High Purity | Manufacturer BioCrick. [Link]
- Verhoest, P. R., et al. (2012). Design and discovery of 6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (PF-04447943), a selective brain penetrant PDE9A inhibitor for the treatment of cognitive disorders. Journal of Medicinal Chemistry, 55(21), 9045-54.
- Hutson, P. H., et al. (2011). The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943... enhances synaptic plasticity and cognitive function in rodents. Neuropharmacology, 61(4), 665-676.
- Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
- Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
- Alsante, K. M., et al. (2011).
- Baertschi, S. W., et al. (2018).
- Qiu, F., & Scrivens, G. (Eds.). (2018). Accelerated Predictive Stability (APS)
- Reynolds, D. W., et al. (2002). Forced degradation of a pharmaceutical agent. TrAC Trends in Analytical Chemistry, 21(12), 813-823.
- Forced Degradation – A Review. (2022).Biomedical Journal of Scientific & Technical Research.
- Forced degrad
-
Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. [Link]
- Stability Indicating HPLC Method Development –A Review. (2018).International Journal of Trend in Scientific Research and Development.
- Pask, G., et al. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutics, 14(2), 314.
- Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: Prediction of chemical stability of pharmaceuticals. International journal of pharmaceutics, 293(1-2), 101-125.
- EFFECTS OF OXIDATION AND HYDROLYSIS ON THE CHEMICAL STABILITY OF DRUGS. (2024).Futuristic Trends in Pharmacy & Nursing.
- CHEMICAL STABILITY OF DRUGS. (2022).RSquareL.
- Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxid
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. ijtsrd.com [ijtsrd.com]
- 3. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. mdpi.com [mdpi.com]
Optimizing brain penetration of PF-04447943
Technical Support Center: PF-04447943
Introduction: Understanding PF-04447943 and its CNS Target
Welcome to the technical support guide for PF-04447943. This document is designed for researchers, scientists, and drug development professionals actively working with this compound. Our goal is to provide not just protocols, but the scientific reasoning behind them, enabling you to troubleshoot experiments effectively and optimize for the critical endpoint: sufficient brain penetration for CNS target engagement.
PF-04447943 is a potent and highly selective inhibitor of phosphodiesterase 9A (PDE9A).[1][2] In the central nervous system (CNS), PDE9A is a key enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[3] By inhibiting PDE9A, PF-04447943 elevates intracellular cGMP levels, a mechanism shown in preclinical models to enhance synaptic plasticity and improve cognitive function.[1][4] Evidence from both rodent and human studies confirms that the compound can cross the blood-brain barrier (BBB) and increase cGMP in the cerebrospinal fluid (CSF), indicating CNS target engagement.[1][2][4]
However, achieving consistent and optimal brain exposure can be a significant experimental hurdle. This guide addresses the most common challenges and provides a logical framework for diagnosing and solving them.
Caption: Mechanism of PF-04447943 action in the CNS.
Part 1: Foundational Troubleshooting - Formulation and Physicochemical Properties
A common source of error in assessing brain penetration is suboptimal formulation, leading to poor bioavailability. Understanding the compound's basic properties is the first step in troubleshooting.
FAQ 1.1: What are the critical physicochemical properties and solubility characteristics of PF-04447943?
PF-04447943 is a lipophilic molecule with poor aqueous solubility. This profile is a double-edged sword: lipophilicity is generally required for passive diffusion across the BBB, but poor solubility can hinder absorption and lead to inconsistent plasma exposure.
Table 1: Physicochemical Properties of PF-04447943
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₅N₇O₂ | [5] |
| Molecular Weight | 395.46 g/mol | [5] |
| Solubility (DMSO) | ≥ 25 mg/mL | [2][5] |
| Solubility (DMF) | 25 mg/mL | [2] |
| Solubility (Ethanol) | 12.5 mg/mL | [2] |
| Solubility (PBS, pH 7.2) | Very Low (0.5 mg/mL in 1:1 DMSO:PBS) | [2] |
Troubleshooting Guide 1.2: My dosing solution for in vivo studies shows precipitation or yields inconsistent results. How can I improve it?
Causality: Precipitation of PF-04447943 either before or after administration is a primary cause of variable plasma concentration (and thus, variable brain exposure). The goal is to create a stable, homogenous dosing vehicle.
-
Step 1: Vehicle Selection. Given its poor aqueous solubility, avoid purely aqueous vehicles like saline or PBS for anything other than very low concentrations.
-
Recommended Starting Point: A multi-component system is often necessary. A common approach for compounds like this is a "solubilize-suspend" system. For example: 5-10% DMSO (to solubilize) and 90-95% of a suspending agent like 0.5% methylcellulose or carboxymethylcellulose (CMC) in water.
-
Rationale: The DMSO acts as a primary solvent, while the methylcellulose prevents the compound from crashing out of the solution and helps maintain a uniform suspension for accurate dosing.
-
-
Step 2: Preparation Protocol.
-
Weigh the required amount of PF-04447943.
-
Add the DMSO component first and vortex/sonicate until the compound is fully dissolved. This is a critical step.
-
Slowly add the methylcellulose or other aqueous suspension vehicle while continuously vortexing to prevent immediate precipitation.
-
Always prepare fresh on the day of the experiment and keep the solution stirring or vortex immediately before dosing each animal to ensure homogeneity.
-
-
Step 3: Self-Validation. Before beginning a large-scale study, perform a small pilot pharmacokinetic (PK) study with your chosen vehicle. Collect plasma samples at several time points (e.g., 0.5, 1, 2, 4, 8 hours) after a single oral or IP dose. The resulting plasma concentration-time curve should be reasonably smooth and consistent between a few animals (n=2-3). A jagged or highly variable curve suggests absorption problems related to your formulation.
Part 2: Diagnosing Poor Brain Penetration
Even with a good formulation, you may observe lower-than-expected brain concentrations. The next step is to systematically investigate the biological barriers.
FAQ 2.1: I've confirmed good plasma exposure, but my brain-to-plasma ratio is low. What's the most likely cause?
The most common reason for poor brain penetration of an otherwise suitable CNS drug candidate is its interaction with efflux transporters at the BBB.[6] The BBB is not a passive barrier; it is a dynamic interface equipped with ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp, or ABCB1) and Breast Cancer Resistance Protein (BCRP, or ABCG2) that actively pump xenobiotics out of the brain endothelial cells and back into the bloodstream.
Caption: Logical workflow for troubleshooting low brain penetration.
Experimental Protocol 2.2: Assessing P-gp Substrate Potential In Vitro
Rationale: Before conducting more complex animal studies, an in vitro polarized cell line assay can provide a clear yes/no answer on whether PF-04447943 is a substrate for key efflux transporters. The most common model uses Madin-Darby Canine Kidney (MDCK) cells transfected to overexpress human P-gp (MDCK-MDR1).
-
Methodology: Bidirectional Transport Assay
-
Cell Culture: Seed MDCK-MDR1 cells on a permeable Transwell™ insert and culture until a confluent, polarized monolayer is formed (typically 4-7 days). Verify monolayer integrity using TEER (Transepithelial Electrical Resistance).
-
Experiment Setup:
-
A-to-B (Apical to Basolateral): Add PF-04447943 to the apical (upper) chamber.
-
B-to-A (Basolateral to Apical): Add PF-04447943 to the basolateral (lower) chamber.
-
-
Incubation: Incubate at 37°C. Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 min).
-
Analysis: Quantify the concentration of PF-04447943 in all samples using LC-MS/MS.
-
Calculate Permeability: Calculate the apparent permeability coefficient (Papp) for both directions.
-
-
Interpretation:
-
The Efflux Ratio (ER) is calculated as Papp (B-to-A) / Papp (A-to-B) .
-
An ER > 2.0 is generally considered indicative of active efflux.
-
Self-Validation: Run known P-gp substrates (e.g., digoxin) and non-substrates (e.g., propranolol) as positive and negative controls in the same experiment.
-
Experimental Protocol 2.3: Confirming P-gp Mediated Efflux In Vivo
Rationale: If the in vitro data suggests efflux, this must be confirmed in vivo. This is achieved by measuring the brain penetration of PF-04447943 in the presence and absence of a potent P-gp inhibitor. An increase in the brain-to-plasma ratio upon P-gp inhibition is strong evidence that efflux is the limiting factor.
-
Methodology:
-
Animal Groups (Rodents):
-
Group 1 (Vehicle Control): Administer vehicle for the inhibitor, followed by PF-04447943.
-
Group 2 (Inhibitor): Administer a P-gp inhibitor (e.g., Verapamil at 10-20 mg/kg, IP; or Elacridar at 10 mg/kg, PO), followed by PF-04447943.
-
-
Dosing Regimen: The P-gp inhibitor should be administered 30-60 minutes before PF-04447943 to ensure maximal inhibition of the transporter when the drug reaches the BBB.
-
Sample Collection: At a predetermined time point corresponding to the expected Tmax of PF-04447943 (e.g., 1-2 hours post-dose), collect blood (for plasma) and the whole brain.
-
Analysis: Homogenize the brain tissue. Quantify the concentration of PF-04447943 in both plasma and brain homogenate using LC-MS/MS.
-
-
Interpretation:
-
Calculate the Brain-to-Plasma Ratio (Kp) for both groups: Kp = C_brain / C_plasma.
-
A statistically significant increase (e.g., >2-fold) in the Kp value for Group 2 compared to Group 1 confirms that P-gp efflux is a major barrier to the brain penetration of PF-04447943.
-
Part 3: Advanced Considerations & FAQs
FAQ 3.1: My in vivo P-gp inhibition study did not significantly increase the brain-to-plasma ratio. What else could be the problem?
If you have ruled out formulation issues and P-gp mediated efflux, consider these other factors:
-
High Plasma Protein Binding (PPB): Only the unbound (free) fraction of a drug in plasma is available to cross the BBB. If PF-04447943 is very highly bound to plasma proteins (>99.5%), the free concentration driving brain entry will be very low. Consider performing an equilibrium dialysis experiment to determine the fraction unbound (fu,plasma). The key metric for CNS drugs is the unbound brain-to-unbound plasma ratio (Kp,uu), which should ideally be close to unity for a passively diffusing compound that is not an efflux substrate.
-
BCRP Efflux: While P-gp is the most studied, BCRP is another important efflux transporter. Some inhibitors have mixed P-gp/BCRP activity (like Elacridar). If you used a P-gp specific inhibitor, you may consider a follow-up study in BCRP knockout mice.
-
Rapid Brain Metabolism: The compound may be rapidly metabolized within the brain itself, leading to a low measured concentration of the parent drug. This is less common but possible.
FAQ 3.2: Are there formulation strategies to overcome efflux transporter activity?
Yes, this is an active area of drug delivery research. While structurally modifying the molecule itself is a medicinal chemistry challenge, formulation-based approaches can sometimes be used to "bypass" or reduce the impact of efflux.[7][8] Strategies include encapsulation in nanoparticles or liposomes that are surface-modified with ligands that target uptake transporters (receptor-mediated transcytosis) on the BBB.[8][9] These are advanced, non-trivial approaches that require significant formulation development but represent a potential path forward for efflux-limited compounds.
References
-
Hutson, P.H., et al. (2011). The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943 (6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) enhances synaptic plasticity and cognitive function in rodents. Neuropharmacology. Available at: [Link]
-
Schwam, E.M., et al. (2014). A multicenter, double-blind, placebo-controlled trial of the PDE9A inhibitor, PF-04447943, in Alzheimer's disease. Current Alzheimer Research. Available at: [Link]
-
Kutlar, A., et al. (2018). PF-04447943, a Phosphodiesterase 9A Inhibitor, in Stable Sickle Cell Disease Patients: A Phase Ib Randomized, Placebo-Controlled Study. CPT: Pharmacometrics & Systems Pharmacology. Available at: [Link]
-
Cen-Varelo, M., et al. (2023). Virtual Screening-Accelerated Discovery of a Phosphodiesterase 9 Inhibitor with Neuroprotective Effects in the Kainate Toxicity In Vitro Model. ACS Chemical Neuroscience. Available at: [Link]
-
Shobo, A., et al. (2018). Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review. Pharmaceuticals. Available at: [Link]
-
Su, H., et al. (2017). Discovery of a Phosphodiesterase 9A Inhibitor as a Potential Hypoglycemic Agent. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Jiao, Y., et al. (2024). Strategies for delivering drugs across the blood-brain barrier for the treatment of neurodegenerative diseases. Frontiers in Pharmacology. Available at: [Link]
-
Wang, T., et al. (2016). Drug delivery strategies to enhance the permeability of the blood–brain barrier for treatment of glioma. Drug Delivery. Available at: [Link]
-
Xiong, B., et al. (2021). Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective. Journal of Medicinal Chemistry. Available at: [Link]
-
Kleppner, S.R., et al. (2019). Phosphodiesterase 9A in Brain Regulates cGMP Signaling Independent of Nitric-Oxide. eNeuro. Available at: [Link]
-
Shobo, A., et al. (2018). Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review. PubMed Central. Available at: [Link]
Sources
- 1. The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943 (6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) enhances synaptic plasticity and cognitive function in rodents [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Discovery of a Phosphodiesterase 9A Inhibitor as a Potential Hypoglycemic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A multicenter, double-blind, placebo-controlled trial of the PDE9A inhibitor, PF-04447943, in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PDE9 Inhibitor, PF-04447943 [sigmaaldrich.com]
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- 8. Frontiers | Strategies for delivering drugs across the blood-brain barrier for the treatment of neurodegenerative diseases [frontiersin.org]
- 9. Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Preclinical Variability with PF-04447943: A Technical Support Guide
Welcome to the technical support center for researchers utilizing PF-04447943 in animal studies. This guide is designed to address the common sources of variability encountered in preclinical research and to provide robust, field-proven insights to enhance the reproducibility and reliability of your experimental outcomes. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to not only execute your experiments but also to understand the underlying principles that govern the efficacy and consistency of this potent PDE9A inhibitor.
Understanding the Mechanism: The "Why" Behind PF-04447943
PF-04447943 is a highly selective inhibitor of phosphodiesterase 9A (PDE9A).[1][2] PDE9A is an enzyme that specifically degrades cyclic guanosine monophosphate (cGMP), a critical second messenger in various physiological processes, particularly in the brain. By inhibiting PDE9A, PF-04447943 elevates intracellular cGMP levels, thereby amplifying downstream signaling pathways involved in synaptic plasticity and cognitive function.[1][2] Understanding this core mechanism is fundamental to troubleshooting, as many experimental variables can directly or indirectly influence this signaling cascade.
Signaling Pathway of PF-04447943 Action
Caption: Mechanism of PF-04447943 in enhancing synaptic plasticity.
Frequently Asked Questions (FAQs)
This section addresses common questions researchers have when starting to work with PF-04447943.
Q1: What is the recommended vehicle for oral administration of PF-04447943 in rodents?
A1: PF-04447943 is sparingly soluble in aqueous solutions. For oral gavage in rodents, a common and effective vehicle is a suspension in 0.5% methylcellulose in water. Some studies have also utilized a vehicle of 5% DMSO and 5% Cremophor in saline.[3] It is crucial to ensure the compound is uniformly suspended before each administration to guarantee consistent dosing.
Q2: What is the optimal dose of PF-04447943 for cognitive enhancement in rats and mice?
A2: The effective dose of PF-04447943 can vary between species and even strains. In rats, oral doses of 1-3 mg/kg have been shown to significantly improve performance in cognitive tasks such as the novel object recognition test.[1][2] For mice, similar dose ranges of 1-3 mg/kg have also been reported to be effective.[1][2] However, it is important to note that some studies suggest an inverted U-shaped dose-response curve, where higher doses may not produce a greater effect and could even be less effective.[1][2] Therefore, conducting a dose-response study within your specific experimental paradigm is highly recommended.
Q3: How quickly can I expect to see an effect after administration?
A3: Pharmacokinetic studies in rats show that PF-04447943 is rapidly absorbed after oral administration, with peak plasma concentrations observed around 30 minutes post-dosing.[2] A corresponding increase in cerebrospinal fluid (CSF) cGMP levels is also seen within this timeframe, indicating target engagement in the central nervous system.[1][2] Therefore, for acute cognitive enhancement studies, behavioral testing is often initiated 30-60 minutes after dosing.
Q4: Are there known off-target effects of PF-04447943 that I should be aware of?
A4: PF-04447943 is highly selective for PDE9A over other phosphodiesterases.[1] However, it has been noted to have some affinity for the melatonin MT3/ML2 receptor, although at a much lower potency than for PDE9A. While the in vivo consequences of this interaction at typical therapeutic doses are not fully elucidated, it is a factor to consider, especially if your research involves circadian rhythms or related pathways.
Troubleshooting Guide: Addressing Experimental Variability
This section provides a structured approach to troubleshoot common issues that can lead to variability in your animal studies with PF-04447943.
Issue 1: Inconsistent or No Behavioral Effect
Potential Causes & Solutions
| Potential Cause | Explanation & Troubleshooting Steps |
| Improper Formulation/Administration | Causality: Inconsistent suspension of PF-04447943 can lead to inaccurate dosing. Self-Validation: Prepare the formulation fresh daily. Vortex the suspension thoroughly before each gavage to ensure homogeneity. Consider using a vehicle with a slightly higher viscosity if settling is a major issue. |
| Suboptimal Dosing | Causality: As mentioned, PF-04447943 can exhibit an inverted U-shaped dose-response. Self-Validation: Perform a pilot study with a range of doses (e.g., 0.3, 1, 3, 10 mg/kg) to determine the optimal effective dose for your specific animal model, strain, and behavioral paradigm. |
| Timing of Behavioral Testing | Causality: The window of peak drug efficacy is critical. Self-Validation: Align your behavioral testing with the known pharmacokinetics of PF-04447943. For acute studies, a 30-60 minute pre-treatment time is generally recommended. For chronic studies, ensure consistent timing of dosing and testing each day. |
| Animal Strain and Sex Differences | Causality: Genetic background and hormonal differences can influence drug metabolism and behavioral responses.[4][5][6][7] Self-Validation: Be consistent with the animal strain and sex used throughout your study. If using both sexes, analyze the data separately to identify any potential sex-specific effects. Report the strain and sex of the animals in your methodology. |
| Habituation and Handling Stress | Causality: Stress can significantly impact cognitive performance and mask the effects of the compound. Self-Validation: Ensure all animals are properly habituated to the testing environment and handled consistently by the same experimenter. Minimize environmental stressors such as loud noises and bright lights. |
Experimental Workflow for Troubleshooting Behavioral Inconsistencies
Sources
- 1. The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943 (6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) enhances synaptic plasticity and cognitive function in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
Technical Support Center: PF-04447943 in Primary Neuronal Cultures
Welcome to the technical support guide for utilizing PF-04447943 in your primary neuronal culture experiments. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into refining your experimental protocols. We will move beyond simple step-by-step instructions to explain the causality behind our recommendations, ensuring your experiments are robust, reproducible, and built on a foundation of scientific integrity.
Understanding the Mechanism: How PF-04447943 Works
PF-04447943 is a potent and highly selective inhibitor of phosphodiesterase 9A (PDE9A).[1][2] The PDE9A enzyme is responsible for the specific hydrolysis of cyclic guanosine monophosphate (cGMP), a critical second messenger in neurons. By inhibiting PDE9A, PF-04447943 prevents the breakdown of cGMP, leading to its accumulation.[1][3] This elevation of intracellular cGMP modulates downstream signaling pathways, such as the NO/cGMP-PKG/CREB cascade, which are integral to processes like synaptic plasticity, neurite outgrowth, and memory formation.[1][4][5]
Below is a diagram illustrating the core signaling pathway affected by PF-04447943.
Caption: cGMP signaling pathway and the inhibitory action of PF-04447943.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling and application of PF-04447943 in a laboratory setting.
Q1: How do I properly dissolve and store PF-04447943?
A1: Proper handling is critical for experimental success. PF-04447943 is a solid that is highly soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1]
-
Recommendation: Prepare a high-concentration stock solution (e.g., 10-25 mM) in 100% anhydrous DMSO.[1][6] Aliquot this stock into single-use volumes in sterile microcentrifuge tubes and store at -20°C. Following reconstitution, stock solutions are reported to be stable for up to 3 months at -20°C. Avoid repeated freeze-thaw cycles, as this can lead to compound degradation. When preparing your working solution, thaw a single aliquot and dilute it in your neuronal culture medium to the final desired concentration.
Table 1: Solubility of PF-04447943
| Solvent | Reported Solubility |
|---|---|
| DMSO | 25-50 mg/mL[1] |
| DMF | 25 mg/mL[1] |
| Ethanol | 12.5 mg/mL[1] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL[1] |
Q2: What is the recommended working concentration range for primary neuronal cultures?
A2: This is a crucial parameter. Studies in primary rat hippocampal neurons have shown a specific and narrow effective concentration range.
-
Recommendation: A concentration range of 30 nM to 100 nM is recommended for observing pro-cognitive and synaptogenic effects, such as increased neurite outgrowth and synapse formation.[5][6] One study specifically noted that a concentration of 30 nM (0.03 µM) increased the density of synapsin puncta.[1] Interestingly, the same studies reported that higher concentrations (300-1000 nM) did not produce the same beneficial effects, highlighting a potential bell-shaped dose-response curve.[5][6] Therefore, performing a dose-response experiment starting within the 10-300 nM range is essential to determine the optimal concentration for your specific neuronal culture system and endpoint.
Q3: What are the essential controls for experiments using PF-04447943?
A3: Rigorous controls are non-negotiable for validating your findings.
-
Vehicle Control (Crucial): Since PF-04447943 is dissolved in DMSO, you must include a "vehicle-only" control group. These neurons are treated with the same final concentration of DMSO as your experimental groups. This ensures that any observed effects are due to the compound itself and not the solvent. The final DMSO concentration in your culture medium should ideally be kept below 0.1% to avoid solvent-induced toxicity.
-
Untreated Control: A group of cells that receives no treatment (no compound or vehicle) serves as a baseline for the health and behavior of your culture.
-
Positive Control (Optional but Recommended): Depending on your assay, a positive control can be invaluable. For example, if you are measuring cGMP levels, a known cGMP-elevating agent like a nitric oxide donor (e.g., S-Nitroso-N-acetyl-DL-penicillamine, SNAP) could be used to confirm your assay is working correctly.
Q4: Are there any known off-target effects I should be aware of?
A4: PF-04447943 is known for its high selectivity. It is over 78 to 1,000-fold more selective for PDE9A than other PDE families.[1][5][6] The only notable, albeit weak, off-target interaction is with the melatonin MT3/ML2 receptor, but with a much lower affinity (Ki = 3,800 nM) than for PDE9A (Ki = 2.8 nM for human).[1] At the recommended nanomolar working concentrations for PDE9A inhibition, significant engagement of this melatonin receptor is highly unlikely.
Troubleshooting Guide
Even with optimized protocols, challenges can arise. This guide addresses common issues in a problem-cause-solution format.
Problem: Inconsistent or No Effect Observed After Treatment
| Potential Cause | Why It Happens | Recommended Solution |
| Compound Degradation | PF-04447943, like many small molecules, can degrade if stored improperly (e.g., repeated freeze-thaw cycles, prolonged storage at room temperature). | Prepare fresh working solutions from a new -20°C aliquot of your DMSO stock for each experiment. If results are still inconsistent, consider purchasing a new batch of the compound. |
| Incorrect Concentration | As noted, PF-04447943 has a narrow effective range.[5][6] A concentration that is too low will be ineffective, while one that is too high may also fail to produce the desired effect or could even be inhibitory. | Perform a dose-response curve experiment. We recommend testing concentrations from 10 nM to 1 µM, with a finer titration around the 30-100 nM range, to find the optimal concentration for your specific neuronal type and assay. |
| Low Endogenous cGMP Tone | PF-04447943 works by preventing the breakdown of cGMP. If the basal production of cGMP in your culture is very low, there will be little substrate for the inhibitor to act upon, resulting in a minimal effect. | Consider co-treatment with a sub-threshold concentration of a nitric oxide (NO) donor to gently stimulate the sGC enzyme and increase basal cGMP production. This can "unmask" the effect of the PDE9A inhibitor. |
| Low PDE9A Expression | The expression of PDE9A can vary depending on the neuronal type, developmental stage (days in vitro), and culture conditions. If your cells do not express sufficient levels of the target enzyme, the inhibitor will have no effect. | Verify PDE9A expression in your primary neuronal culture lysate via Western Blot or qPCR. Compare its expression level to that of a positive control tissue, like the hippocampus or cortex.[6] |
Problem: Evidence of Neuronal Toxicity or Reduced Viability
| Potential Cause | Why It Happens | Recommended Solution |
| Solvent Toxicity | DMSO can be toxic to primary neurons, even at concentrations that are well-tolerated by cell lines. This is a common cause of reduced viability. | Ensure the final concentration of DMSO in your culture medium is as low as possible, never exceeding 0.5% and ideally kept at or below 0.1% . Always include a vehicle control with the exact same DMSO concentration to accurately assess its contribution to any observed toxicity. |
| High Compound Concentration | While PF-04447943 is generally well-tolerated in preclinical and clinical studies,[3][7][8] any compound at excessively high concentrations can become toxic. | Perform a viability assay in parallel with your dose-response experiment. Use standard methods like the MTT or LDH release assays (see protocols below) to identify the concentration at which viability begins to decrease. Stay well below this toxic threshold for all functional experiments. |
| Culture Contamination | Bacterial or fungal contamination can rapidly kill primary neurons and will confound any experimental results. | Always use strict aseptic techniques when handling cultures. Regularly inspect cultures under a microscope for signs of contamination (e.g., cloudy media, stringy growths, rapid pH changes). If contamination is suspected, discard the affected cultures. |
Core Experimental Protocols & Workflows
To ensure reproducibility, we provide the following standardized protocols for key assays.
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- 2. axonmedchem.com [axonmedchem.com]
- 3. A multicenter, double-blind, placebo-controlled trial of the PDE9A inhibitor, PF-04447943, in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943 (6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) enhances synaptic plasticity and cognitive function in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PF-04447943 | CAS:1082744-20-4 | PDE9 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. PF‐04447943, a Phosphodiesterase 9A Inhibitor, in Stable Sickle Cell Disease Patients: A Phase Ib Randomized, Placebo‐Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PDE9 Inhibitor PF-04447943 Attenuates DSS-Induced Colitis by Suppressing Oxidative Stress, Inflammation, and Regulating T-Cell Polarization - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to PDE9 Inhibitors in Clinical Development: An In-Depth Analysis of PF-04447943 and Other Key Candidates
For researchers and drug development professionals navigating the landscape of cyclic nucleotide modulation, Phosphodiesterase 9 (PDE9) has emerged as a compelling therapeutic target. This guide provides a comprehensive comparison of key PDE9 inhibitors that have entered clinical trials, with a particular focus on Pfizer's PF-04447943. We will delve into the mechanistic rationale for targeting PDE9, analyze the clinical trial outcomes of PF-04447943 and its counterparts, and provide detailed experimental protocols for their evaluation.
The Rationale for PDE9 Inhibition: A Tale of Two Pathways
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides like cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). PDE9A, the target of the inhibitors discussed herein, is a high-affinity, cGMP-specific phosphodiesterase. Its inhibition leads to an increase in intracellular cGMP levels, which in turn modulates various downstream signaling pathways.
The therapeutic potential of PDE9 inhibitors stems from their ability to amplify cGMP signaling. Crucially, there are two primary pathways for cGMP generation:
-
Nitric Oxide (NO)-Soluble Guanylate Cyclase (sGC) Pathway: Activated by nitric oxide, this pathway is a key regulator of vasodilation and neuronal signaling.
-
Natriuretic Peptide (NP)-Particulate Guanylate Cyclase (pGC) Pathway: Activated by natriuretic peptides, this pathway is pivotal in cardiovascular homeostasis and neuronal function.
PDE9A primarily hydrolyzes cGMP generated by the NP-pGC pathway. This distinction is critical, as it allows for targeted modulation of specific cGMP pools, potentially offering a more refined therapeutic approach with fewer off-target effects compared to broader cGMP enhancers.
Caption: The dual pathways of cGMP synthesis and the central role of PDE9A in its degradation.
PF-04447943: A Focus on Neurodegeneration
PF-04447943, developed by Pfizer, is a potent and selective PDE9A inhibitor that readily crosses the blood-brain barrier.[1][2] Preclinical studies painted a promising picture for its potential as a cognitive enhancer. In rodent models, PF-04447943 demonstrated the ability to increase cGMP levels in the brain and cerebrospinal fluid, enhance synaptic plasticity, and improve performance in various memory tasks.[3] These findings provided a strong rationale for its investigation in Alzheimer's disease, a condition characterized by synaptic dysfunction and cognitive decline.
Clinical Trial Outcomes for PF-04447943 in Alzheimer's Disease
A Phase 2, multicenter, double-blind, placebo-controlled trial was conducted to evaluate the efficacy and safety of PF-04447943 in patients with mild to moderate Alzheimer's disease.[4][5]
-
Primary Outcome: The primary endpoint was the change from baseline in the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-Cog).
-
Results: After 12 weeks of treatment, PF-04447943 did not demonstrate a statistically significant improvement in ADAS-Cog scores compared to placebo.[4][6]
-
Secondary Outcomes: No significant differences were observed in secondary endpoints, including the Neuropsychiatric Inventory (NPI) and the Clinical Global Impression-Improvement (CGI-I) scale.[4]
-
Safety: The drug was generally well-tolerated, with gastrointestinal side effects such as diarrhea and nausea being more common in the treatment group.[4]
The lack of efficacy in this pivotal trial led to the discontinuation of PF-04447943's development for Alzheimer's disease.[7]
Comparative Analysis: Other PDE9 Inhibitors in the Clinical Arena
While PF-04447943's journey in Alzheimer's research was disappointing, other PDE9 inhibitors have been investigated for different indications, highlighting the diverse potential of this drug class.
IMR-687 (Tovinontrine): A Shift in Focus to Hematological Disorders
IMR-687, developed by Imara, is a PDE9 inhibitor that was primarily investigated for the treatment of sickle cell disease (SCD) and β-thalassemia.[8][9] The rationale for its use in these conditions is based on the role of cGMP in fetal hemoglobin (HbF) production. Increased cGMP levels are believed to stimulate HbF, which can interfere with the polymerization of sickle hemoglobin and improve red blood cell function.[9]
Preclinical studies showed that IMR-687 could increase cGMP and HbF levels in cellular and animal models of SCD, leading to reduced red blood cell sickling and inflammation.[10][11]
A Phase 2a clinical trial of IMR-687 in adult patients with SCD showed that the drug was well-tolerated and was associated with a lower annualized rate of vaso-occlusive crises (VOCs) compared to placebo.[12] However, subsequent Phase 2b trials (Ardent for SCD and Forte for β-thalassemia) were discontinued.[13][14]
-
Ardent Trial (SCD): An interim analysis revealed no significant difference in the median annualized rate of VOCs between the high-dose IMR-687 group and the placebo group.[14]
-
Forte Trial (β-thalassemia): The trial demonstrated no meaningful benefit in transfusion burden or improvement in disease-related biomarkers.[14]
BI 409306: Exploring Cognition in Alzheimer's and Schizophrenia
Developed by Boehringer Ingelheim, BI 409306 is another PDE9 inhibitor that was investigated for its potential to improve cognitive function.[15] The proposed mechanism of action centered on enhancing glutamatergic neurotransmission, a key pathway for learning and memory that is disrupted in both Alzheimer's disease and schizophrenia.[1][16]
Similar to PF-04447943, the clinical development of BI 409306 for Alzheimer's disease was halted due to a lack of efficacy.
-
Phase 2 Trials in Alzheimer's Disease: Two Phase 2 studies in patients with prodromal and mild Alzheimer's disease found no significant improvement in the primary endpoint, the Neuropsychological Test Battery (NTB) total z-score, after 12 weeks of treatment compared to placebo.[6][17]
-
Phase 2 Trial in Schizophrenia: A Phase 2 trial in patients with cognitive impairment associated with schizophrenia also failed to meet its primary endpoint of improving cognitive function as measured by the MATRICS Consensus Cognitive Battery (MCCB).[18]
At a Glance: Comparison of Key PDE9 Inhibitors in Clinical Trials
| Feature | PF-04447943 | IMR-687 (Tovinontrine) | BI 409306 |
| Developer | Pfizer | Imara | Boehringer Ingelheim |
| Primary Indication(s) | Alzheimer's Disease | Sickle Cell Disease, β-thalassemia | Alzheimer's Disease, Schizophrenia |
| Mechanism of Action | Increases cGMP to enhance synaptic plasticity | Increases cGMP to stimulate fetal hemoglobin (HbF) production | Increases cGMP to enhance glutamatergic neurotransmission |
| Preclinical Highlights | Improved memory and synaptic plasticity in rodent models[3] | Increased HbF, reduced sickling and inflammation in SCD models[10][11] | Enhanced long-term potentiation in rat hippocampal slices[19] |
| Phase 2 Outcome (Primary Indication) | Failed: No significant improvement in cognition[4][6] | Discontinued: Lack of clinical benefit in reducing VOCs and transfusion burden[13][14] | Failed: No significant improvement in cognition[6][17] |
| Development Status | Discontinued for Alzheimer's Disease | Discontinued | Discontinued for Alzheimer's Disease; development in schizophrenia also halted |
Experimental Protocols for Evaluating PDE9 Inhibitors
The robust preclinical and clinical evaluation of PDE9 inhibitors relies on a suite of well-defined experimental protocols. As a Senior Application Scientist, the causality behind these choices is as important as the steps themselves.
In Vitro Potency and Selectivity Assays
The initial characterization of any novel PDE9 inhibitor involves determining its potency (IC50) against the target enzyme and its selectivity against other PDE isoforms. This is crucial to ensure on-target activity and minimize potential off-target effects.
Caption: Workflow for a radiometric PDE9A inhibition assay.
Step-by-Step Methodology for Radiometric PDE9A Inhibition Assay:
-
Preparation of Reagents:
-
Assay Buffer: Prepare a buffer containing Tris-HCl, MgCl₂, and other necessary co-factors at the optimal pH for PDE9A activity. The magnesium ions are critical for the catalytic activity of the enzyme.
-
Enzyme Solution: Dilute recombinant human PDE9A to a working concentration in the assay buffer. The concentration should be chosen to ensure linear reaction kinetics over the incubation period.
-
Substrate Solution: Prepare a solution of [³H]-cGMP of known specific activity. The concentration of cGMP should be close to its Michaelis-Menten constant (Km) for PDE9A to ensure sensitive detection of inhibition.
-
Test Compound: Prepare serial dilutions of the test inhibitor (e.g., PF-04447943) in a suitable solvent (e.g., DMSO) and then dilute further in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme solution.
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the [³H]-cGMP substrate solution.
-
Incubate the reaction for a specific time (e.g., 30 minutes) at 37°C. The incubation time must be within the linear range of the reaction.
-
Terminate the reaction, for instance, by heat inactivation or the addition of a stop solution.
-
-
Product Separation and Detection:
-
Separate the product, [³H]-5'-GMP, from the unreacted substrate, [³H]-cGMP. This is commonly achieved using anion-exchange chromatography columns or beads, which retain the negatively charged 5'-GMP while allowing the uncharged cGMP to pass through.
-
Elute the [³H]-5'-GMP and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control reaction without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Causality Behind Experimental Choices: The use of a radiometric assay with a tritiated substrate provides high sensitivity and a direct measure of enzyme activity. Performing the assay at a substrate concentration near the Km value ensures that the IC50 obtained is a good approximation of the inhibitor's binding affinity (Ki). The selectivity is determined by running parallel assays with other recombinant PDE isoforms.
Conclusion and Future Perspectives
The clinical development of PDE9 inhibitors has been a journey of both promise and disappointment. While the initial preclinical data for compounds like PF-04447943 and BI 409306 in the context of neurodegenerative diseases were encouraging, they failed to translate into clinical efficacy. Similarly, the promising early results for IMR-687 in sickle cell disease did not hold up in later-stage trials.
These outcomes underscore the complexities of translating preclinical findings to human diseases and the challenges of targeting the cGMP signaling pathway for therapeutic benefit. Several factors could contribute to these failures, including the specific patient populations studied, the complexity of the disease pathophysiology, and potential limitations in target engagement in the clinical setting.
Despite these setbacks, the exploration of PDE9 as a therapeutic target is not over. The distinct role of PDE9 in regulating the NP-pGC-cGMP pathway continues to make it an attractive target for conditions where this pathway is dysregulated, such as heart failure. Further research into more selective and potent inhibitors, coupled with a deeper understanding of the nuanced roles of different cGMP pools in various tissues, will be crucial for unlocking the full therapeutic potential of PDE9 inhibition. For drug development professionals, the lessons learned from the clinical trials of PF-04447943 and its counterparts provide invaluable insights for the design of future studies and the selection of appropriate patient populations.
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A novel, highly potent and selective phosphodiesterase-9 inhibitor for the treatment of sickle cell disease. haematologica. [Link]
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SCD Therapy Tovinotrine Shows No Benefit; Development to Be Halted. Sickle Cell Disease News. [Link]
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Imara reports phase IIa data on IMR-687 in sickle cell disease. BioWorld. [Link]
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Imara Announces Results of Interim Analyses of Tovinontrine (IMR-687) Phase 2b Clinical Trials in Sickle Cell Disease and Beta-Thalassemia. BioSpace. [Link]
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A multicenter, double-blind, placebo-controlled trial of the PDE9A inhibitor, PF-04447943, in Alzheimer's disease. PubMed. [Link]
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Investigational phosphodiesterase inhibitors in phase I and phase II clinical trials for Alzheimer's disease. Taylor & Francis Online. [Link]
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Evaluation of the Efficacy, Safety and Tolerability of Orally Administered BI 409306, a Novel Phosphodiesterase Type 9 Inhibitor, in Two Randomised Controlled Phase II Studies in Patients With Prodromal and Mild Alzheimer's Disease. PubMed. [Link]
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A novel, highly potent and selective phosphodiesterase-9 inhibitor for the treatment of sickle cell disease. Haematologica. [Link]
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Boehringer ends Alzheimer's research for PDE9 blocker. BioPharma Dive. [Link]
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PDE9 Inhibitor Shows Promise as Monotherapy and With Hydroxyurea in Sickle Cell Disease. ASH Clinical News. [Link]
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The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943 (6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) enhances synaptic plasticity and cognitive function in rodents. PubMed. [Link]
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Evaluation of the Efficacy, Safety, and Tolerability of BI 409306, a Novel Phosphodiesterase 9 Inhibitor, in Cognitive Impairment in Schizophrenia: A Randomized, Double-Blind, Placebo-Controlled, Phase II Trial. PubMed. [Link]
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A novel, highly potent and selective phosphodiesterase-9 inhibitor for the treatment of sickle cell disease. PubMed. [Link]
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IMR-687 Safely Increases Fetal Hemoglobin Levels in SCD Patients, Phase 2a Trial Shows. Sickle Cell Disease News. [Link]
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Phase II trials of BI-409306 in Alzheimer's disease do not meet efficacy endpoints. BioWorld. [Link]
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PDE9A in cGMP–PKG signaling and calcium handling in right heart... ResearchGate. [Link]
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Discovery of Effective Inhibitors Against Phosphodiesterase 9, a Potential Therapeutic Target of Alzheimer's Disease with Antioxidant Capacities. MDPI. [Link]
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A Multicenter, Double-Blind, Placebo-Controlled Trial of the PDE9A Inhibitor, PF-04447943, in Alzheimer's Disease. ResearchGate. [Link]
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Experimental Drug Fails in Alzheimer's Disease Trial. Pharmacy Times. [Link]
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Phosphodiesterase Inhibitors for Alzheimer's Disease: A Systematic Review of Clinical Trials and Epidemiology with a Mechanistic Rationale. PMC. [Link]
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PDE9 inhibitor BI 409306. opnMe. [Link]
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The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943 (6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d. ResearchGate. [Link]
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Virtual Screening-Accelerated Discovery of a Phosphodiesterase 9 Inhibitor with Neuroprotective Effects in the Kainate Toxicity In Vitro Model. ACS Publications. [Link]
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Virtual Screening-Accelerated Discovery of a Phosphodiesterase 9 Inhibitor with Neuroprotective Effects in the Kainate Toxicity In Vitro Model. PMC. [Link]
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BI 409306. ALZFORUM. [Link]
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PF‐04447943, a Phosphodiesterase 9A Inhibitor, in Stable Sickle Cell Disease Patients: A Phase Ib Randomized, Placebo‐Controlled Study. PubMed Central. [Link]
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Virtual Screening-Accelerated Discovery of a Phosphodiesterase 9 Inhibitor with Neuroprotective Effects in the Kainate Toxicity In Vitro Model. ACS Chemical Neuroscience. [Link]
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First‐in‐human study assessing safety, tolerability and pharmacokinetics of BI 409306, a selective phosphodiesterase 9A inhibitor, in healthy males. PubMed Central. [Link]
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A schematic illustration of cGMP PDE reaction, showing the 3′ cyclic... ResearchGate. [Link]
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The therapeutic potential of phosphodiesterase 9 (PDE9) inhibitors: a patent review (2018-present). PubMed. [Link]
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PDE9A Promotes Calcium-Handling Dysfunction in Right Heart Failure via cGMP–PKG Pathway Suppression: A Mechanistic and Therapeutic Review. MDPI. [Link]
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Characterization of the first potent and selective PDE9 inhibitor using a cGMP reporter cell line. PubMed. [Link]
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PDE9. Grokipedia. [Link]
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A Phase IC Study Evaluating the Safety, Tolerability, Pharmacokinetics, and Cognitive Outcomes of BI 409306 in Patients with Mild-to-Moderate Schizophrenia. PMC. [Link]
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The use of PDE10A AND PDE9 inhibitors for treating schizophrenia. ResearchGate. [Link]
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Computational Study on Selective PDE9 Inhibitors on PDE9-Mg/Mg, PDE9-Zn/Mg, and PDE9-Zn/Zn Systems. MDPI. [Link]
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A Comparative Guide to PF-04447943 and Sildenafil: Targeting Distinct Phosphodiesterases to Modulate cGMP Signaling
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of two significant phosphodiesterase (PDE) inhibitors, PF-04447943 and sildenafil. Rather than a simple performance benchmark, this document focuses on the mechanistic distinctions, the resulting differential effects on cyclic guanosine monophosphate (cGMP) signaling pools, and the rationale for selecting one agent over the other in a research or therapeutic development context.
Section 1: The Dichotomy of cGMP Synthesis and Degradation
Cyclic GMP is a critical second messenger that mediates a wide array of physiological processes, from vasodilation to neuronal plasticity.[1] Its intracellular concentration is meticulously controlled by a balance between synthesis by guanylate cyclases (GCs) and degradation by phosphodiesterases (PDEs). Understanding this balance is fundamental to appreciating the distinct actions of sildenafil and PF-04447943.
There are two primary pathways for cGMP synthesis:
-
The Nitric Oxide (NO) Pathway: Gaseous nitric oxide, produced by nitric oxide synthase (NOS), diffuses across cell membranes and activates soluble guanylate cyclase (sGC), leading to a rapid increase in cGMP. This pathway is central to smooth muscle relaxation and vasodilation.[2][3]
-
The Natriuretic Peptide (NP) Pathway: Natriuretic peptides bind to and activate transmembrane particulate guanylate cyclases (pGCs), also stimulating cGMP production. This pathway is crucial in cardiovascular homeostasis and has emerging roles in neuronal function.[4]
The termination of the cGMP signal is handled by various PDE enzymes, which hydrolyze cGMP to the inactive 5'-GMP. The specific PDE isoform present in a given tissue often determines which cGMP pool is regulated. PDE5, the target of sildenafil, and PDE9A, the target of PF-04447943, are two such enzymes that govern distinct cGMP signaling cascades.[3][4]
Section 2: Sildenafil – The Canonical PDE5 Inhibitor
Sildenafil is a potent and selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5).[5][6] Its mechanism of action has been extensively characterized and serves as a model for understanding pathway-specific cGMP modulation.
Mechanism of Action: Sildenafil's molecular structure mimics that of cGMP, allowing it to act as a competitive binding agent at the catalytic site of the PDE5 enzyme.[7][8] By competitively inhibiting PDE5, sildenafil prevents the degradation of cGMP.[9][10] This action is particularly significant in tissues where PDE5 is the predominant cGMP-metabolizing enzyme, such as the corpus cavernosum of the penis and the pulmonary vasculature.[7][11]
Pharmacological Effect: A crucial aspect of sildenafil's action is its dependence on upstream signaling. Sildenafil does not cause an erection or vasodilation on its own; it requires the activation of the NO/cGMP system.[7][10] In the context of erectile function, sexual stimulation leads to the release of NO, which activates sGC to produce cGMP. Sildenafil then amplifies this signal by preventing cGMP breakdown, leading to sustained smooth muscle relaxation and increased blood flow.[9][12] This dependency on an initial physiological signal is a key feature of its mechanism.
Therapeutic Applications: The targeted action of sildenafil on the NO-dependent cGMP pathway has led to its approval and widespread use for:
-
Erectile Dysfunction (ED): As a first-line oral therapy.[10][13]
-
Pulmonary Arterial Hypertension (PAH): By promoting vasodilation in the pulmonary arteries.[10][14][15]
Section 3: PF-04447943 – A Selective PDE9A Inhibitor
PF-04447943 is a potent and highly selective inhibitor of phosphodiesterase 9A (PDE9A), an enzyme with a uniquely high affinity for cGMP.[16][17] Its development has opened new avenues for exploring cGMP signaling beyond the canonical NO pathway.
Mechanism of Action: PF-04447943 inhibits PDE9A, which is thought to regulate cGMP pools generated by natriuretic peptides and to control basal cGMP levels due to its high affinity (low Km) for its substrate.[4] Unlike PDE5, which primarily acts on the large, transient cGMP signals produced by NO, PDE9A is positioned to modulate more subtle, localized, or NP-driven cGMP signaling.
Pharmacological Effect: Inhibition of PDE9A with PF-04447943 leads to an elevation of cGMP in tissues where PDE9A is highly expressed, such as the brain.[16] This elevation is not necessarily dependent on NO signaling. Studies suggest that PDE9A inhibition enhances synaptic plasticity and memory in preclinical models, likely through the cGMP-PKG-CREB pathway, which is vital for neuronal function.[16][18] This highlights a distinct therapeutic rationale compared to sildenafil.
Therapeutic Applications (Investigational): The ability of PF-04447943 to modulate neuronal cGMP has led to its investigation in:
-
Alzheimer's Disease: A Phase 2 trial was conducted to assess its effect on cognition, although it did not show improvement over placebo in that instance.[16][18]
-
Sickle Cell Disease: A Phase 1b study showed that PF-04447943 was generally well-tolerated and demonstrated effects suggestive of inhibiting pathways that contribute to vaso-occlusion.[19]
Section 4: Head-to-Head Mechanistic Comparison
The "efficacy" of these two inhibitors is entirely context-dependent. A researcher's choice is dictated by the specific signaling pathway they intend to modulate. Sildenafil is the tool for potentiating NO-driven signaling, while PF-04447943 is suited for investigating the roles of basal or NP-driven cGMP.
| Feature | Sildenafil | PF-04447943 |
| Primary Target | Phosphodiesterase 5 (PDE5)[6] | Phosphodiesterase 9A (PDE9A)[16] |
| Primary Pathway Modulated | Nitric Oxide (NO) → sGC → cGMP[3] | Natriuretic Peptide (NP) → pGC → cGMP[4] |
| cGMP Pool Affected | NO-stimulated, high-concentration pools | Basal and NP-stimulated, low-concentration pools |
| Mechanism of Efficacy | Signal amplification; requires upstream NO release[10] | Elevation of basal/NP-stimulated cGMP levels[16] |
| Key Therapeutic Areas | Erectile Dysfunction, Pulmonary Hypertension[14][20] | Alzheimer's Disease, Sickle Cell Disease (Investigational)[16][19] |
Section 5: Experimental Protocol: Quantifying cGMP Levels via Enzyme Immunoassay (EIA)
To empirically determine the efficacy of these inhibitors on cGMP levels in a specific cell system, a competitive enzyme immunoassay is a robust and widely used method.
Experimental Rationale: This protocol is designed to quantify intracellular cGMP in cultured cells (e.g., primary neurons, smooth muscle cells) following treatment with a PDE inhibitor. The key is to stimulate the relevant upstream pathway (e.g., with an NO donor for sildenafil, or a natriuretic peptide for PF-04447943) to observe the inhibitor's effect. The inclusion of a phosphodiesterase inhibitor in the lysis buffer is critical to prevent post-lysis degradation of cGMP, ensuring the measured levels reflect the intracellular state at the time of collection.
Step-by-Step Methodology:
-
Cell Plating: Plate cells in a multi-well format (e.g., 24-well plate) and grow to desired confluency.
-
Pre-incubation: Replace culture medium with a buffered salt solution (e.g., HBSS) and pre-incubate with the chosen inhibitor (PF-04447943 or sildenafil) or vehicle for 30 minutes.
-
Stimulation: Add the appropriate stimulus (e.g., Sodium Nitroprusside, an NO donor, to test sildenafil's efficacy; or Atrial Natriuretic Peptide (ANP) to test PF-04447943's efficacy) for a short period (e.g., 10 minutes).
-
Lysis: Aspirate the medium and immediately add 200 µL of cold 0.1 M HCl to each well to lyse the cells and stop enzymatic activity. It is advisable to include a broad-spectrum PDE inhibitor like IBMX in the lysis buffer as an extra precaution.
-
Harvesting: Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at >600 x g for 10 minutes at 4°C to pellet debris.
-
Assay: Carefully collect the supernatant for the cGMP assay. Follow the protocol of a commercial competitive cGMP EIA kit. This typically involves:
-
An optional acetylation step to increase assay sensitivity.
-
Adding samples and standards to a goat anti-rabbit IgG-coated plate, along with a cGMP-alkaline phosphatase conjugate and a rabbit anti-cGMP antibody.
-
Incubation to allow competition between the sample cGMP and the cGMP conjugate for antibody binding sites.
-
Washing, followed by the addition of a substrate solution.
-
-
Data Acquisition: Read the absorbance on a plate reader at the wavelength specified by the kit (typically 405-420 nm).
-
Analysis: Generate a standard curve using the supplied cGMP standards. Calculate the cGMP concentration in the samples by interpolating their absorbance values from the standard curve. Normalize data to protein concentration from a parallel well.
Section 6: Conclusion
PF-04447943 and sildenafil are not direct competitors but are highly specialized molecular tools that offer access to different arms of the cGMP signaling network. Sildenafil's efficacy lies in its ability to amplify NO-dependent cGMP signals, a mechanism foundational to its use in treating erectile dysfunction and pulmonary hypertension.[3] In contrast, PF-04447943's efficacy is demonstrated by its capacity to elevate cGMP regulated by the high-affinity PDE9A, providing a novel strategy for modulating neuronal and other NP-influenced pathways.[4][16] For the drug development professional and basic scientist alike, the selection between these inhibitors must be a deliberate choice based on a clear understanding of the underlying biology and the specific cGMP pool of interest.
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What is the mechanism of action of Sildenafil (sildenafil) in males with erectile dysfunction? (2025, March 5). From the Guidelines. Retrieved January 22, 2026, from [Link]
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Huang, S. A., & Lie, J. D. (2013). Phosphodiesterase-5 (PDE5) Inhibitors In the Management of Erectile Dysfunction. P & T : a peer-reviewed journal for formulary management, 38(7), 407–419. Retrieved January 22, 2026, from [Link]
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PDE5 inhibitor - Wikipedia. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]
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Sissons, B. (2022, September 22). PDE5 inhibitors: List, how they work, foods, and more. Medical News Today. Retrieved January 22, 2026, from [Link]
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Lin, C. S., Lin, G., & Lue, T. F. (2002). [Mode of action of sildenafil]. Zhonghua yi xue za zhi = Chinese medical journal; Free China ed, 65(6), 271–277. Retrieved January 22, 2026, from [Link]
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What is the mechanism of action of Sildenafil (Viagra)? (2025, March 5). Dr.Oracle. Retrieved January 22, 2026, from [Link]
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Schmidt, H. H., Hofmann, F., & Stasch, J. P. (1999). Molecular mechanisms of the effects of sildenafil (VIAGRA). Rofo : Fortschritte auf dem Gebiete der Rontgenstrahlen und der Nuklearmedizin, 171(S1), S33–S37. Retrieved January 22, 2026, from [Link]
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Boolell, M., Allen, M. J., Ballard, S. A., Gepi-Attee, S., Muirhead, G. J., Naylor, A. M., Osterloh, I. H., & Gingell, C. (1996). Sildenafil: an orally active type 5 cyclic GMP-specific phosphodiesterase inhibitor for the treatment of penile erectile dysfunction. International journal of impotence research, 8(2), 47–52. Retrieved January 22, 2026, from [Link]
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Schwam, E. M., Nicholas, T., & Chew, R. (2014). A multicenter, double-blind, placebo-controlled trial of the PDE9A inhibitor, PF-04447943, in Alzheimer's disease. Current Alzheimer research, 11(5), 413–421. Retrieved January 22, 2026, from [Link]
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Francis, S. H., Turko, I. V., & Corbin, J. D. (1999). Inhibition of cyclic GMP-binding cyclic GMP-specific phosphodiesterase (Type 5) by sildenafil and related compounds. Molecular pharmacology, 56(1), 124–130. Retrieved January 22, 2026, from [Link]
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Raro, M., et al. (2023). Virtual Screening-Accelerated Discovery of a Phosphodiesterase 9 Inhibitor with Neuroprotective Effects in the Kainate Toxicity In Vitro Model. ACS Chemical Neuroscience. Retrieved January 22, 2026, from [Link]
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Blount, M. A., Beasley, A., Zoraghi, B., Sekhar, K. R., Bessay, E. P., Francis, S. H., & Corbin, J. D. (2004). Head-to-head comparison of PDE5-specific inhibitor potencies for inhibiting [3H]vardenafil binding to and cGMP hydrolysis by human recombinant PDE5. Urology, 63(5), 986–990. Retrieved January 22, 2026, from [Link]
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du Plessis, S. S., de Jongh, P. S., & Franken, D. R. (2004). Effect of acute in vivo sildenafil citrate and in vitro 8-bromo-cGMP treatments on semen parameters and sperm function. Fertility and sterility, 81(4), 1026–1033. Retrieved January 22, 2026, from [Link]
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Clinical Pharmacology Review – Sildenafil citrate, pediatrics. (2012, May 16). U.S. Food and Drug Administration. Retrieved January 22, 2026, from [Link]
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Lee, D. I., Zhu, G., Sasaki, T., Cho, G. S., Hamdani, N., Holewinski, R., Jo, S. H., Danner, T., Zhang, M., Rainer, P. P., Bedja, D., Kirk, J. A., van der Velden, J., van Eyk, J. E., Kass, D. A., & Ranek, M. J. (2015). Phosphodiesterase 9A controls nitric-oxide independent cGMP and hypertrophic heart disease. Nature, 519(7544), 472–476. Retrieved January 22, 2026, from [Link]
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Tsetsenis, T., & Taly, A. (2017). Pharmacological manipulation of cGMP and NO/cGMP in CNS drug discovery. Drug discovery today, 22(1), 144–154. Retrieved January 22, 2026, from [Link]
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Hedlund, P. (2024, April 3). Phosphodiesterase 5 receptor (PDE5) inhibitors similarities and differences: a non-prescription medicine perspective. The Pharmaceutical Journal. Retrieved January 22, 2026, from [Link]
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Kleiman, R. J., et al. (2012). PDE9A regulates pools of cGMP across multiple brain regions. Inhibition of PDE9A produces significant elevations of cGMP in mouse striatum. Neuropharmacology. Retrieved January 22, 2026, from [Link]
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Andersson, K. E. (2018). PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery. British Journal of Pharmacology, 175(13), 2554–2565. Retrieved January 22, 2026, from [Link]
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Stief, C. G., Uckert, S., Becker, A. J., Truss, M. C., & Jonas, U. (2000). Effects of sildenafil on cAMP and cGMP levels in isolated human cavernous and cardiac tissue. Urology, 55(1), 146–150. Retrieved January 22, 2026, from [Link]
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How ED Over the Counter Pills Affect Male Health and Wellness. (2026, January 4). Global Cities Hub. Retrieved January 22, 2026, from [Link]
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Kutlar, A., Reid, M. E., Inati, A., Taher, A. T., Abboud, M. R., El-Beshlawy, A., ... & Abboud, M. (2017). PF-04447943, a Phosphodiesterase 9A Inhibitor, in Stable Sickle Cell Disease Patients: A Phase Ib Randomized, Placebo-Controlled Study. Clinical pharmacology in drug development, 6(4), 363–373. Retrieved January 22, 2026, from [Link]
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Blount, M. A., Zoraghi, B., Bessay, E. P., Corbin, J. D., & Francis, S. H. (2004). Vardenafil: structural basis for higher potency over sildenafil in inhibiting cGMP-specific phosphodiesterase-5 (PDE5). Molecular pharmacology, 66(1), 144–150. Retrieved January 22, 2026, from [Link]
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Phosphodiesterase Inhibitors: Types and Purpose. (n.d.). Cleveland Clinic. Retrieved January 22, 2026, from [Link]
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A Researcher's Guide to the Selectivity of PF-04447943: A Comparative Analysis
In the landscape of cognitive enhancers and therapeutics for neurodegenerative diseases, the precision of a molecular tool is paramount. For researchers investigating the cyclic guanosine monophosphate (cGMP) signaling pathway, phosphodiesterase 9A (PDE9A) inhibitors have emerged as a promising class of compounds. Among these, PF-04447943 has garnered significant attention. This guide provides an in-depth, objective comparison of PF-04447943's selectivity, supported by experimental data, to empower researchers in their experimental design and interpretation.
The Criticality of Selectivity in PDE Inhibition
Phosphodiesterases (PDEs) are a superfamily of enzymes that hydrolyze cyclic nucleotides, namely cAMP and cGMP, thus regulating a vast array of physiological processes.[1] The human genome encodes for 11 families of PDEs, each with distinct substrate specificities and tissue distribution.[1][2] Consequently, the therapeutic efficacy of a PDE inhibitor is intrinsically linked to its selectivity for the target isoenzyme. Off-target inhibition can lead to a cascade of unintended physiological effects, complicating data interpretation and potentially causing adverse effects in a clinical setting.
PF-04447943 was developed as a potent and selective inhibitor of PDE9A, an enzyme that specifically degrades cGMP.[1][3] By inhibiting PDE9A, PF-04447943 elevates cGMP levels, which in turn can enhance synaptic plasticity and cognitive function.[4][5][6] This mechanism has been a key focus in the research of potential treatments for conditions like Alzheimer's disease and sickle cell disease.[7][8][9]
Unveiling the Selectivity Profile of PF-04447943: A Quantitative Comparison
The selectivity of PF-04447943 has been rigorously characterized using in vitro enzymatic assays. These assays directly measure the inhibitory activity of the compound against a panel of purified recombinant PDE enzymes. The most common metric for quantifying inhibitory potency is the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), with lower values indicating greater potency.
The data overwhelmingly demonstrates that PF-04447943 is a highly selective inhibitor of PDE9A. It exhibits potent, low nanomolar affinity for human, rhesus, and rat PDE9A.[3][4][5] In stark contrast, its inhibitory activity against other PDE families is significantly weaker, with Ki values in the micromolar range, indicating a selectivity of over 1000-fold in many cases.[10]
| Phosphodiesterase Isoenzyme | PF-04447943 Inhibition Constant (Ki) | Selectivity Fold (vs. Human PDE9A) |
| Human PDE9A | 2.8 nM | - |
| Rhesus Monkey PDE9A | 4.5 nM | - |
| Rat PDE9A | 18 nM | - |
| PDE1 | 8,600 nM | ~3071x |
| PDE2A3 | >99,000 nM | >35,357x |
| PDE3A | >50,000 nM | >17,857x |
| PDE4A | >29,000 nM | >10,357x |
| PDE5A | 14,980 nM | ~5350x |
| PDE6C | 5,324 nM | ~1901x |
| PDE7A2 | >75,000 nM | >26,785x |
| PDE8A | >50,000 nM | >17,857x |
| PDE10A | >51,250 nM | >18,303x |
| PDE11A | >80,000 nM | >28,571x |
Data compiled from multiple sources.[3]
This high degree of selectivity is a critical attribute for a research tool, as it ensures that the observed biological effects can be confidently attributed to the inhibition of PDE9A.
Experimental Validation of Selectivity: A Methodological Deep Dive
The determination of an inhibitor's selectivity profile is a cornerstone of its preclinical characterization. The following outlines a standard, self-validating protocol for assessing the selectivity of a compound like PF-04447943 against a panel of PDE enzymes.
Protocol: In Vitro PDE Enzymatic Assay (Radiometric)
This protocol describes a common method for determining the potency and selectivity of PDE inhibitors.
1. Principle:
The assay measures the enzymatic conversion of a radiolabeled cyclic nucleotide (e.g., [3H]-cGMP for PDE9) to its corresponding 5'-monophosphate. The inhibitor's potency is determined by its ability to prevent this conversion.
2. Materials:
-
Purified, recombinant human PDE enzymes (full panel: PDE1-11)
-
[3H]-cGMP or [3H]-cAMP (radiolabeled substrate)
-
PF-04447943 and other reference inhibitors
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Snake venom nucleotidase (to convert the 5'-monophosphate to a nucleoside)
-
Anion-exchange resin (e.g., Dowex)
-
Scintillation vials and scintillation fluid
-
Scintillation counter
3. Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of PF-04447943 in a suitable solvent (e.g., DMSO) to create a range of test concentrations.
-
Reaction Mixture Preparation: In a microplate, combine the assay buffer, the appropriate PDE enzyme, and either the vehicle control (DMSO) or PF-04447943 at various concentrations.
-
Initiation of Reaction: Add the radiolabeled substrate ([3H]-cGMP for PDE9, PDE5, PDE6; [3H]-cAMP for other PDEs) to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains within the linear range.
-
Termination of Reaction: Stop the reaction by adding a stop buffer or by heat inactivation.
-
Conversion to Nucleoside: Add snake venom nucleotidase to each well and incubate to convert the radiolabeled 5'-monophosphate product to a radiolabeled nucleoside.
-
Separation of Product: Apply the reaction mixture to an anion-exchange resin column. The unreacted, negatively charged [3H]-cyclic nucleotide will bind to the resin, while the neutral radiolabeled nucleoside product will pass through.
-
Quantification: Collect the eluate containing the radiolabeled nucleoside into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of PF-04447943. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.
4. Causality and Self-Validation:
-
Why Radiometric Assay? This method is highly sensitive and provides a direct measure of enzymatic activity.
-
Why a Full PDE Panel? Testing against a comprehensive panel of PDE isoenzymes is the only way to definitively establish selectivity.
-
Self-Validation: The inclusion of positive controls (known non-selective and selective inhibitors) and a vehicle control in each assay plate validates the experimental run. A consistent and reproducible dose-response curve for the reference compounds ensures the assay is performing as expected.
Visualizing the Molecular Context
To better understand the role of PF-04447943, it is helpful to visualize its place in the relevant signaling pathway and the experimental workflow for its characterization.
Caption: The cGMP signaling pathway and the inhibitory action of PF-04447943 on PDE9A.
Caption: Experimental workflow for determining the selectivity profile of a PDE inhibitor.
Conclusion for the Bench Scientist
The extensive and consistent data from in vitro enzymatic assays solidifies the position of PF-04447943 as a highly potent and selective inhibitor of PDE9A. Its minimal interaction with other PDE families makes it an invaluable tool for researchers seeking to dissect the specific roles of PDE9A in cellular and physiological processes. When designing experiments, the high degree of selectivity provides a strong foundation for attributing observed effects to the modulation of cGMP signaling through PDE9A inhibition. As with any pharmacological tool, it is crucial to use appropriate concentrations and controls to ensure the validity of experimental findings. This guide, by providing a comprehensive overview of its selectivity and the methods used for its validation, aims to support the rigorous and insightful research that will further elucidate the therapeutic potential of targeting PDE9A.
References
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Hutson, P.H., et al. (2011). The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943 (6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) enhances synaptic plasticity and cognitive function in rodents. Neuropharmacology, 61(4), 665-76. [Link]
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BioCrick. (n.d.). PF-04447943. [Link]
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Charnigo, R.J., et al. (2017). PF-04447943, a Phosphodiesterase 9A Inhibitor, in Stable Sickle Cell Disease Patients: A Phase Ib Randomized, Placebo-Controlled Study. Clinical Pharmacology in Drug Development, 6(5), 464-474. [Link]
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Hutson, P.H., et al. (2011). The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943 (6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) enhances synaptic plasticity and cognitive function in rodents. ResearchGate. [Link]
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Schwam, E.M., et al. (2014). A multicenter, double-blind, placebo-controlled trial of the PDE9A inhibitor, PF-04447943, in Alzheimer's disease. Current Alzheimer Research, 11(5), 413-21. [Link]
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Cross-validation of PF-04447943's effects in different animal models
An In-Depth Comparative Guide to the Preclinical Efficacy of PF-04447943 Across Diverse Animal Models
Prepared by a Senior Application Scientist
This guide provides a comprehensive cross-validation of the pharmacological effects of PF-04447943, a selective inhibitor of phosphodiesterase 9A (PDE9A), across a range of preclinical animal models. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data to offer an objective comparison of the compound's performance and elucidates the scientific rationale behind the varied experimental designs.
The Scientific Imperative for Targeting PDE9A
The cyclic guanosine monophosphate (cGMP) signaling pathway is a crucial intracellular cascade that governs a wide array of physiological processes, including synaptic plasticity, inflammation, and vascular tone.[1][2] The enzyme phosphodiesterase 9A (PDE9A) is a key negative regulator of this pathway, hydrolyzing cGMP with high affinity.[1][3] Its inhibition presents a compelling therapeutic strategy to elevate cGMP levels and thereby modulate disease pathophysiology in a targeted manner.
The cGMP Signaling Cascade and the Role of PF-04447943
PF-04447943 is a potent, selective, and brain-penetrant inhibitor of PDE9A.[4][5] By blocking the enzymatic activity of PDE9A, PF-04447943 prevents the degradation of cGMP, leading to its accumulation and the subsequent activation of downstream effectors like protein kinase G (PKG).[6] This mechanism underpins its therapeutic potential in a variety of disease contexts.
Caption: Mechanism of PF-04447943 Action on the cGMP Pathway.
PF-04447943 has demonstrated high selectivity for PDE9A over other PDE families, ensuring a targeted pharmacological effect.[4][7] Its ability to cross the blood-brain barrier is a critical feature for its application in neurological disorders.[5]
Cross-Validation in Neurodegenerative Disease Models: Alzheimer's Disease
A primary area of investigation for PF-04447943 has been its potential as a cognitive enhancer in Alzheimer's disease (AD) and related dementias. The rationale stems from the role of the cGMP pathway in synaptic plasticity and memory formation, processes that are significantly impaired in AD.
Rodent Models of Cognitive Impairment
To assess the pro-cognitive effects of PF-04447943, researchers have utilized several rodent models that mimic aspects of cognitive dysfunction.
This widely used model employs the muscarinic receptor antagonist scopolamine to induce transient memory and attention deficits, mirroring the cholinergic dysfunction seen in AD patients.[8]
Experimental Protocol:
-
Animals: Male Wistar rats.
-
Drug Administration: PF-04447943 is administered orally (p.o.) at doses ranging from 1-3 mg/kg.
-
Deficit Induction: Scopolamine is administered to induce a cognitive deficit.
-
Behavioral Testing: An attention task is used to assess cognitive performance. The effects of PF-04447943 are often compared to a standard-of-care drug like donepezil.[8]
These models assess different facets of memory. The mouse Y-maze and social recognition tasks evaluate spatial and social memory, respectively, under conditions of natural forgetting. The rat novel object recognition (NOR) test assesses episodic memory.[4][7]
Experimental Workflow:
Caption: Workflow for Cognitive Testing in Rodent Models.
Comparative Efficacy in Cognitive Models
Across these models, PF-04447943 has consistently demonstrated an ability to improve cognitive performance.[4][7]
| Animal Model | Drug/Dose | Key Findings | Reference |
| Rat (Scopolamine) | PF-04447943 (1 mg/kg, p.o.) | Attenuated scopolamine-induced deficits in attention, with effects similar to donepezil. | [8] |
| Mouse (Y-Maze) | PF-04447943 (1-3 mg/kg, p.o.) | Significantly improved spatial recognition memory. | [4] |
| Mouse (Social Rec.) | PF-04447943 (1-3 mg/kg, p.o.) | Significantly improved social recognition memory. | [4] |
| Rat (Novel Object Rec.) | PF-04447943 (3 mg/kg, p.o.) | Improved performance; significantly increased phosphorylated GluR1 in the hippocampus. | [4][7] |
| Tg2576 Mouse (AD) | PF-04447943 | Prevented decreases in dendritic spine density. | [9][10] |
Mechanistic Insight: The increase in phosphorylated GluR1, a subunit of the AMPA receptor, suggests that PF-04447943 enhances synaptic plasticity by modulating a key component of long-term potentiation (LTP).[4][7]
Validation in a Hematological Disease Model: Sickle Cell Disease
Sickle cell disease (SCD) is characterized by chronic inflammation and vaso-occlusion, where interactions between sickled red blood cells, leukocytes, and the endothelium obstruct blood flow.[11][12] The cGMP pathway plays a role in regulating cell adhesion, making PDE9A an attractive target.[13]
The Townes Mouse Model of SCD
The Townes mouse is a humanized model of SCD that expresses human sickle hemoglobin and recapitulates many of the key pathologies of the human disease, including vaso-occlusion.[11][12]
Experimental Protocol (Chronic Dosing):
-
Animals: Male Townes sickle cell mice.
-
Drug Administration: PF-04447943 administered orally (10 mg/kg) twice daily for 4 weeks.
-
Comparison Groups: Vehicle control and a cohort receiving co-administration with hydroxyurea (HU), the standard of care.[11]
-
Endpoint Analysis: Intravital microscopy (IVM) of the cremaster muscle vasculature was used to quantify neutrophil adhesion, rolling, and the formation of leukocyte-platelet aggregates. Soluble E-selectin, a marker of endothelial activation, was also measured.[11][12]
Comparative Efficacy in the SCD Model
Chronic administration of PF-04447943, both alone and with hydroxyurea, demonstrated significant beneficial effects on markers of vaso-occlusion.
| Treatment Group | Key Findings | Reference |
| PF-04447943 (10 mg/kg) | Reduced neutrophil-platelet aggregates by 50%. Reduced soluble E-selectin levels. | [11] |
| PF-04447943 + HU (25 mg/kg) | More pronounced reduction in neutrophil-platelet aggregates (73%). Reduced neutrophil adhesion and increased neutrophil rolling. | [11] |
| IMR-687 (Alternative PDE9i) | Reduced microvascular stasis. Lower brain penetration compared to PF-04447943. | [14] |
Comparative Insight: A key differentiator emerged when comparing PF-04447943 to another PDE9 inhibitor, IMR-687. While both showed efficacy in SCD models, IMR-687 was designed for low brain penetration.[14] In contrast, PF-04447943 exhibited a brain/plasma exposure ratio of 41%, compared to just 7% for IMR-687.[14] This highlights a critical consideration for drug development: for a peripheral disease like SCD, a CNS-penetrant drug like PF-04447943 might have off-target cognitive effects, whereas a peripherally-restricted compound like IMR-687 could offer a better safety profile.[14]
Investigation in Cardiovascular and Metabolic Disease Models
The role of cGMP in cardiovascular function and metabolism has prompted the investigation of PDE9A inhibitors in models of heart failure and obesity.
Diastolic Dysfunction Models
Heart failure with preserved ejection fraction (HFpEF) is associated with increased cardiomyocyte stiffness and impaired cGMP signaling.[15][16] The efficacy of a PDE9A inhibitor was tested in two distinct mouse models of diastolic dysfunction.
Experimental Protocol:
-
Animals and Models:
-
TAC-DOCA Model: Mice subjected to transverse aortic constriction (TAC) and treated with deoxycorticosterone acetate to induce pressure-overload hypertrophy and fibrosis.
-
Leprdb/db Model: A genetic model of type 2 diabetes and obesity that develops diastolic dysfunction.
-
-
Drug Administration: A PDE9A inhibitor was administered via subcutaneously implanted osmotic minipumps (5 and 8 mg/kg/day) for 28 days.[15][16]
-
Endpoint Analysis: Left ventricular (LV) chamber stiffness and passive cardiomyocyte stiffness were measured.
Contrasting Outcomes: Chronic PDE9A inhibition yielded different results in the two models. In the TAC-DOCA model, it reduced LV chamber stiffness and cardiomyocyte stiffness.[15][16] However, in the Leprdb/db mice, it failed to improve LV chamber stiffness despite reducing cardiomyocyte stiffness.[16] This suggests that the underlying pathology of diastolic dysfunction dictates the therapeutic response to PDE9A inhibition. Furthermore, at the doses required to reduce stiffness, the inhibitor also impaired systolic function in the TAC-DOCA model, highlighting a potential therapeutic window limitation.[15]
High-Fat Diet-Induced Obesity Model
Recent studies have explored the role of PDE9 inhibitors in metabolic disease.
Experimental Protocol:
-
Animals: Mice fed a high-fat diet for four months to induce obesity, high blood lipids, and diabetes.[17]
-
Drug Administration: Mice received either PF-04447943 or a placebo orally for six to eight weeks.
-
Endpoint Analysis: Body weight, lean body mass, liver fat, blood lipids, and heart function were assessed.[17]
Key Findings: The administration of PF-04447943 led to a significant reduction in body weight and liver fat compared to the placebo group, without altering food intake or physical activity.[17] The median percent weight change difference was -19.5% in males and -27.5% in a postmenopausal female mouse model.[17] The drug also lowered blood cholesterol and triglycerides.[17]
Synthesis and Future Directions
The cross-validation of PF-04447943 in these diverse animal models reveals a compound with a broad spectrum of activity, consistently demonstrating target engagement through the elevation of cGMP.
-
In Neurodegeneration: It shows clear pro-cognitive effects in multiple rodent models, supporting the hypothesis that enhancing cGMP signaling can improve synaptic function and memory.[4][7][8]
-
In Sickle Cell Disease: It effectively reduces key markers of inflammation and vaso-occlusion, suggesting a disease-modifying potential.[11][12]
-
In Cardiovascular & Metabolic Disease: Its effects are more complex. While it can reduce cardiac stiffness and body fat, the outcomes are highly model-dependent and may be associated with undesirable effects on systolic function.[15][17]
The journey of PF-04447943 also provides a crucial lesson in translational science. Despite the promising and robust preclinical data in cognitive models, a Phase 2 clinical trial in patients with mild to moderate Alzheimer's disease did not show a significant improvement in cognition compared to placebo.[3][9] This underscores the challenge of translating efficacy from animal models to human patients and highlights the need for continued refinement of preclinical models and translational biomarkers.
Future research should focus on understanding the disconnect between preclinical and clinical outcomes in AD, exploring the therapeutic potential of PF-04447943 in SCD and metabolic disorders more deeply, and developing next-generation PDE9A inhibitors with optimized profiles (e.g., peripheral restriction) for specific indications.
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A Researcher's Guide to Replicating Preclinical Triumphs of PF-04447943: A Comparative Analysis
For drug development professionals and researchers in the neurosciences, the preclinical data surrounding the phosphodiesterase 9A (PDE9A) inhibitor, PF-04447943, presented a compelling narrative for a novel therapeutic approach to cognitive disorders. This guide provides an in-depth technical comparison and detailed methodologies to empower researchers to replicate and build upon the key preclinical findings that positioned PF-04447943 as a promising cognitive enhancer. We will delve into the causality behind the experimental choices, offer self-validating protocols, and provide a comparative landscape of alternative PDE9A inhibitors.
The Scientific Premise: Targeting PDE9A to Amplify Neuronal Signaling
Phosphodiesterase 9A is a key enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP), a critical second messenger in neuronal signaling pathways.[1] The nitric oxide (NO)-cGMP pathway is intrinsically linked to synaptic plasticity, a fundamental process for learning and memory. By inhibiting PDE9A, compounds like PF-04447943 aim to elevate intracellular cGMP levels, thereby enhancing downstream signaling cascades that promote synaptic strength and, consequently, cognitive function.[1]
The rationale for targeting PDE9A stems from its high expression in brain regions crucial for cognition, such as the hippocampus and cortex.[2] Preclinical studies with PF-04447943 provided robust evidence for this mechanism, demonstrating target engagement through increased cGMP levels in the cerebrospinal fluid (CSF) of rodents and subsequent improvements in models of synaptic plasticity and memory.[3][4]
Figure 1: Simplified signaling pathway of PF-04447943 action.
Replicating the Landmark Preclinical Findings
To substantiate the efficacy of a novel PDE9A inhibitor, a series of well-established in vitro and in vivo assays are essential. Here, we provide detailed protocols for the key experiments that formed the basis of PF-04447943's preclinical success, alongside a comparison with other notable PDE9A inhibitors.
In Vitro Potency and Selectivity: The Foundation of Efficacy
The initial step in characterizing any new inhibitor is to determine its potency against the target enzyme and its selectivity over other related enzymes.
This protocol is adapted from commercially available fluorescence polarization (FP) based assays.[5][6]
-
Reagents and Materials:
-
Recombinant human PDE9A2 enzyme
-
Fluorescein-labeled cGMP (cGMP-FAM)
-
PDE assay buffer
-
Binding Agent (specific for phosphate groups)
-
Test compounds (PF-04447943 and comparators) dissolved in DMSO
-
384-well black microplate
-
Fluorescence polarization plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in PDE assay buffer. The final DMSO concentration should not exceed 1%.
-
In the microplate, add 5 µL of the diluted test compound or vehicle (for control wells).
-
Add 10 µL of a mixture containing the PDE9A2 enzyme and cGMP-FAM in PDE assay buffer.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 10 µL of the Binding Agent to each well.
-
Incubate for another 30 minutes at room temperature.
-
Read the fluorescence polarization on a plate reader.
-
-
Data Analysis:
-
The decrease in fluorescence polarization is proportional to the inhibition of PDE9A activity.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic curve.
-
| Compound | PDE9A IC50/Ki (human) | Selectivity Profile | Reference |
| PF-04447943 | Ki: 2.8 nM | High selectivity over other PDE families (PDEs 1-8, 10, 11) | [4] |
| BAY 73-6691 | IC50: 55 nM | Selective for PDE9A | [7] |
| BI 409306 | Double-digit nM in vitro activity | Potent and selective | [8] |
In Vivo Target Engagement: Measuring cGMP in Cerebrospinal Fluid
Demonstrating that the compound reaches its target in the central nervous system and exerts its intended biochemical effect is a crucial validation step.
-
Animal Dosing:
-
Administer PF-04447943 (e.g., 1-30 mg/kg, p.o.) or vehicle to rats.[4]
-
-
CSF Collection:
-
At a specified time point post-dosing (e.g., 30 minutes), anesthetize the rats.[4]
-
Perform a cisterna magna puncture to collect CSF.
-
-
cGMP Measurement:
-
Use a commercially available cGMP enzyme immunoassay (EIA) kit.
-
Follow the manufacturer's instructions for sample preparation and assay procedure.
-
Quantify cGMP levels using a standard curve.
-
Ex Vivo Synaptic Plasticity: Long-Term Potentiation (LTP) in Hippocampal Slices
LTP is a widely accepted cellular model for learning and memory. The ability of PF-04447943 to enhance LTP in hippocampal slices was a key piece of preclinical evidence.[3][4]
This protocol is a generalized procedure based on established methods.[9][10][11][12]
-
Slice Preparation:
-
Rapidly dissect the hippocampus from a rodent brain in ice-cold artificial cerebrospinal fluid (aCSF).
-
Prepare 300-400 µm thick transverse slices using a vibratome.
-
Allow slices to recover in oxygenated aCSF for at least 1 hour.
-
-
Electrophysiology:
-
Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.
-
Record baseline field excitatory postsynaptic potentials (fEPSPs) by delivering single pulses at a low frequency (e.g., 0.033 Hz).
-
-
LTP Induction and Recording:
-
After establishing a stable baseline, apply a weak tetanic stimulation (a brief, high-frequency train of pulses) to induce LTP.[3][4]
-
Continue recording fEPSPs for at least 60 minutes post-tetanus to measure the potentiation.
-
PF-04447943 (e.g., 100 nM) or other test compounds can be bath-applied before and during the LTP induction.[4]
-
Figure 2: Workflow for ex vivo LTP experiments.
In Vivo Cognitive Enhancement: Behavioral Models in Rodents
The ultimate validation of a cognitive enhancer lies in its ability to improve performance in behavioral tasks that model aspects of learning and memory.
The NOR test is based on the innate tendency of rodents to explore novel objects more than familiar ones.[13][14][15][16]
-
Apparatus:
-
An open-field arena (e.g., 40x40x40 cm).
-
A set of distinct objects that are not easily displaced by the animal.
-
-
Procedure:
-
Habituation: Allow each animal to explore the empty arena for 5-10 minutes on two consecutive days.
-
Familiarization Phase (Day 3): Place two identical objects in the arena and allow the animal to explore for a set period (e.g., 5 minutes).
-
Inter-trial Interval (ITI): Return the animal to its home cage for a defined period (e.g., 1 to 24 hours).
-
Test Phase: Place one of the familiar objects and one novel object in the arena and allow the animal to explore for 5 minutes.
-
-
Data Analysis:
-
Record the time spent exploring each object.
-
Calculate the discrimination index: (Time with novel object - Time with familiar object) / (Total exploration time).
-
A higher discrimination index indicates better memory.
-
This task assesses spatial working memory, based on the natural tendency of rodents to alternate their arm choices in a maze.[17][18][19][20]
-
Apparatus:
-
A Y-shaped maze with three identical arms.
-
-
Procedure:
-
Place the animal at the end of one arm and allow it to freely explore the maze for a set duration (e.g., 8 minutes).
-
Record the sequence of arm entries.
-
-
Data Analysis:
-
An alternation is defined as consecutive entries into all three arms without repetition (e.g., ABC, BCA, CAB).
-
Calculate the percentage of spontaneous alternation: [Number of alternations / (Total number of arm entries - 2)] x 100.
-
Higher percentage of alternation reflects better spatial working memory.
-
| Compound | Behavioral Model | Species | Key Finding | Reference |
| PF-04447943 | Novel Object Recognition | Rat | Significantly improved performance | [4] |
| Y-Maze Spatial Recognition | Mouse | Significantly improved performance | [4] | |
| Social Recognition | Mouse | Significantly improved performance | [4] | |
| BAY 73-6691 | Social Recognition | Rat/Mouse | Enhanced acquisition, consolidation, and retention of long-term memory | [21] |
| Object Recognition | Rat/Mouse | Tended to enhance long-term memory | [21] | |
| T-Maze Alternation | Rat/Mouse | Attenuated MK-801-induced short-term memory deficits | [21] | |
| BI 409306 | T-Maze | Mouse | Improved cognitive performance and memory function | [8] |
| Novel Object Recognition | Mouse | Improved cognitive performance and memory function | [8] |
Concluding Remarks and Future Directions
The preclinical data for PF-04447943 established a strong foundation for PDE9A inhibition as a viable strategy for cognitive enhancement. While the compound did not meet its primary endpoints in subsequent clinical trials for Alzheimer's disease, the preclinical findings remain a valuable benchmark for the development of new PDE9A inhibitors.[14][22] The methodologies outlined in this guide provide a robust framework for researchers to not only replicate these seminal studies but also to explore the therapeutic potential of novel PDE9A inhibitors in different disease models. By understanding the nuances of these experimental protocols and the comparative landscape of existing compounds, the scientific community can continue to build upon this important body of work.
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A Head-to-Head Comparison of PF-04447943 with Other Cognitive Enhancers: A Guide for Researchers
This guide provides a comprehensive, data-driven comparison of the phosphodiesterase 9A (PDE9A) inhibitor, PF-04447943, with other prominent classes of cognitive enhancers. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic underpinnings, preclinical efficacy, and clinical trial outcomes of these compounds. We will explore the scientific rationale behind experimental designs and present detailed protocols for assessing cognitive function, offering a critical perspective on the current landscape of cognitive enhancement research.
Introduction: The Landscape of Cognitive Enhancement
The pursuit of therapeutic agents to ameliorate cognitive deficits in neurodegenerative and psychiatric disorders is a cornerstone of modern neuroscience research. A diverse array of pharmacological strategies has emerged, each targeting distinct molecular pathways implicated in learning and memory. This guide focuses on a head-to-head comparison of PF-04447943, a selective PDE9A inhibitor, with established and emerging cognitive enhancers, including acetylcholinesterase inhibitors (e.g., Donepezil), phosphodiesterase-5 (PDE5) inhibitors (e.g., Sildenafil), and atypical stimulants (e.g., Modafinil). While direct comparative clinical trials are scarce, this guide synthesizes available data to provide a comparative framework for understanding their potential therapeutic utility.
Mechanisms of Action: A Tale of Different Pathways
The efficacy of any cognitive enhancer is intrinsically linked to its mechanism of action. Here, we dissect the distinct signaling pathways modulated by PF-04447943 and its counterparts.
PF-04447943 and the cGMP Signaling Cascade
PF-04447943 is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A), an enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP).[1] By inhibiting PDE9A, PF-04447943 leads to an elevation of intracellular cGMP levels, which in turn is hypothesized to enhance synaptic plasticity and cognitive function.[2][3] Preclinical studies have shown that PF-04447943 can increase neurite outgrowth and synapse formation in hippocampal neurons.[2] The proposed mechanism involves the modulation of the nitric oxide (NO)/cGMP/protein kinase G (PKG)/CREB signaling pathway, which is crucial for long-term potentiation (LTP), a cellular correlate of learning and memory.[3]
Comparative Mechanisms of Other Cognitive Enhancers
| Cognitive Enhancer Class | Example(s) | Primary Mechanism of Action |
| Acetylcholinesterase Inhibitors | Donepezil | Reversibly inhibits acetylcholinesterase, the enzyme responsible for the breakdown of acetylcholine. This increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission, which is crucial for memory and learning. |
| Phosphodiesterase-5 (PDE5) Inhibitors | Sildenafil, Tadalafil | Inhibit PDE5, leading to increased cGMP levels, primarily in vascular smooth muscle, but also in the brain.[4][5][6] This can improve cerebral blood flow and has been shown to enhance learning, memory, and neuroprotection, while reducing Aβ deposition and tau phosphorylation in preclinical models.[7] |
| Atypical Stimulants | Modafinil | The precise mechanism is not fully elucidated but is known to inhibit the dopamine transporter (DAT), leading to increased extracellular dopamine.[8][9] It also influences norepinephrine, serotonin, glutamate, and GABA systems, contributing to its wakefulness-promoting and cognitive-enhancing effects.[8][10] |
Preclinical Efficacy: A Comparative Overview
Preclinical studies in rodent models provide the foundational evidence for the pro-cognitive effects of these compounds. While direct comparisons are limited, we can juxtapose their performance in similar behavioral paradigms.
| Compound | Animal Model | Cognitive Domain Assessed | Key Findings |
| PF-04447943 | Mouse Y-maze, social recognition; Rat novel object recognition (scopolamine-induced deficit) | Spatial recognition memory, social memory, object recognition memory | Significantly improved cognitive performance in all tested models.[2] At a dose of 3 mg/kg, it increased phosphorylated GluR1 expression in the rat hippocampus.[2] |
| Sildenafil (PDE5 Inhibitor) | Rodent passive avoidance and object recognition tasks; 14-unit T-maze | Memory consolidation, spatial learning | Improved memory consolidation in young animals and attenuated spatial learning impairment.[4] In aged animals, it improved long-term retention of spatial memory.[4] |
| Donepezil | Various rodent models of cognitive impairment | Learning and memory | Generally improves performance in tasks assessing learning and memory, particularly in models of cholinergic deficit. |
| Modafinil | Various rodent models | Attention, executive function, memory | Enhances performance on tasks requiring attention and executive control. Effects on memory are more variable. |
Clinical Evidence: A Synthesis of Human Trials
The translation of preclinical findings to clinical efficacy is a critical step in drug development. Here, we summarize the available clinical trial data for PF-04447943 and other cognitive enhancers. It is important to note the absence of direct head-to-head clinical trials involving PF-04447943.
| Compound | Patient Population | Primary Outcome Measure(s) | Key Results |
| PF-04447943 | Mild to moderate Alzheimer's disease | Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog) | A 12-week, Phase 2 trial showed no statistically significant improvement in cognition, behavior, or global change compared to placebo.[11][12] The drug was generally safe and well-tolerated, though gastrointestinal adverse events were more common than with placebo.[11] |
| Donepezil | Mild to severe Alzheimer's disease | ADAS-cog, Mini-Mental State Examination (MMSE) | Multiple large-scale clinical trials have demonstrated modest but statistically significant improvements in cognitive function compared to placebo.[13][14] |
| PDE5 Inhibitors (Sildenafil, Tadalafil) | Erectile dysfunction, Alzheimer's disease risk (observational) | Cerebral blood flow, cognitive function | Small clinical trials suggest a modest improvement in cerebral blood flow, but there is no clear evidence of improved cognitive function.[6][15] Observational studies have suggested a reduced risk of Alzheimer's disease with sildenafil use.[5][15] A phase II trial of another PDE5 inhibitor, AR1001, showed no significant change in cognitive measures.[16] |
| Modafinil | Narcolepsy, off-label for cognitive enhancement | Various cognitive tests | Effective for improving wakefulness in sleep-disordered patients.[17] In healthy, non-sleep-deprived individuals, results are mixed, with some studies showing modest improvements in attention and executive function, while others report no significant benefit.[9] |
Experimental Protocols for Cognitive Assessment
The objective evaluation of cognitive function is paramount in clinical trials of nootropic agents. The following are standardized protocols for commonly employed neuropsychological tests.
Rey Auditory Verbal Learning Test (RAVLT)
Objective: To assess verbal learning and memory, including immediate recall, delayed recall, and recognition.
Protocol:
-
List A - Trial 1: The examiner reads a list of 15 unrelated words (List A) at a rate of one word per second.[18] Immediately after, the participant is asked to recall as many words as possible in any order. The responses are recorded.
-
List A - Trials 2-5: The examiner reads the same list of 15 words four more times.[19] After each reading, the participant is asked to recall as many words as possible, including those they may have recalled on previous trials.
-
List B - Interference Trial: The examiner reads a new list of 15 unrelated words (List B). The participant is then asked to recall only the words from List B.
-
List A - Short-Delay Free Recall: Immediately after the List B recall, the participant is asked to recall as many words as possible from the original list (List A).
-
List A - Long-Delay Free Recall: After a 30-minute delay, during which non-verbal tasks are administered, the participant is again asked to recall the words from List A.[19]
-
Recognition: The examiner reads a list of 50 words, containing the 15 words from List A, the 15 words from List B, and 20 new, unrelated words. The participant must indicate whether each word was on List A.
Trail Making Test (TMT)
Objective: To assess visual attention, processing speed, and executive function (specifically, cognitive flexibility).[20]
Protocol:
-
Part A: The participant is presented with a sheet of paper containing 25 numbered circles.[21] They are instructed to draw a line connecting the numbers in ascending order (1-2-3, etc.) as quickly as possible without lifting the pen.[22] The time to completion is recorded. If an error is made, the examiner points it out, and the participant corrects it before continuing; the time taken for correction is included in the total time.[20][22]
-
Part B: The participant is given a sheet with circles containing both numbers (1-13) and letters (A-L).[21] They must connect the circles in alternating ascending order (1-A-2-B-3-C, etc.) as quickly as possible.[22] The time to completion is recorded under the same error correction procedure as Part A.
Conclusion and Future Directions
The landscape of cognitive enhancement is diverse, with multiple mechanistic avenues under investigation. PF-04447943, as a selective PDE9A inhibitor, represents a targeted approach to modulating cGMP signaling for pro-cognitive effects. While preclinical data were promising, the lack of efficacy in a Phase 2 trial for Alzheimer's disease highlights the translational challenges in this field.
In comparison, established cognitive enhancers like donepezil offer modest but consistent benefits in specific patient populations. Emerging strategies, such as the repurposing of PDE5 inhibitors, are supported by intriguing preclinical and observational data, but require validation in robust, prospective clinical trials. Atypical stimulants like modafinil have a more established role in treating sleep disorders, with their utility as general cognitive enhancers in healthy populations remaining a subject of debate.
Future research should prioritize head-to-head comparative trials to delineate the relative efficacy and safety of these different approaches. Furthermore, the development of more sensitive and specific biomarkers of cognitive function will be crucial for identifying patient populations most likely to respond to a given therapeutic strategy. A deeper understanding of the complex interplay of neurotransmitter systems and intracellular signaling pathways will ultimately pave the way for the next generation of truly effective cognitive enhancers.
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Verdonk, F., et al. (2021). PF‐04447943, a Phosphodiesterase 9A Inhibitor, in Stable Sickle Cell Disease Patients: A Phase Ib Randomized, Placebo‐Controlled Study. Clinical and Translational Science. Available at: [Link]
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Hutson, P. H., et al. (2011). The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943 (6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) enhances synaptic plasticity and cognitive function in rodents. Neuropharmacology. Available at: [Link]
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Devan, B. D., et al. (2007). Phosphodiesterase type 5 (PDE5) inhibition and cognitive enhancement. ResearchGate. Available at: [Link]
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Adesuyan, C. O., et al. (2023). Phosphodiesterase Type 5 Inhibitors in Men With Erectile Dysfunction and the Risk of Alzheimer Disease: A Cohort Study. Neurology. Available at: [Link]
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Schwam, E. M., et al. (2014). A multicenter, double-blind, placebo-controlled trial of the PDE9A inhibitor, PF-04447943, in Alzheimer's disease. Journal of Alzheimer's Disease. Available at: [Link]
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Tricco, A. C., et al. (2018). Comparative Effectiveness and Safety of Cognitive Enhancers for Treating Alzheimer's Disease: Systematic Review and Network Meta-analysis. Journal of the American Geriatrics Society. Available at: [Link]
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Zarrindast, M. R., & Khakpai, F. (2015). The neurobiology of modafinil as an enhancer of cognitive performance and a potential treatment for substance use disorders. Neuroscience. Available at: [Link]
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Independent Verification of PF-04447943's Mechanism of Action: A Comparative Guide for Researchers
This guide provides a comprehensive framework for the independent verification of the mechanism of action of PF-04447943, a selective phosphodiesterase 9A (PDE9A) inhibitor. Designed for researchers, scientists, and drug development professionals, this document outlines the core scientific principles and experimental methodologies required to rigorously assess its function and compare its performance against alternative compounds.
Introduction: The Scientific Rationale for Targeting PDE9A
PF-04447943 is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A), an enzyme primarily responsible for the degradation of cyclic guanosine monophosphate (cGMP)[1][2]. By inhibiting PDE9A, PF-04447943 elevates intracellular cGMP levels, a critical second messenger in various physiological processes, including synaptic plasticity and vascular function[1][3][4]. This mechanism has positioned PF-04447943 as a candidate for therapeutic intervention in conditions such as Alzheimer's disease and sickle cell disease[1][5][6].
The core hypothesis behind PF-04447943's therapeutic potential lies in its ability to enhance cGMP signaling. In the context of neurodegenerative diseases, elevated cGMP is believed to promote synaptic plasticity and improve cognitive function[4][7]. In sickle cell disease, increased cGMP may contribute to the reduction of vaso-occlusion by modulating cell adhesion[5][6][8].
Independent verification of this mechanism is paramount for any research program utilizing PF-04447943. This guide will provide the necessary tools to confirm its on-target effects and evaluate its efficacy in relevant experimental systems.
The cGMP Signaling Pathway: The Central Mechanism of PF-04447943
To understand the action of PF-04447943, it is crucial to visualize its place within the cGMP signaling cascade. The following diagram illustrates the canonical pathway and the intervention point of a PDE9A inhibitor.
Caption: cGMP signaling pathway and the inhibitory action of PF-04447943 on PDE9A.
Independent Verification: A Step-by-Step Experimental Workflow
A robust verification of PF-04447943's mechanism of action requires a multi-tiered approach, progressing from in vitro enzymatic assays to cellular and potentially in vivo models.
Caption: Experimental workflow for the independent verification of PF-04447943's mechanism of action.
Tier 1: In Vitro Verification of PDE9A Inhibition
The foundational step is to confirm the direct inhibitory effect of PF-04447943 on PDE9A enzymatic activity.
3.1.1. Protocol: PDE9A Inhibition Assay (Fluorescence Polarization)
This protocol is based on commercially available PDE9A assay kits that utilize fluorescence polarization[9][10][11][12].
Principle: The assay measures the hydrolysis of a fluorescently labeled cGMP substrate by PDE9A. Inhibition of PDE9A results in less substrate hydrolysis, leading to a change in the fluorescence polarization signal.
Materials:
-
Recombinant human PDE9A enzyme
-
Fluorescently labeled cGMP (e.g., FAM-cGMP)
-
Assay buffer
-
Binding agent (binds to the hydrolyzed monophosphate)
-
PF-04447943
-
Alternative PDE9A inhibitor (e.g., BAY73-6691) for comparison
-
96-well or 384-well black microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation: Prepare a serial dilution of PF-04447943 and the comparator compound in assay buffer.
-
Reaction Setup: In a microplate, add the assay buffer, fluorescently labeled cGMP, and the test compounds.
-
Enzyme Addition: Initiate the reaction by adding the recombinant PDE9A enzyme to each well, except for the "no enzyme" control wells.
-
Incubation: Incubate the plate at room temperature for the recommended time (typically 60 minutes).
-
Detection: Stop the reaction and detect the signal by adding the binding agent. After a brief incubation, measure the fluorescence polarization.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
3.1.2. Comparative Data: Potency and Selectivity
A critical aspect of verification is to compare the potency of PF-04447943 with other known PDE9A inhibitors and to assess its selectivity against other phosphodiesterase families.
| Compound | Target | IC50 / Ki (nM) | Selectivity vs. Other PDEs | Reference |
| PF-04447943 | Human PDE9A | IC50: 12, Ki: 2.8 | >78-fold | [2][13] |
| BAY73-6691 | Human PDE9A | IC50: 22 (R-enantiomer) | High | [14] |
| IMR-687 | Human PDE9A | IC50: 8.19 | High | [15][16] |
Note: IC50 and Ki values can vary depending on the assay conditions. It is crucial to run comparators in the same experiment for a valid comparison.
Tier 2: Cellular Confirmation of Target Engagement
The next logical step is to confirm that PF-04447943 can penetrate the cell membrane and inhibit PDE9A in a cellular context, leading to an increase in intracellular cGMP.
3.2.1. Protocol: Intracellular cGMP Measurement
Principle: This protocol outlines the use of a competitive enzyme-linked immunosorbent assay (ELISA) to quantify intracellular cGMP levels in cells treated with PF-04447943.
Materials:
-
Cell line expressing PDE9A (e.g., primary neurons, endothelial cells, or a transfected cell line)
-
Cell culture medium and reagents
-
PF-04447943 and comparator compounds
-
Lysis buffer
-
Commercially available cGMP ELISA kit
-
Microplate reader
Procedure:
-
Cell Culture: Plate cells in a multi-well plate and allow them to adhere and grow to the desired confluency.
-
Compound Treatment: Treat the cells with various concentrations of PF-04447943 or a comparator for a defined period. Include a vehicle control.
-
Cell Lysis: Aspirate the medium and lyse the cells according to the ELISA kit manufacturer's instructions to release intracellular components.
-
cGMP Quantification: Perform the cGMP ELISA on the cell lysates as per the kit protocol.
-
Data Analysis: Normalize the cGMP concentration to the total protein concentration in each sample. Plot the fold-change in cGMP levels relative to the vehicle control.
3.2.2. Downstream Target Activation: VASP Phosphorylation
To further validate the functional consequence of increased cGMP, one can measure the phosphorylation of downstream effectors of Protein Kinase G (PKG), such as the Vasodilator-Stimulated Phosphoprotein (VASP) at Ser239[17].
Principle: An increase in cGMP activates PKG, which in turn phosphorylates VASP at Ser239. This phosphorylation event can be detected by Western blotting using a phospho-specific antibody.
Materials:
-
Cell line expressing PDE9A and VASP
-
PF-04447943
-
Lysis buffer with phosphatase inhibitors
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibodies: anti-phospho-VASP (Ser239) and anti-total VASP
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with PF-04447943 as described for the cGMP assay and lyse the cells.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with the primary antibodies.
-
Detection: Incubate with the secondary antibody and detect the signal using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities and express the level of VASP phosphorylation as a ratio of phospho-VASP to total VASP.
Comparative Analysis with Alternatives
The selection of a PDE9A inhibitor for a research project should be based on a comparative analysis of its properties.
| Feature | PF-04447943 | BAY73-6691 | IMR-687 |
| Primary Indication Investigated | Alzheimer's Disease[1][4][18], Sickle Cell Disease[5][6] | Neurodegenerative Diseases[19] | Sickle Cell Disease[15] |
| Brain Penetrance | Yes[3][13] | Yes[16] | Low CNS exposure by design[15] |
| Reported In Vivo Effects | Increased cGMP in CSF[1][4][7], improved cognitive performance in rodents[7], reduced leukocyte-platelet aggregates in SCD mice[8][20] | Enhanced memory and synaptic plasticity in rodents[19] | Increased fetal hemoglobin (HbF) in patient-derived cells[15] |
Conclusion and Future Directions
PF-04447943 is a well-characterized, potent, and selective PDE9A inhibitor. The experimental framework provided in this guide enables researchers to independently verify its mechanism of action. By following a tiered approach from biochemical assays to cellular and functional readouts, scientists can gain a high degree of confidence in their experimental findings.
The choice of a PDE9A inhibitor should be guided by the specific research question. For central nervous system applications, a brain-penetrant compound like PF-04447943 or BAY73-6691 is appropriate. For peripheral applications where CNS effects are undesirable, a compound with low brain penetrance such as IMR-687 may be advantageous.
Future research should continue to explore the therapeutic potential of PDE9A inhibitors in various disease models. A thorough understanding of their mechanism of action, validated through rigorous and independent experimentation, is the cornerstone of successful drug discovery and development.
References
-
Schwam, E. M., et al. (2014). A multicenter, double-blind, placebo-controlled trial of the PDE9A inhibitor, PF-04447943, in Alzheimer's disease. Current Alzheimer Research, 11(5), 413-421. [Link]
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Hutson, P. H., et al. (2011). The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943 (6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) enhances synaptic plasticity and cognitive function in rodents. Neuropharmacology, 61(4), 665-676. [Link]
-
Karmali, R., et al. (2019). PF-04447943, a Phosphodiesterase 9A Inhibitor, in Stable Sickle Cell Disease Patients: A Phase Ib Randomized, Placebo-Controlled Study. Clinical and Translational Science, 12(2), 180-188. [Link]
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BioCrick. (n.d.). PF-04447943. [Link]
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Bentham Science. (2014). A Multicenter, Double-Blind, Placebo-Controlled Trial of the PDE9A Inhibitor, PF-04447943, in Alzheimer's Disease. Current Alzheimer Research. [Link]
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Jasuja, R., et al. (2016). Chronic Administration of the PDE9 Inhibitor PF-04447943 Reduces Leukocyte-Platelet Aggregates and Markers of Endothelial Activation in a Mouse Model of Sickle Cell Disease. Blood, 128(22), 2259. [Link]
-
Sickle Cell Disease News. (2019). Safety and Early Hints of Benefit Seen in Phase 1b Trial of PF-04447943. [Link]
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García-Osta, A., et al. (2012). Phosphodiesterases as Therapeutic Targets for Alzheimer's Disease. ACS Chemical Neuroscience, 3(11), 832-844. [Link]
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Creative BioMart. (n.d.). PDE9A Assay Kit. [Link]
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Prickaerts, J., et al. (2017). Investigational phosphodiesterase inhibitors in phase I and phase II clinical trials for Alzheimer's disease. Expert Opinion on Investigational Drugs, 26(1), 101-113. [Link]
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Jasuja, R., et al. (2016). Chronic Administration of the PDE9 Inhibitor PF-04447943 Reduces Leukocyte-Platelet Aggregates and Markers of Endothelial Activation in a Mouse Model of Sickle Cell Disease. ResearchGate. [Link]
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Tota, M. R., et al. (2019). A novel, highly potent and selective phosphodiesterase-9 inhibitor for the treatment of sickle cell disease. Haematologica, 104(7), 1359-1370. [Link]
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Wang, C., et al. (2013). Insight into binding of phosphodiesterase-9A selective inhibitors by crystal structures and mutagenesis. International Journal of Molecular Sciences, 14(3), 4567-4584. [Link]
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Suria, A., et al. (2017). A primer for measuring cGMP signaling and cGMP-mediated vascular relaxation. Methods in Molecular Biology, 1591, 21-34. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Handling of 4-[(2-Fluorobenzyl)Oxy]-N'-Hydroxybenzenecarboximidamide
As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our unwavering dedication to safety. The handling of novel chemical entities requires a meticulous and informed approach to personal protection and laboratory practice. This guide provides essential, immediate safety and logistical information for the handling of 4-[(2-Fluorobenzyl)Oxy]-N'-Hydroxybenzenecarboximidamide, a compound of interest in contemporary research. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes data from structurally related compounds and established principles of chemical safety to provide a robust framework for its handling and disposal.
The structure of 4-[(2-Fluorobenzyl)Oxy]-N'-Hydroxybenzenecarboximidamide incorporates a fluorinated aromatic ring, an ether linkage, and a hydroxybenzenecarboximidamide moiety. Each of these components informs the potential hazard profile and the necessary safety precautions. For instance, fluorinated organic compounds warrant specific handling considerations, and compounds with similar structures to benzoic acid derivatives are known to cause skin, eye, and respiratory irritation[1][2]. Therefore, a conservative and proactive approach to personal protective equipment (PPE) is paramount.
Core Principles of Safe Handling
Before undertaking any procedure involving this compound, a thorough risk assessment is mandatory. All personnel must be trained on the potential hazards and the specific handling procedures outlined in this guide[3]. It is also advisable to avoid working with this and other potentially hazardous compounds when alone in the laboratory[3].
Personal Protective Equipment (PPE): A Multi-Layered Defense
The cornerstone of safe chemical handling is the correct and consistent use of appropriate PPE.[4] The following table outlines the recommended PPE for various laboratory operations involving 4-[(2-Fluorobenzyl)Oxy]-N'-Hydroxybenzenecarboximidamide.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields | Nitrile gloves (double-gloving recommended) | Flame-resistant lab coat | N95 respirator or working within a certified chemical fume hood |
| Dissolution and Solution Handling | Chemical splash goggles | Nitrile gloves (double-gloving recommended) | Flame-resistant lab coat, chemical-resistant apron | Work within a certified chemical fume hood |
| Reaction Setup and Monitoring | Chemical splash goggles and face shield | Nitrile gloves (double-gloving recommended) | Flame-resistant lab coat, chemical-resistant apron | Work within a certified chemical fume hood |
| Work-up and Extraction | Chemical splash goggles and face shield | Nitrile gloves (double-gloving recommended) | Flame-resistant lab coat, chemical-resistant apron | Work within a certified chemical fume hood |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant suit or coveralls | Air-purifying respirator with organic vapor cartridges |
Causality Behind PPE Choices:
-
Eye and Face Protection : The potential for eye irritation is significant with aromatic compounds[1][2]. Chemical splash goggles are the minimum requirement for handling solutions[3]. A face shield provides an additional layer of protection against splashes during vigorous operations like extractions[5].
-
Hand Protection : Double-gloving with nitrile gloves minimizes the risk of exposure through tears or degradation of a single glove layer. For prolonged contact or when handling larger quantities, consulting a glove manufacturer's compatibility chart is advised[3][6].
-
Body Protection : A flame-resistant lab coat is a standard for any chemical laboratory[3]. A chemical-resistant apron provides an additional barrier when there is a higher risk of splashes[7].
-
Respiratory Protection : Due to the potential for respiratory irritation from fine powders or aerosols, handling the solid compound should be done in a fume hood or with an N95 respirator[2]. All solution-based work should be conducted in a certified chemical fume hood to minimize inhalation exposure[8].
Operational Plan: Step-by-Step Guidance
A systematic workflow is crucial to minimize exposure and ensure procedural safety. The following diagram illustrates the recommended workflow for handling 4-[(2-Fluorobenzyl)Oxy]-N'-Hydroxybenzenecarboximidamide.
Caption: Recommended workflow for handling 4-[(2-Fluorobenzyl)Oxy]-N'-Hydroxybenzenecarboximidamide.
Disposal Plan: A Commitment to Environmental Responsibility
Proper chemical waste disposal is not only a regulatory requirement but also a cornerstone of responsible scientific practice. As a halogenated organic compound, 4-[(2-Fluorobenzyl)Oxy]-N'-Hydroxybenzenecarboximidamide and its associated waste must be disposed of with care[8][9].
Waste Segregation and Disposal Protocol:
-
Halogenated Organic Waste : All solutions containing 4-[(2-Fluorobenzyl)Oxy]-N'-Hydroxybenzenecarboximidamide, as well as any solvents used for rinsing contaminated glassware, must be collected in a designated "Halogenated Organic Waste" container[8][10]. This container should be clearly labeled and kept in a well-ventilated area, preferably within a fume hood[10].
-
Solid Waste : Any solid 4-[(2-Fluorobenzyl)Oxy]-N'-Hydroxybenzenecarboximidamide waste and contaminated consumables (e.g., weighing paper, gloves, pipette tips) should be collected in a separate, clearly labeled "Solid Halogenated Waste" container.
-
Aqueous Waste : Aqueous waste from work-up procedures should be checked for pH and neutralized if necessary before being collected in a designated aqueous waste container. Do not dispose of organic compounds down the drain[8][11].
-
Container Management : Waste containers must be kept closed when not in use and should be stored in secondary containment to prevent spills[12].
The following diagram illustrates the decision-making process for waste segregation.
Caption: Decision tree for the proper segregation of chemical waste.
By adhering to these guidelines, researchers can confidently and safely work with 4-[(2-Fluorobenzyl)Oxy]-N'-Hydroxybenzenecarboximidamide, fostering a culture of safety and scientific excellence within the laboratory.
References
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Carl ROTH. (n.d.). Safety Data Sheet: 4-Hydroxybenzoic acid. Retrieved from [Link]
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HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]
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PubMed. (2001). N-hydroxybenzenecarboximidic acid derivatives: a new class of nitroxyl-generating prodrugs. Retrieved from [Link]
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ACS Material. (2020). PPE and Safety for Chemical Handling. Retrieved from [Link]
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Bucknell University. (2016). Hazardous Waste Segregation. Retrieved from [Link]
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Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
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Quora. (2022). What are personal protective equipment requirements for handling hazardous chemicals during production? Retrieved from [Link]
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PubChem. (2025). N-(4-Bromo-2-fluorobenzyl)-N-(3,5-difluoro-4-hydroxyphenyl)-4-nitrobenzenesulfonamide. Retrieved from [Link]
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Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
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Campus Operations, Temple University. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Fluorobenzyl bromide, 97%. Retrieved from [Link]
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MicroCare. (n.d.). Is Personal Protective Equipment Required When Working with Solvents? Retrieved from [Link]
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University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
